molecular formula C6H12ClN3O3 B12422302 L-Histidine-13C hydrochloride hydrate

L-Histidine-13C hydrochloride hydrate

货号: B12422302
分子量: 210.62 g/mol
InChI 键: CMXXUDSWGMGYLZ-NYZJUQQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Histidine-13C hydrochloride hydrate is a useful research compound. Its molecular formula is C6H12ClN3O3 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C6H12ClN3O3

分子量

210.62 g/mol

IUPAC 名称

(2S)-2-amino-3-((213C)1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i3+1;;

InChI 键

CMXXUDSWGMGYLZ-NYZJUQQESA-N

手性 SMILES

C1=C(N[13CH]=N1)C[C@@H](C(=O)O)N.O.Cl

规范 SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

产品来源

United States

Foundational & Exploratory

Technical Guide: L-Histidine-¹³C Hydrochloride Hydrate Certificate of Analysis Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical parameters found on a Certificate of Analysis (CoA) for L-Histidine-¹³C Hydrochloride Hydrate. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control (QC) testing and specifications for this isotopically labeled amino acid. This document outlines the key analytical data, detailed experimental methodologies, and a standard workflow for the quality control process.

Core Certificate of Analysis Data

The following tables summarize the essential quantitative data and specifications for L-Histidine-¹³C Hydrochloride Hydrate, compiled from various industry sources. These parameters ensure the identity, purity, and quality of the material.

Table 1: Identification and Chemical Properties
ParameterSpecification
Chemical Name L-Histidine-¹³C Hydrochloride Hydrate
Molecular Formula ¹³C₆H₉N₃O₂ · HCl · H₂O
CAS Number 201740-88-7 (for ¹³C₆ labeled)
Molecular Weight ~215.59 g/mol (for ¹³C₆)
Appearance White to off-white crystalline powder or colorless crystals.
Solubility Soluble in water.
Table 2: Purity and Isotopic Enrichment
ParameterSpecificationAnalytical Method
Chemical Purity (Assay) ≥ 98%HPLC
Isotopic Enrichment (¹³C) ≥ 97 atom %NMR Spectroscopy
Enantiomeric Purity Report Value (typically >99% L-isomer)Chiral HPLC or Specific Rotation
Table 3: Physical and Other Properties
ParameterSpecificationAnalytical Method
Specific Optical Rotation +8.9° to +9.5° (c=11 in 6M HCl)Polarimetry
Water Content Report ValueKarl Fischer Titration
Loss on Drying ≤ 1.0%Gravimetric
Heavy Metals ≤ 10 ppmICP-MS or Colorimetric
Residual Solvents Conforms to USP <467>GC-HS

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard industry practices.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of L-Histidine-¹³C Hydrochloride Hydrate and to detect any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed solution of 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of L-Histidine-¹³C Hydrochloride Hydrate.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is the definitive method for confirming the isotopic labeling position and determining the ¹³C enrichment.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of D₂O in an NMR tube.

  • ¹H NMR Protocol:

    • Acquire a standard proton NMR spectrum.

    • The ¹³C enrichment is determined by comparing the integrals of the ¹³C satellites to the main ¹²C-bound proton peak for a specific proton signal. The enrichment is calculated as: Atom % ¹³C = [Integral(¹³C satellites) / (Integral(¹³C satellites) + Integral(¹²C peak))] x 100%

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This confirms the positions of the ¹³C labels. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1) is required to ensure accurate integration of the carbon signals.

Polarimetry for Specific Optical Rotation

This analysis confirms the enantiomeric identity (L-form) of the histidine.

  • Instrumentation: A calibrated polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Temperature: 20 °C.

  • Sample Cell: 1 dm path length.

  • Solvent: 6 M Hydrochloric Acid (HCl).

  • Sample Preparation:

    • Accurately weigh approximately 110 mg of the sample.

    • Dissolve in 10 mL of 6 M HCl to achieve a concentration of 11 mg/mL.

    • Ensure the solution is clear and free of bubbles before measurement.

  • Procedure:

    • Calibrate the instrument with the solvent blank (6 M HCl).

    • Measure the optical rotation of the sample solution.

    • The specific rotation is calculated using the formula: [α] = α / (l × c) Where:

      • [α] is the specific rotation.

      • α is the observed rotation in degrees.

      • l is the path length in decimeters (dm).

      • c is the concentration in g/mL.

Quality Control Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the quality control process for L-Histidine-¹³C Hydrochloride Hydrate.

QC_Workflow cluster_reception Material Reception cluster_testing Analytical Testing cluster_disposition Data Review & Disposition cluster_release Final Release raw_material Raw Material Receipt quarantine Quarantine raw_material->quarantine Log & Inspect sampling Sampling for QC quarantine->sampling identity Identification (FTIR) sampling->identity Distribute Samples purity Chemical Purity (HPLC) sampling->purity Distribute Samples isotopic Isotopic Enrichment (NMR) sampling->isotopic Distribute Samples chiral Specific Rotation sampling->chiral Distribute Samples physical Physical Tests (Water, LOD) sampling->physical Distribute Samples impurities Impurity Profile sampling->impurities Distribute Samples data_review Data Review & Verification identity->data_review Test Results purity->data_review Test Results isotopic->data_review Test Results chiral->data_review Test Results physical->data_review Test Results impurities->data_review Test Results spec_check Specification Check data_review->spec_check decision Pass/Fail? spec_check->decision release Material Release decision->release Pass reject Material Rejection decision->reject Fail coa Certificate of Analysis Generation release->coa

Caption: Quality Control Workflow for L-Histidine-¹³C Hydrochloride Hydrate.

This guide provides a foundational understanding of the quality parameters and analytical testing for L-Histidine-¹³C Hydrochloride Hydrate. For specific applications, it is always recommended to consult the supplier's Certificate of Analysis and, if necessary, perform additional validation.

An In-Depth Technical Guide to the Physical Characteristics of L-Histidine-¹³C Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine-¹³C hydrochloride hydrate is a stable isotope-labeled form of the essential amino acid L-histidine. Its incorporation of a ¹³C isotope makes it a valuable tool in a variety of research applications, particularly in metabolic studies, protein structure determination using nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry-based proteomics. This technical guide provides a comprehensive overview of the core physical characteristics of L-Histidine-¹³C hydrochloride hydrate, complete with detailed experimental protocols and structured data for easy reference.

Physicochemical Properties

L-Histidine-¹³C hydrochloride hydrate is a white to off-white crystalline solid. Its fundamental physical and chemical properties are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

PropertyValueReference
Appearance White to off-white crystalline powder or colorless crystals.[1][2]
Molecular Formula C₅¹³CH₁₂ClN₃O₃[3]
Molecular Weight Approximately 210.62 g/mol (varies slightly with ¹³C incorporation)N/A
Melting Point 254 °C (decomposition)[3]
Solubility Soluble in water. Soluble in DMSO. Very slightly soluble in ethanol. Insoluble in ether.[4][5][6]
Storage Conditions Store at room temperature, keep dry and cool.[7]

Table 2: Spectroscopic and Structural Data

PropertyDescriptionReference
¹³C NMR The incorporation of ¹³C leads to distinct signals in the ¹³C NMR spectrum, which are essential for tracing the molecule in biological systems.[8]
¹H NMR The proton NMR spectrum provides information on the structure and environment of the hydrogen atoms in the molecule.[9]
FTIR The infrared spectrum reveals the vibrational modes of the functional groups present in the molecule, confirming its identity.[10][11]
Crystal Structure The non-labeled compound, L-histidine hydrochloride monohydrate, crystallizes in the orthorhombic system.[12]

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and utilization of L-Histidine-¹³C hydrochloride hydrate. The following sections outline the protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and analysis of L-Histidine-¹³C hydrochloride hydrate.

Objective: To acquire ¹H and ¹³C NMR spectra for structural verification and isotopic labeling confirmation.

Materials:

  • L-Histidine-¹³C hydrochloride hydrate

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of L-Histidine-¹³C hydrochloride hydrate in a suitable deuterated solvent (e.g., D₂O) to a final concentration of approximately 10-20 mg/mL.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in D₂O a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Tune and Shim d->e f Acquire ¹H & ¹³C Spectra e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Spectral Analysis h->i

NMR Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in L-Histidine-¹³C hydrochloride hydrate by measuring the absorption of infrared radiation.

Objective: To obtain the FTIR spectrum for functional group identification and confirmation of the compound's identity.

Materials:

  • L-Histidine-¹³C hydrochloride hydrate

  • Potassium bromide (KBr) (for pellet method)

  • FTIR spectrometer with a suitable detector

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Grinding: Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Run the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis a Mix with KBr b Grind Mixture a->b c Press into Pellet b->c d Place Pellet in Spectrometer c->d e Run Background Scan d->e f Run Sample Scan e->f g Identify Functional Groups f->g h Compare with Reference g->h

FTIR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of L-Histidine-¹³C hydrochloride hydrate.

Objective: To determine the purity of the compound and identify any potential impurities.

Materials:

  • L-Histidine-¹³C hydrochloride hydrate

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffer salts (e.g., phosphate or ammonium salts)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents and buffers. Degas the mobile phase to remove dissolved gases.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • System Setup:

    • Install the appropriate HPLC column (e.g., a reverse-phase C18 column).[13]

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject a small volume of the sample solution onto the column.

  • Chromatographic Separation: The components of the sample are separated based on their affinity for the stationary and mobile phases.

  • Detection: The separated components are detected as they elute from the column. A UV detector set at an appropriate wavelength (e.g., 210 nm) is commonly used for amino acids.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time and peak area of the main component and any impurities. Purity is calculated based on the relative peak areas.

HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Sample B->D C->D E Chromatographic Separation D->E F Detect Eluting Components E->F G Analyze Chromatogram F->G H Calculate Purity G->H

HPLC Purity Analysis Workflow

Conclusion

This technical guide provides a detailed overview of the key physical characteristics of L-Histidine-¹³C hydrochloride hydrate, a critical tool for researchers in the fields of biochemistry, drug development, and metabolic studies. The presented data and experimental protocols offer a solid foundation for the proper handling, characterization, and application of this isotopically labeled compound. Adherence to these methodologies will ensure the generation of reliable and reproducible experimental results.

References

A Technical Guide to Isotopic Enrichment of Commercial L-Histidine-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available ¹³C-labeled L-Histidine. It details the common analytical methods for determining enrichment, presents data from various suppliers, and outlines key experimental workflows where this essential amino acid is utilized. Stable isotope-labeled amino acids, such as L-Histidine-¹³C, are critical tools in metabolomics, proteomics, and drug development, enabling precise tracking and quantification of metabolic fluxes, protein synthesis, and degradation.[][2]

Commercial L-Histidine-¹³C: Isotopic Enrichment Levels

The isotopic purity of ¹³C-labeled L-Histidine is a critical parameter for quantitative studies. Commercial suppliers offer various forms of L-Histidine with different labeling patterns and enrichment levels. The data below, compiled from publicly available product specifications, highlights the typical enrichment found in the market. It is crucial for researchers to consult the certificate of analysis (CoA) for lot-specific data.

Product DescriptionSupplier¹³C Enrichment (atom %)Other Isotope Enrichment (atom %)Chemical Purity (%)
L-Histidine-¹³C₆,¹⁵N₃Sigma-Aldrich≥96%≥95% ¹⁵N95% (CP)
L-Histidine-¹³C₆,¹⁵N₃,α,β,β,2,5-d₅Sigma-Aldrich99%98% ¹⁵N, 98% D95% (CP)
L-Histidine·HCl·H₂O (¹³C₆)Cambridge Isotope Labs97-99%97-99% ¹⁵N₃98%
L-Histidine·HCl·H₂O (¹³C₆)Cambridge Isotope Labs97%97% ¹⁵N₃, 97% D₅95%
L-Histidine (carbonyl-¹³C)Cambridge Isotope Labs99%N/ANot Specified
L-Histidine·HCl·H₂O (ring-2-¹³C)Cambridge Isotope Labs99%N/ANot Specified

Table 1: Summary of commercially available ¹³C-labeled L-Histidine products and their specified isotopic and chemical purity. Data is sourced from supplier websites.[3][4][5]

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment in labeled molecules like L-Histidine is predominantly accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6] High-resolution mass spectrometry is particularly powerful for this purpose.[7][8]

General Workflow for Isotope Enrichment Analysis

The fundamental workflow involves preparing the amino acid sample, separating it from complex mixtures if necessary, and analyzing it with an isotope-measuring instrument.

Enrichment_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein Protein Sample Hydrolysis Acid Hydrolysis Protein->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Separation Chromatographic Separation (GC/LC) Derivatization->Separation Measurement Isotope Measurement (MS or NMR) Separation->Measurement Data Enrichment Data Measurement->Data

Caption: General experimental workflow for determining the isotopic enrichment of amino acids.

Protocol: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This method offers high sensitivity for determining ¹³C enrichment in specific compounds.[9]

  • Sample Hydrolysis: If the L-Histidine is part of a protein, the protein is first hydrolyzed to release individual amino acids. This is typically done using 6N HCl at 110°C for 20-24 hours under anoxic conditions.[6]

  • Derivatization: Amino acids are polar and require derivatization to become volatile for gas chromatography. A common procedure involves converting the amino acid to its corresponding N(O,S)-ethoxycarbonyl ethyl ester derivative or another suitable volatile form.

  • GC Separation: The derivatized sample is injected into a gas chromatograph. The GC column separates the different amino acids based on their physicochemical properties.

  • Combustion: As the target compound (derivatized L-Histidine) elutes from the GC column, it passes through a combustion furnace (typically at >900°C). This process converts all carbon in the molecule to CO₂ gas.

  • IRMS Analysis: The resulting CO₂ gas is introduced into the ion source of an isotope ratio mass spectrometer. The IRMS measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44) to determine the ¹³C enrichment level with high precision.[9]

Protocol: High-Resolution LC-MS/MS for Intact Peptides

Analyzing peptides instead of individual amino acids can provide contextual isotopic information and bypasses potential degradation during hydrolysis.[8][10]

  • Protein Digestion: The protein sample containing the ¹³C-L-Histidine is digested, typically with trypsin, to generate a mixture of peptides.

  • LC Separation: The peptide mixture is separated using liquid chromatography (LC), often with a reverse-phase C18 column. A gradient of an organic solvent (e.g., acetonitrile) is used to elute the peptides.[8]

  • High-Resolution Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization, ESI) and analyzed by a high-resolution mass spectrometer, such as an Orbitrap.[8]

  • Data Analysis:

    • Full scan MS data reveals the mass-to-charge (m/z) distribution for each peptide.

    • The mass shift between the unlabeled peptide and the ¹³C-labeled peptide allows for the determination of the number of incorporated ¹³C atoms.

    • Software is used to compare the experimentally observed isotopic pattern to statistically derived distributions to calculate the precise enrichment level. A mass accuracy of 1 ppm or better may be required to distinguish the correct combination of ¹³C and ¹⁵N enrichment.[7]

    • Tandem MS (MS/MS) can be used to fragment the peptide and confirm the location of the labeled histidine residue.[11]

Key Application Workflow: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics.[12] L-Histidine-¹³C can be used in SILAC experiments, although arginine and lysine are more common due to tryptic digestion properties.

The core principle involves growing two cell populations in different media: one "light" (containing natural abundance amino acids) and one "heavy" (containing stable isotope-labeled amino acids).[13]

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Control Cells: 'Light' Medium (e.g., ¹²C-His) Combine Combine Cell Populations (1:1) Light->Combine Heavy Experimental Cells: 'Heavy' Medium (e.g., ¹³C-His) Perturbation Apply Stimulus/ Perturbation Heavy->Perturbation Perturbation->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification: Compare 'Heavy' vs 'Light' Peptide Intensities LCMS->Quant

Caption: The experimental workflow for a typical SILAC quantitative proteomics experiment.

References

The Unseen Workhorse: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular research and pharmaceutical development, the ability to trace and quantify metabolic and signaling pathways is paramount. Among the sophisticated tools available, stable isotope labeling with Carbon-13 (¹³C) stands out as a powerful and versatile technique. This in-depth technical guide explores the fundamentals of the natural abundance of ¹³C, its application in the synthesis of labeled compounds, and the profound impact these compounds have on elucidating complex biological processes.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon, the backbone of life, primarily exists in two stable isotopic forms: Carbon-12 (¹²C) and Carbon-13 (¹³C). The vast majority of carbon in nature is ¹²C, with ¹³C being a rare, naturally occurring isotope. This low natural abundance is the cornerstone of ¹³C-labeling studies; it provides a low background against which the incorporation of ¹³C-enriched compounds can be sensitively and accurately detected.

IsotopeProtonsNeutronsNatural Abundance (%)
Carbon-12 (¹²C)6698.93%
Carbon-13 (¹³C)671.07%

Caption: Natural abundance of stable carbon isotopes.

The distinct mass difference between these two isotopes, arising from an additional neutron in the ¹³C nucleus, allows for their differentiation by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The Tool: ¹³C-Labeled Compounds

The core principle of ¹³C isotopic labeling involves the strategic replacement of ¹²C atoms with ¹³C atoms in a molecule of interest.[1] These ¹³C-labeled compounds, which are chemically identical to their unlabeled counterparts, can be introduced into biological systems to act as tracers.[1] Commercially available ¹³C-labeled compounds are synthesized to high levels of isotopic purity, ensuring that the observed signals are predominantly from the introduced tracer.

ParameterSpecification
Chemical PurityTypically ≥98%
Isotopic EnrichmentTypically ≥99 atom % ¹³C

Caption: Typical specifications for commercially available ¹³C-labeled compounds.

The Application: Tracing the Flow of Life

The introduction of a ¹³C-labeled substrate, such as glucose or an amino acid, into cells or organisms allows researchers to track the journey of the ¹³C atoms through various metabolic pathways.[1] Analytical instruments then detect the incorporation of ¹³C into downstream metabolites, providing a detailed map of metabolic activity.

experimental_workflow cluster_experimental_phase Experimental Phase cluster_analytical_phase Analytical Phase Tracer Selection Tracer Selection Cell Culture Cell Culture Tracer Selection->Cell Culture Introduce ¹³C-labeled substrate Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction Harvest cells Analytical Measurement Analytical Measurement Metabolite Extraction->Analytical Measurement MS or NMR Data Analysis Data Analysis Analytical Measurement->Data Analysis Quantify ¹³C incorporation Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation Metabolic Flux Analysis

Caption: A generalized experimental workflow for ¹³C labeling studies.

Metabolic Flux Analysis (MFA)

One of the most powerful applications of ¹³C-labeled compounds is Metabolic Flux Analysis (MFA). ¹³C-MFA is considered the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By analyzing the distribution of ¹³C isotopes in various metabolites, researchers can gain a quantitative understanding of how cells utilize nutrients and produce energy. This is invaluable for understanding disease states like cancer, where metabolic pathways are often reprogrammed, and for optimizing bioprocesses in drug development.[1]

metabolic_flux_analysis 13C-Glucose 13C-Glucose Glycolysis Glycolysis 13C-Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Nucleotides Nucleotides Glycolysis->Nucleotides TCA Cycle TCA Cycle Pyruvate->TCA Cycle Amino Acids Amino Acids TCA Cycle->Amino Acids Lipids Lipids TCA Cycle->Lipids

Caption: Tracing ¹³C from glucose through central carbon metabolism.

Elucidating Signaling Pathways

While predominantly used in metabolomics, ¹³C-labeled compounds are also instrumental in studying cellular signaling. Signaling pathways rely on a complex interplay of proteins and small molecules. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which often utilizes ¹³C-labeled amino acids, enable the quantitative analysis of changes in protein expression and post-translational modifications, such as phosphorylation, which are central to signal transduction.

Furthermore, ¹³C labeling can be used to produce specific proteins, such as G-protein coupled receptors (GPCRs), for structural and dynamic studies by NMR. By incorporating ¹³C-labeled methyl groups into amino acids like methionine, researchers can probe the conformational changes that occur upon ligand binding and receptor activation, providing critical insights into the mechanics of signal transmission.

signaling_pathway_elucidation cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_transduction Signal Transduction Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-Protein Activation G-Protein Activation GPCR->G-Protein Activation Conformational Change Second Messengers Second Messengers G-Protein Activation->Second Messengers Protein Kinases Protein Kinases Second Messengers->Protein Kinases Cellular Response Cellular Response Protein Kinases->Cellular Response Phosphorylation Cascade

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Experimental Protocols: A Closer Look

The success of a ¹³C-labeling experiment hinges on meticulous experimental design and execution. The following provides a high-level overview of the key methodologies.

Mass Spectrometry-Based ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the general steps for a ¹³C-MFA experiment using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Cell Culture and Labeling:

  • Culture cells in a defined medium to ensure all carbon sources are known.

  • Introduce the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) and allow the cells to reach a metabolic and isotopic steady state.

2. Metabolite Extraction:

  • Rapidly quench metabolism to halt enzymatic activity, often using cold methanol.

  • Extract intracellular metabolites using appropriate solvents.

3. Sample Derivatization:

  • Derivatize the extracted metabolites to increase their volatility for GC analysis.

4. GC-MS Analysis:

  • Separate the derivatized metabolites using gas chromatography.

  • Analyze the eluting compounds by mass spectrometry to determine the mass isotopomer distributions (MIDs) for each metabolite.

5. Data Analysis and Flux Calculation:

  • Correct the raw MS data for the natural abundance of ¹³C.

  • Use specialized software to fit the measured MIDs to a metabolic network model and calculate the intracellular fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy of ¹³C-Labeled Metabolites

NMR spectroscopy provides complementary information to MS by elucidating the positional information of ¹³C atoms within a molecule.

1. Sample Preparation:

  • Extract metabolites as described for MS analysis.

  • Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹³C NMR spectra to directly detect the ¹³C-labeled metabolites.

  • For more detailed structural information, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, which correlates protons with their directly attached carbons.

3. Data Analysis:

  • Process the NMR spectra to identify and quantify the signals from ¹³C-labeled metabolites.

  • The chemical shifts and coupling constants provide information about the structure and isotopic labeling pattern of the metabolites.

Conclusion

The low natural abundance of ¹³C provides a unique window into the dynamic processes of living systems. By harnessing the power of ¹³C-labeled compounds, researchers and drug development professionals can unravel the complexities of metabolic and signaling networks with remarkable precision. From quantifying metabolic fluxes in disease to elucidating the mechanisms of drug action, ¹³C isotopic labeling remains an indispensable tool in the quest for scientific discovery and therapeutic innovation.

References

Navigating the Isotopic Landscape: A Technical Guide to 13C and 15N Labeled Histidine in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of molecular research and pharmaceutical development, the ability to track and quantify biological processes at the atomic level is paramount. Stable isotope labeling, utilizing non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as an indispensable tool. This technical guide provides an in-depth exploration of the key differences, applications, and methodologies associated with ¹³C and ¹⁵N labeled histidine, offering a critical resource for researchers, scientists, and drug development professionals.

Histidine, with its unique imidazole side chain and a pKa near physiological pH, plays a crucial role in enzyme catalysis, protein structure, and biological signaling. The strategic incorporation of ¹³C or ¹⁵N isotopes into this versatile amino acid provides a powerful lens through which to study these functions with remarkable precision.

Core Distinctions: ¹³C vs. ¹⁵N Labeling

The choice between ¹³C and ¹⁵N labeling of histidine is dictated by the specific experimental question and the analytical technique employed. While both are stable isotopes, their differing nuclear properties and positions within the histidine molecule lead to distinct applications.

¹³C-labeled histidine is predominantly the tracer of choice for metabolic studies.[1][2] The carbon backbone of histidine is actively involved in various metabolic pathways, and by tracing the journey of ¹³C atoms, researchers can elucidate metabolic fluxes and pathway dynamics.[1][2] This is particularly valuable in understanding disease states and the mechanism of action of drugs that target metabolic pathways.

¹⁵N-labeled histidine , on the other hand, is a cornerstone of protein structural biology and interaction studies, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The nitrogen atoms in the polypeptide backbone and the histidine side chain provide sensitive probes of the local chemical environment. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, often referred to as a protein's "fingerprint," provides a unique signal for each amino acid residue, allowing for detailed structural and dynamic analysis.[3]

Dual labeling with both ¹³C and ¹⁵N is also a common and powerful strategy, particularly for the complete resonance assignment required for determining the three-dimensional structure of proteins by NMR.[3][4]

Quantitative Data Summary

The distinct physicochemical properties of ¹³C and ¹⁵N isotopes manifest as measurable differences in analytical data. The following tables summarize key quantitative data for researchers utilizing these labeled compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Chemical Shifts of Histidine Isotopes

The chemical shifts of ¹³C and ¹⁵N in histidine are highly sensitive to the protonation state and tautomeric form of the imidazole ring, providing a powerful tool for studying enzyme mechanisms and pH-dependent processes.[5][6][7][8]

IsotopeAtom PositionProtonation StateTautomeric StateTypical Chemical Shift Range (ppm)
¹³C All-27 - 32
Cationic-~128
Neutralτ~137
Neutralπ~130
Cδ2Cationic-~119
Neutralτ~113
Neutralπ>122[9]
Cε1Cationic-~135
Neutralτ~138
Neutralπ~139
¹⁵N Nδ1Cationic-~170-180
Neutralτ (non-protonated)~250
Neutralπ (protonated)~170-180
Nε2Cationic-~170-180
Neutralτ (protonated)~170-180
Neutralπ (non-protonated)~250

Note: Chemical shifts can vary depending on the specific chemical environment within a protein.

Table 2: Mass Spectrometry (MS) Mass Shifts

In mass spectrometry, the incorporation of stable isotopes results in a predictable mass shift, enabling the differentiation and quantification of labeled versus unlabeled molecules.

Isotope LabelingNumber of Labeled Atoms in HistidineMass Shift (Da)
¹³C1+1.00335
6 (fully labeled)+6.0201
¹⁵N1+0.99703
3 (fully labeled)+2.99109
¹³C and ¹⁵N9 (fully labeled)+9.01119

Key Experimental Protocols

The successful application of ¹³C and ¹⁵N labeled histidine relies on robust experimental methodologies. Below are detailed protocols for common applications.

Protocol 1: Protein Expression and Purification for NMR Studies

This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled or ¹³C/¹⁵N-labeled protein in E. coli for NMR analysis.

1. Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.[10]

2. Starter Culture: Inoculate a small volume of standard rich medium (e.g., LB) with a single colony and grow overnight.

3. Minimal Medium Culture:

  • Prepare M9 minimal medium.
  • For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.[10]
  • For ¹³C/¹⁵N dual labeling, use ¹⁵NH₄Cl and [U-¹³C]-glucose as the sole nitrogen and carbon sources, respectively.[11][12]
  • Inoculate the minimal medium with the starter culture.

4. Cell Growth and Induction:

  • Grow the cells at the optimal temperature until they reach the mid-log phase (OD₆₀₀ of 0.6-0.8).
  • Induce protein expression with an appropriate inducer (e.g., IPTG).
  • Continue to grow the cells for a specified period to allow for protein expression.

5. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

6. Protein Purification:

  • Clarify the lysate by centrifugation.
  • Purify the labeled protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

7. Sample Preparation for NMR:

  • Exchange the purified protein into a suitable NMR buffer.
  • Concentrate the protein to the desired concentration for NMR analysis.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful quantitative proteomics technique that uses metabolic labeling to compare the relative abundance of proteins between different cell populations.[13][14] While typically used with arginine and lysine, the principles can be applied to other amino acids like histidine.

1. Cell Culture Preparation:

  • Choose two populations of the same cell line.
  • Culture one population in "light" medium containing the natural (unlabeled) essential amino acids.
  • Culture the second population in "heavy" medium containing the ¹³C and/or ¹⁵N labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[15][16]
  • Use dialyzed fetal bovine serum to avoid unlabeled amino acids from the serum.[16]

2. Complete Incorporation:

  • Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[15]

3. Experimental Treatment:

  • Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

4. Cell Lysis and Protein Mixing:

  • Lyse both cell populations.
  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

5. Protein Digestion and Mass Spectrometry:

  • Digest the combined protein mixture into peptides (e.g., using trypsin).
  • Analyze the peptide mixture by LC-MS/MS.

6. Data Analysis:

  • Identify peptide pairs that are chemically identical but differ in mass due to the isotopic label.
  • The ratio of the signal intensities of the "heavy" and "light" peptides reflects the relative abundance of the corresponding protein in the two samples.

Protocol 3: ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a quantitative method used to determine the rates (fluxes) of intracellular metabolic pathways.[17][18]

1. Experimental Design:

  • Define the metabolic network of interest.
  • Select an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C₂]-glucose, [U-¹³C₆]-glucose) that will provide informative labeling patterns for the pathways under investigation.[18]

2. Tracer Experiment:

  • Culture cells in a defined medium containing the selected ¹³C-labeled tracer until a metabolic and isotopic steady state is reached.

3. Sample Collection and Preparation:

  • Rapidly quench metabolism and harvest the cells.
  • Hydrolyze cellular protein to release amino acids.
  • Derivatize the amino acids to make them suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

4. Isotopic Labeling Measurement:

  • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.

5. Flux Estimation:

  • Use a computational model of the cell's metabolic network and the measured mass isotopomer distributions to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[19]

Visualizing Workflows and Pathways

Understanding the flow of experiments and the relationships within biological systems is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.

Protein_Expression_for_NMR cluster_e_coli E. coli Expression System cluster_purification Purification and Sample Prep Transformation Transformation Starter_Culture Starter_Culture Transformation->Starter_Culture Overnight Growth Minimal_Medium_Culture Minimal Medium (¹⁵N or ¹³C/¹⁵N) Starter_Culture->Minimal_Medium_Culture Inoculation Induction Induction Minimal_Medium_Culture->Induction Growth to Mid-log Phase Harvest Harvest Induction->Harvest Protein Expression Lysis Lysis Harvest->Lysis Purification Purification Lysis->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_Analysis NMR_Analysis NMR_Sample->NMR_Analysis SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation Light_Cells Cells in 'Light' Medium (Unlabeled Amino Acids) Control_Treatment Control Light_Cells->Control_Treatment Heavy_Cells Cells in 'Heavy' Medium (¹³C/¹⁵N Amino Acids) Experimental_Treatment Treatment Heavy_Cells->Experimental_Treatment Combine_Lysates Combine Equal Protein Amounts Control_Treatment->Combine_Lysates Experimental_Treatment->Combine_Lysates Digest Proteolytic Digestion Combine_Lysates->Digest LC_MS_MS LC_MS_MS Digest->LC_MS_MS Analysis Quantification Quantification LC_MS_MS->Quantification Data Analysis C13_MFA_Workflow Experimental_Design 1. Experimental Design (Select ¹³C Tracer) Tracer_Experiment 2. Tracer Experiment (Cell Culture with ¹³C Substrate) Experimental_Design->Tracer_Experiment Measurement 3. Isotopic Labeling Measurement (GC-MS) Tracer_Experiment->Measurement Flux_Estimation 4. Flux Estimation (Computational Modeling) Measurement->Flux_Estimation Statistical_Analysis 5. Statistical Analysis (Goodness of Fit, Confidence Intervals) Flux_Estimation->Statistical_Analysis

References

Understanding the metabolism of L-histidine in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolism of L-Histidine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidine is an essential amino acid in humans, distinguished by its imidazole side chain which allows it to act as a proton donor or acceptor at physiological pH.[1][2][3] This unique property makes histidine a crucial component in the active sites of many enzymes, where it participates in catalytic reactions and metal ion coordination.[1][2] Its metabolism is multifaceted, leading to the synthesis of vital compounds like histamine and carnosine, and its degradation pathway is interconnected with one-carbon metabolism and the citric acid cycle.[1][4] Dysregulation of histidine metabolism is implicated in various conditions, including neurological disorders, inflammation, and metabolic syndrome, making it a significant area of study for researchers and drug development professionals.[1][5] This guide provides a detailed overview of L-histidine's metabolic pathways, their regulation, and the experimental protocols used for their investigation.

L-Histidine Biosynthesis (Anabolism)

In humans, L-histidine is an essential amino acid and must be obtained from the diet.[1][6] However, its biosynthesis pathway is well-characterized in prokaryotes (like E. coli), archaea, lower eukaryotes, and plants.[3][6] The pathway is an unbranched, ten-step process that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.[2][3]

The biosynthesis of histidine is energetically expensive and is tightly linked to nucleotide metabolism, as PRPP is also a precursor for purine and pyrimidine synthesis.[2][7] The first committed step, the condensation of ATP and PRPP, is catalyzed by ATP-phosphoribosyltransferase.[3][6] This enzyme is a key regulatory point, subject to feedback inhibition by the final product, L-histidine.[6]

Key Enzymes and Reactions in L-Histidine Biosynthesis
StepEnzyme NameGene (E. coli)Substrate(s)Product(s)
1ATP-phosphoribosyltransferaseHisGATP, PRPPPhosphoribosyl-ATP (PR-ATP)
2Phosphoribosyl-ATP pyrophosphataseHisEPR-ATPPhosphoribosyl-AMP (PRAMP)
3Phosphoribosyl-AMP cyclohydrolaseHisIPRAMPPhosphoribosylformimino-AICAR-P
4N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomeraseHisAPhosphoribosylformimino-AICAR-PPhosphoribulosylformimino-AICAR-P
5Imidazoleglycerol-phosphate synthaseHisF/HisHPR-formimino-AICAR-P, GlutamineImidazoleglycerol-phosphate (IGP), AICAR, Glutamate
6Imidazoleglycerol-phosphate dehydrataseHisBImidazoleglycerol-phosphateImidazoleacetol-phosphate (IAP)
7Histidinol-phosphate aminotransferaseHisCImidazoleacetol-phosphate, GlutamateL-Histidinol-phosphate, α-Ketoglutarate
8Histidinol-phosphate phosphataseHisN/HisBL-Histidinol-phosphateL-Histidinol
9Histidinol dehydrogenase (oxidation 1)HisDL-Histidinol, NAD+L-Histidinal, NADH
10Histidinol dehydrogenase (oxidation 2)HisDL-Histidinal, NAD+L-Histidine, NADH

References for table data:[3][6]

Visualization of L-Histidine Biosynthesis

L_Histidine_Biosynthesis L-Histidine Biosynthesis Pathway PRPP PRPP + ATP HisG HisG PRPP->HisG PR_ATP Phosphoribosyl-ATP HisE HisE/I PR_ATP->HisE PRAMP Phosphoribosyl-AMP Inter1 PR-formimino-AICAR-P PRAMP->Inter1 HisA HisA Inter1->HisA Inter2 PR-ulosyl-formimino-AICAR-P HisFH HisF/H Inter2->HisFH IGP Imidazoleglycerol-P HisB1 HisB IGP->HisB1 IAP Imidazoleacetol-P HisC HisC IAP->HisC HolP L-Histidinol-P HisB2 HisB/N HolP->HisB2 Hol L-Histidinol HisD HisD Hol->HisD Hal L-Histidinal Hal->HisD (2nd step) His L-Histidine His->HisG Feedback Inhibition HisG->PR_ATP HisE->PRAMP HisA->Inter2 HisFH->IGP HisB1->IAP HisC->HolP HisB2->Hol HisD->Hal HisD->His

Caption: Prokaryotic L-histidine biosynthesis pathway.

L-Histidine Degradation (Catabolism)

The primary catabolic pathway for L-histidine in mammals occurs mainly in the liver and skin.[8][9] It involves a series of enzymatic steps that convert histidine into glutamate, which can then enter central carbon metabolism.[4][6]

  • Deamination: The pathway begins with the non-oxidative deamination of L-histidine by histidine ammonia-lyase (HAL), or histidase , to form trans-urocanic acid and ammonia.[8][10] This is the rate-limiting step of histidine degradation.[8]

  • Hydration: Trans-urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionate.[6][8]

  • Hydrolysis: Imidazolonepropionase hydrolyzes the imidazole ring to yield N-formiminoglutamate (FIGLU).[6]

  • Formimino Group Transfer: Finally, glutamate formiminotransferase transfers the formimino group from FIGLU to tetrahydrofolate (THF), producing L-glutamate and 5-formiminotetrahydrofolate.[4][6] This step directly links histidine catabolism to one-carbon metabolism, which is crucial for the synthesis of purines and other biomolecules.[9]

A deficiency in histidase leads to the benign genetic disorder histidinemia, characterized by elevated levels of histidine in the blood and urine.[5][11]

Other Metabolic Fates of L-Histidine
  • Histamine Synthesis: L-histidine is decarboxylated by histidine decarboxylase (HDC) , a pyridoxal phosphate-dependent enzyme, to form histamine.[5][9] This reaction occurs in mast cells, basophils, and certain neurons.[9] Histamine is a potent biogenic amine that functions as a neurotransmitter and a key mediator of inflammatory and allergic responses.[1][5]

  • Carnosine Synthesis: In muscle and brain tissue, L-histidine is combined with β-alanine by carnosine synthetase to form the dipeptide carnosine.[1][10] Carnosine acts as an important intracellular buffer and antioxidant.[8][9]

  • Methylation: Histidine can be methylated to form 1-methylhistidine or 3-methylhistidine. 3-methylhistidine is found in actin and myosin and its excretion is used as a biomarker for skeletal muscle protein breakdown.[1][6]

Visualization of L-Histidine Catabolism

L_Histidine_Catabolism Major Fates of L-Histidine L_His L-Histidine Histidase Histidase (HAL) L_His->Histidase HDC Histidine Decarboxylase (HDC) L_His->HDC Carnosine_syn Carnosine Synthetase L_His->Carnosine_syn + β-Alanine Urocanate trans-Urocanic Acid Urocanase Urocanase Urocanate->Urocanase Imidazolone 4-Imidazolone-5-propionate Imid_prop Imidazolonepropionase Imidazolone->Imid_prop FIGLU N-Formiminoglutamate (FIGLU) Form_trans Glutamate Formiminotransferase FIGLU->Form_trans Glutamate L-Glutamate TCA TCA Cycle Glutamate->TCA via α-KG Histamine Histamine Carnosine Carnosine OneCarbon One-Carbon Metabolism Histidase->Urocanate Urocanase->Imidazolone Imid_prop->FIGLU Form_trans->Glutamate Form_trans->OneCarbon THF -> 5-Formimino-THF HDC->Histamine Carnosine_syn->Carnosine

Caption: Primary catabolic and conversion pathways of L-histidine.

Regulation of Histidine Metabolism

The metabolism of histidine is tightly controlled to meet cellular demands while preventing toxic accumulation.

  • Biosynthesis Regulation: In bacteria, the primary control point is the allosteric feedback inhibition of the first enzyme, ATP-phosphoribosyltransferase (HisG), by L-histidine.[6] The expression of the histidine (his) operon is also regulated by various mechanisms, including T-box riboswitches and transcriptional repressors like HisR in Gram-positive bacteria.[12][13]

  • Catabolism Regulation: The histidine utilization (hut) pathway in bacteria is subject to catabolite repression, where the presence of a preferred carbon source like glucose represses the hut genes.[14] It is also induced by the presence of histidine and regulated by the availability of nitrogen.[14] In mammals, the activity of histidase, the rate-limiting enzyme, is modulated by diet; its expression is stimulated by high-protein diets.[8][10]

Experimental Protocols and Methodologies

Investigating L-histidine metabolism requires a range of biochemical and analytical techniques.

Enzyme Activity Assays

Protocol: Histidine Ammonia-Lyase (Histidase) Activity Assay

This spectrophotometric assay measures the formation of urocanic acid from histidine.

  • Principle: Histidase activity is determined by monitoring the increase in absorbance at 277 nm, which corresponds to the formation of urocanate.

  • Reagents:

    • Assay Buffer: 0.1 M sodium pyrophosphate buffer, pH 9.2.

    • Substrate: 50 mM L-histidine solution in assay buffer.

    • Sample: Tissue homogenate or purified enzyme preparation.

  • Procedure:

    • Pre-warm the assay buffer and substrate solution to 37°C.

    • In a quartz cuvette, mix 950 µL of assay buffer with 50 µL of the enzyme sample.

    • Initiate the reaction by adding 100 µL of the L-histidine substrate solution.

    • Immediately begin monitoring the change in absorbance at 277 nm over 5-10 minutes using a spectrophotometer.

    • Calculate the rate of reaction using the molar extinction coefficient of urocanic acid (18,800 M⁻¹cm⁻¹).

  • Data Analysis: Enzyme activity is typically expressed as µmol of urocanate formed per minute per mg of protein (U/mg).

Metabolite Quantification

Protocol: Histamine Quantification using ELISA

Enzyme-linked immunosorbent assays (ELISA) are a common, sensitive method for quantifying histamine in biological samples like plasma, urine, or cell culture media.[15]

  • Principle: A competitive ELISA format is used. Histamine in the sample competes with a fixed amount of enzyme-labeled histamine for binding to a limited number of anti-histamine antibody sites coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of histamine in the sample.

  • Procedure (General Outline):

    • Sample Preparation: Collect blood in heparinized or EDTA tubes and immediately place on ice. Centrifuge at 4°C to separate plasma. Urine samples may require a 24-hour collection.[16][17] Samples often require an acylation step to increase the affinity for the antibody, which is included in commercial kits.[15]

    • Assay:

      • Add standards and prepared samples to the wells of the antibody-coated microplate.

      • Add the enzyme-conjugated histamine to each well.

      • Incubate to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add a chromogenic substrate. The enzyme converts the substrate into a colored product.

      • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the histamine concentration in the samples by interpolating their absorbance values on the standard curve.

Visualization of an Experimental Workflow

ELISA_Workflow Workflow: Histamine Quantification by ELISA Start Sample Collection (Plasma, Urine) Prep Sample Preparation (Acylation) Start->Prep Plate Add Standards & Samples to Coated Plate Prep->Plate Conjugate Add Enzyme Conjugate Plate->Conjugate Incubate Incubate (Competitive Binding) Conjugate->Incubate Wash1 Wash Plate Incubate->Wash1 Substrate Add Substrate Wash1->Substrate Incubate2 Incubate (Color Development) Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance (Plate Reader) Stop->Read Analyze Calculate Concentration (Standard Curve) Read->Analyze

Caption: General workflow for histamine measurement using a competitive ELISA kit.

Protocol: Formiminoglutamate (FIGLU) Test

This test is a functional assay for folate or Vitamin B12 deficiency.[18][19]

  • Principle: In folate deficiency, the transfer of the formimino group from FIGLU to tetrahydrofolate is impaired.[9] After an oral load of L-histidine, FIGLU accumulates and is excreted in the urine.[19][20]

  • Procedure:

    • Collect a baseline urine sample.

    • Administer an oral dose of L-histidine to the subject.

    • Collect all urine over a specified period (e.g., 8-24 hours) following the histidine load.

    • Measure the concentration of FIGLU in the collected urine, typically using enzymatic assays or chromatographic methods (LC-MS).[21]

  • Interpretation: A significant increase in urinary FIGLU excretion after the histidine load compared to baseline is indicative of a functional folate deficiency.[18][20]

Metabolic Flux Analysis (MFA)

MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells.

Protocol: Stable Isotope Tracer Analysis for Histidine Metabolism

  • Principle: A stable isotope-labeled substrate (e.g., ¹³C- or ¹⁵N-L-histidine) is introduced into a biological system (cell culture, organism).[22] The isotope label is incorporated into downstream metabolites. Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is used to measure the isotopic enrichment in these metabolites.[22]

  • Procedure:

    • Labeling: Culture cells or feed an organism with a diet containing the labeled histidine tracer until metabolic and isotopic steady-state is reached.

    • Sampling: Collect biological samples (e.g., cells, tissues, biofluids) at specific time points.

    • Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

    • Analysis: Analyze the extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of histidine and its related metabolites (e.g., glutamate, histamine).

    • Modeling: Use computational models to calculate the intracellular metabolic fluxes from the measured mass isotopomer data.[22]

  • Application: This technique provides a dynamic view of histidine metabolism, revealing how different conditions (e.g., disease state, drug treatment) alter pathway utilization and flux distribution.[7][23]

Conclusion

The metabolism of L-histidine is a central and highly regulated process with profound implications for cellular function, signaling, and overall health. Its pathways are intricately linked with nitrogen balance, one-carbon metabolism, and the synthesis of critical bioactive molecules. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for researchers in basic science and is of paramount importance for professionals in drug development targeting inflammation, neurological disorders, and metabolic diseases. The continued investigation into histidine metabolism promises to uncover new therapeutic targets and diagnostic strategies.

References

The Pivotal Role of L-Histidine in Mammalian Cell Culture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, an essential amino acid for most mammalian cells in culture, plays a multifaceted role far beyond its fundamental function as a protein building block. Its unique imidazole side chain, with a pKa near physiological pH, imparts significant buffering capacity to cell culture media, contributing to pH stability crucial for optimal cell growth and metabolism. Furthermore, L-histidine is a precursor to vital biomolecules, including the neurotransmitter and immune modulator histamine, and the antioxidant dipeptide carnosine. This technical guide provides a comprehensive overview of the critical functions of L-histidine in cell culture, detailing its metabolic pathways, impact on cellular processes, and practical considerations for media formulation and process optimization. We present quantitative data on L-histidine concentrations in common media, outline key experimental protocols for its analysis and functional assessment, and provide visual representations of its metabolic and signaling pathways to support researchers in the effective use of this essential amino acid.

Introduction: The Essentiality of L-Histidine in Cell Culture

While L-histidine can be synthesized de novo in some organisms, most mammalian cell lines used in research and biopharmaceutical production lack this capability, rendering it an essential amino acid that must be supplemented in the culture medium.[1] Its essentiality stems from its integral role in protein synthesis, where it contributes to the structure and function of countless proteins.[2][3] Beyond this primary role, L-histidine's unique chemical properties and metabolic fates make it a critical component for maintaining a stable culture environment and ensuring robust cellular performance.[4][5]

Key Functions of L-Histidine in Cell Culture

Protein Synthesis

As a proteinogenic amino acid, L-histidine is a fundamental constituent of cellular proteins.[6] Its incorporation into polypeptide chains is directed by the codons CAU and CAC. The imidazole side chain of histidine is frequently found in the active sites of enzymes, where it can act as a proton donor or acceptor, facilitating catalytic reactions.[7][8] It also plays a role in the binding of metal ions and other cofactors.[7]

pH Buffering

The imidazole side chain of L-histidine has a pKa value of approximately 6.0, which is close to the physiological pH of most cell culture systems (typically 7.0-7.4).[9][10] This property allows L-histidine to act as an effective biological buffer, helping to stabilize the pH of the culture medium against fluctuations caused by cellular metabolism, such as the production of lactic acid and ammonia.[5][11] Maintaining a stable pH is critical for optimal cell growth, viability, and protein production.[12]

Precursor to Bioactive Molecules

L-histidine serves as a precursor for the synthesis of several important bioactive molecules:

  • Histamine: Synthesized via the decarboxylation of L-histidine by the enzyme histidine decarboxylase (HDC), histamine is a potent signaling molecule involved in local immune responses, inflammation, and neurotransmission.[13][14][15] In the context of cell culture, its production can influence cellular behavior and responses.

  • Carnosine: This dipeptide, composed of β-alanine and L-histidine, is synthesized by carnosine synthase.[11][16] Carnosine possesses significant antioxidant properties, protecting cells from damage by reactive oxygen species (ROS).[11] It can also chelate metal ions and act as a pH buffer.[16]

Quantitative Data: L-Histidine in Cell Culture Media

The optimal concentration of L-histidine can vary depending on the cell line, the specific culture conditions, and the desired outcome (e.g., cell growth, protein production). Below is a summary of L-histidine concentrations in commonly used cell culture media and reported concentrations for specific applications.

Medium/Application L-Histidine Concentration (mg/L) L-Histidine Concentration (mM) Reference(s)
DMEM/F-1231.480.15[17]
RPMI-1640150.097
Ham's F-1031.480.15
Ham's F-1231.480.15
CHO cell culture for mAb production (general range)15 - 1000.097 - 0.64[17][18][19]
Hybridoma culture for mAb production (general range)15 - 500.097 - 0.32[20][21]

Experimental Protocols

Quantification of L-Histidine in Cell Culture Media using HPLC

Objective: To determine the concentration of L-histidine in a cell culture medium sample.

Methodology: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a widely used method for amino acid analysis.[8][9][13][22][23]

Protocol:

  • Sample Preparation:

    • Centrifuge the cell culture sample to pellet cells and debris.

    • Collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with 0.1 N HCl to a concentration within the linear range of the HPLC standard curve.

  • Derivatization:

    • Use a pre-column derivatization reagent such as o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids. Automated derivatization using an autosampler is recommended for improved reproducibility.[22]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (e.g., acetonitrile).

    • Detection: UV or fluorescence detector. OPA-derivatized amino acids are typically detected at 338 nm, while FMOC-derivatized amino acids are detected at 262 nm.[8]

  • Quantification:

    • Prepare a standard curve using known concentrations of L-histidine.

    • Calculate the concentration of L-histidine in the sample by comparing its peak area to the standard curve.

Assessment of Apoptosis due to L-Histidine Deprivation using Annexin V Staining

Objective: To determine the extent of apoptosis in a cell population following L-histidine deprivation.

Methodology: The Annexin V assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[14][18][24][25][26]

Protocol:

  • Cell Culture:

    • Culture cells in complete medium and in a medium specifically lacking L-histidine.

    • Include a positive control for apoptosis (e.g., treatment with a known apoptosis-inducing agent) and a negative control (cells in complete medium).

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

    • Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI) or 7-AAD.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Protein Synthesis Rate using the SUnSET Assay

Objective: To measure the global rate of protein synthesis in cultured cells.

Methodology: The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method that utilizes the incorporation of puromycin, an aminonucleoside antibiotic, into nascent polypeptide chains.[1]

Protocol:

  • Cell Treatment:

    • Culture cells under the desired experimental conditions.

    • Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated peptides.

    • Use an appropriate secondary antibody and a detection reagent to visualize the bands.

  • Quantification:

    • Quantify the band intensities using densitometry software. The intensity of the puromycin signal is proportional to the rate of protein synthesis.

Signaling Pathways and Experimental Workflows

L-Histidine Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving L-histidine.

Histidine_Metabolism cluster_main L-Histidine Metabolism L_Histidine L_Histidine Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase (HDC) Carnosine Carnosine L_Histidine->Carnosine Carnosine Synthase (+ Beta-Alanine) Urocanic_Acid Urocanic_Acid L_Histidine->Urocanic_Acid Histidase Glutamate Glutamate Urocanic_Acid->Glutamate Further Metabolism

L-Histidine Metabolic Pathways
Histamine Biosynthesis Pathway

A more detailed view of the conversion of L-histidine to histamine.

Histamine_Biosynthesis cluster_histamine Histamine Synthesis L_Histidine L_Histidine Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase (HDC) Pyridoxal Phosphate (PLP) dependent

Histamine Biosynthesis from L-Histidine
Experimental Workflow for Optimizing L-Histidine Concentration

This workflow outlines a general approach to optimizing the concentration of L-histidine in a cell culture process.

Optimization_Workflow cluster_workflow L-Histidine Optimization Workflow start Start define_objectives Define Objectives (e.g., Maximize Titer, Viability) start->define_objectives doe_design Design of Experiments (DoE) (e.g., Titration, RSM) define_objectives->doe_design cell_culture_exp Perform Cell Culture Experiments doe_design->cell_culture_exp sampling Regular Sampling and Analysis (Cell Density, Viability, Metabolites) cell_culture_exp->sampling data_analysis Data Analysis and Modeling sampling->data_analysis optimal_concentration Determine Optimal Concentration Range data_analysis->optimal_concentration validation Validation Experiments optimal_concentration->validation end End validation->end

References

The Precision of Life's Building Blocks: A Technical Guide to Stable Isotope-Labeled Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Applications of Stable Isotope-Labeled Amino Acids for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids (SILAAs) have become indispensable tools in modern biological research, offering a non-radioactive, precise, and powerful method for tracing the fate of amino acids in complex biological systems. By incorporating heavier, non-radioactive isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H) into amino acid structures, researchers can distinguish and quantify proteins and metabolites with high accuracy using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This technical guide explores the core applications of SILAAs, providing in-depth experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for the accurate relative quantification of proteins between different cell populations.[1] The principle of SILAC is elegantly simple: two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid.[2] One population is grown in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., ¹³C₆-Arginine).[1] Through protein synthesis, the heavy amino acid is incorporated into the entire proteome of the "heavy" cell population. After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for their distinct detection and the accurate quantification of relative protein abundance based on the ratio of their signal intensities.[3]

Quantitative Data Presentation: SILAC

The following table provides an illustrative example of quantitative data obtained from a SILAC experiment comparing the proteomes of two cell populations under different conditions.

Protein NameGene NameH/L RatioLog₂(H/L)p-valueRegulation
Epidermal growth factor receptorEGFR2.581.370.001Upregulated
Mitogen-activated protein kinase 1MAPK10.45-1.150.005Downregulated
Proliferating cell nuclear antigenPCNA1.050.070.85Unchanged
Apoptosis regulator BAXBAX3.121.64<0.001Upregulated
Hexokinase-2HK20.98-0.030.92Unchanged

Note: This data is for illustrative purposes and does not represent a specific experiment.

Experimental Protocol: SILAC

A typical SILAC experiment involves two main phases: an adaptation phase and an experimental phase.[4]

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in the amino acid(s) to be labeled (e.g., DMEM for SILAC)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" amino acids (e.g., L-Arginine, L-Lysine)

  • "Heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine, ¹³C₆¹⁵N₂-L-Lysine)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Adaptation Phase:

    • Culture two populations of cells in parallel.

    • For the "light" population, supplement the SILAC medium with normal ("light") essential amino acids.

    • For the "heavy" population, supplement the SILAC medium with the corresponding "heavy" stable isotope-labeled amino acids.

    • Culture the cells for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the labeled amino acids into the proteome.[2]

    • Verify the incorporation efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry.

  • Experimental Phase:

    • Once complete labeling is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. control).

    • Harvest the cells, wash with ice-cold PBS, and count them to ensure equal numbers of cells from each population are combined.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cells using lysis buffer and collect the protein extract.

    • Quantify the total protein concentration.

  • Protein Digestion and Mass Spectrometry:

    • Take a desired amount of the mixed protein lysate (e.g., 50-100 µg) and perform in-solution or in-gel tryptic digestion.

    • Analyze the resulting peptide mixture by LC-MS/MS.[5]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[6]

    • The software will calculate the protein abundance ratios and perform statistical analysis to identify significantly regulated proteins.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Light_Culture Cell Culture ('Light' Medium) Treatment_Light Experimental Treatment (Light) Light_Culture->Treatment_Light Heavy_Culture Cell Culture ('Heavy' Medium) Treatment_Heavy Experimental Treatment (Heavy) Heavy_Culture->Treatment_Heavy Combine Combine Cells (1:1) Treatment_Light->Combine Treatment_Heavy->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Tryptic Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

A simplified workflow of a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7] By introducing a ¹³C-labeled substrate, such as glucose or an amino acid, into the cell culture medium, researchers can trace the path of the ¹³C atoms as they are incorporated into various intracellular metabolites. The distribution of ¹³C isotopes in these metabolites, known as mass isotopomer distributions (MIDs), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8] This labeling information, combined with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), allows for the computational estimation of all intracellular fluxes.[8]

Quantitative Data Presentation: ¹³C-MFA

The following table presents a hypothetical but realistic example of relative metabolic flux data obtained from a ¹³C-MFA experiment comparing two different cell states. The flux values are normalized to the glucose uptake rate.

ReactionPathwayRelative Flux (Condition A)Relative Flux (Condition B)
Glucose → G6PGlycolysis100100
G6P → R5PPentose Phosphate Pathway1535
F6P → G3PGlycolysis8565
PYR → AcCoAPyruvate Dehydrogenase7050
PYR → OAAPyruvate Carboxylase1025
AcCoA + OAA → CitrateTCA Cycle6045

Note: This data is for illustrative purposes and does not represent a specific experiment.

Experimental Protocol: ¹³C-MFA

A ¹³C-MFA experiment requires careful planning and execution to obtain high-quality data.

Materials:

  • Cell line of interest

  • Chemically defined cell culture medium

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]-Glucose)

  • Quenching solution (e.g., -20°C 60% methanol)

  • Extraction solution (e.g., -20°C 80% methanol)

  • Internal standards for quantification

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in a chemically defined medium to a steady-state growth phase.

    • Switch the cells to a medium containing the ¹³C-labeled substrate. The choice of tracer is critical for the specific pathways being investigated.[9]

    • Continue the culture until the intracellular metabolites reach an isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Rapidly quench the metabolic activity of the cells by adding a cold quenching solution. This step is crucial to prevent changes in metabolite levels.

    • Extract the intracellular metabolites using a cold extraction solution.

    • Separate the cell debris from the metabolite-containing extract by centrifugation.

  • Sample Preparation and Analysis:

    • For GC-MS analysis, the extracted metabolites need to be derivatized to increase their volatility. A common derivatization agent is MTBSTFA.[10]

    • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the metabolites of interest.

  • Computational Flux Analysis:

    • Construct a stoichiometric model of the relevant metabolic pathways.

    • Measure the extracellular fluxes (substrate uptake and product secretion rates).

    • Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular fluxes to the metabolic model and estimate the intracellular fluxes.[11]

MFA_Workflow cluster_Experimental Experimental Phase cluster_Analytical Analytical Phase cluster_Computational Computational Phase Culture Cell Culture with ¹³C-Labeled Substrate Quench Metabolic Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize GCMS GC-MS or LC-MS Analysis Derivatize->GCMS Flux_Calc Flux Calculation GCMS->Flux_Calc Model Metabolic Network Model Model->Flux_Calc Ex_Flux Extracellular Fluxes Ex_Flux->Flux_Calc Flux_Map Metabolic Flux Map Flux_Calc->Flux_Map

A general workflow for a ¹³C-Metabolic Flux Analysis (MFA) experiment.

Signaling Pathway Analysis

SILAAs are instrumental in dissecting complex signaling pathways by enabling the precise quantification of changes in protein abundance and post-translational modifications, such as phosphorylation, in response to specific stimuli.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[12] Dysregulation of this pathway is a hallmark of many cancers. SILAC-based proteomics has been extensively used to study the dynamic changes in the EGFR signaling network upon ligand stimulation or inhibitor treatment.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC1->Survival

A simplified diagram of the EGFR signaling pathway.
mTOR Signaling Pathway and Amino Acid Sensing

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[13] The mTORC1 complex is particularly sensitive to amino acid availability.[6] When amino acids are abundant, they promote the translocation of mTORC1 to the lysosomal surface, where it is activated by the small GTPase Rheb.[14] This activation leads to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy.

mTOR_Signaling cluster_sensing Amino Acid Sensing cluster_lysosome Lysosome cluster_downstream Downstream Effects AminoAcids Amino Acids Ragulator Ragulator AminoAcids->Ragulator Activate Rag_GTPases Rag GTPases Ragulator->Rag_GTPases Activate mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activated by Rheb S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1_active->FourEBP1 Phosphorylates Autophagy_Inhibition Autophagy Inhibition mTORC1_active->Autophagy_Inhibition Rheb Rheb-GTP Rheb->mTORC1_inactive Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits Inhibition of

A simplified diagram of the mTOR signaling pathway with a focus on amino acid sensing.

Conclusion

Stable isotope-labeled amino acids are versatile and powerful tools that have revolutionized our ability to study the dynamic nature of the proteome and metabolome. From the precise quantification of protein expression changes using SILAC to the detailed mapping of metabolic pathways with ¹³C-MFA, SILAAs provide an unparalleled level of insight into the intricate workings of biological systems. As mass spectrometry and computational tools continue to advance, the applications of stable isotope-labeled amino acids in basic research, drug discovery, and personalized medicine will undoubtedly continue to expand, offering new avenues for understanding health and disease.

References

Methodological & Application

Application Notes and Protocols for L-Histidine-¹³C in Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine residues play a pivotal role in the function of many proteins, acting as key components in catalytic sites, metal-binding domains, and protein-protein interfaces. The unique chemical properties of the imidazole side chain, including its ability to act as both a proton donor and acceptor near physiological pH, make it a crucial target for functional and structural studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing proteins at an atomic level. The incorporation of stable isotopes, such as Carbon-13 (¹³C), into proteins significantly enhances the resolution and information content of NMR experiments.

This document provides a detailed protocol for the use of L-Histidine-¹³C in protein NMR spectroscopy. Selective labeling of histidine residues with ¹³C allows for the unambiguous assignment of their NMR signals, facilitating detailed studies of their local environment, protonation state, and involvement in molecular interactions. These application notes are designed to guide researchers through the entire workflow, from protein expression and isotopic labeling to NMR data acquisition and analysis.

Key Applications of L-Histidine-¹³C Labeling in Protein NMR

  • Unambiguous Resonance Assignment: Simplifies complex NMR spectra by specifically labeling histidine residues.

  • Probing Catalytic Mechanisms: The imidazole ring of histidine is frequently involved in enzymatic catalysis. ¹³C NMR can monitor changes in the electronic environment of the histidine side chain during the catalytic cycle.[1]

  • Characterizing Metal-Binding Sites: Histidine is a common ligand for metal ions like zinc and copper in metalloproteins. ¹³C chemical shifts are sensitive to the coordination state of the imidazole ring with metal ions.[2][3]

  • Determining Tautomeric States: The imidazole ring of a neutral histidine can exist in two tautomeric forms (Nδ1-H or Nε2-H). ¹³C NMR, particularly the chemical shift of Cδ2, provides a reliable method to distinguish between these tautomers.[4]

  • Studying Protein-Ligand Interactions: Monitoring the chemical shift perturbations of ¹³C-labeled histidines upon ligand binding can identify residues at the binding interface and characterize the binding event.

Experimental Workflow Overview

The overall process for utilizing L-Histidine-¹³C in protein NMR studies involves several key stages, from preparing the isotopically labeled protein to acquiring and interpreting the NMR data.

Workflow cluster_preparation Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis expression Protein Expression in E. coli with L-Histidine-¹³C purification Protein Purification expression->purification Cell Lysis & Affinity Chromatography sample_prep NMR Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq Spectrometer Setup processing Data Processing nmr_acq->processing Fourier Transform analysis Spectral Analysis & Interpretation processing->analysis

Caption: Overall experimental workflow from protein expression to data analysis.

Detailed Experimental Protocols

Protocol 1: Expression and Purification of L-Histidine-¹³C Labeled Protein in E. coli

This protocol outlines the steps for producing a protein with ¹³C-labeled histidine residues using an E. coli expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Minimal media (e.g., M9) components.

  • L-Histidine-¹³C.

  • Unlabeled amino acid kit (for supplementation).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Appropriate antibiotics.

  • Buffers for cell lysis and protein purification.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Minimal Media Culture: The next day, inoculate 1 L of M9 minimal medium, supplemented with the necessary antibiotic and a carbon source (e.g., glucose), with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Amino Acid Supplementation: To suppress the endogenous synthesis of histidine and ensure efficient incorporation of the labeled amino acid, add a mixture of all unlabeled amino acids except histidine to the culture. A typical concentration is 50-100 mg/L for each amino acid.

  • Addition of L-Histidine-¹³C: Add L-Histidine-¹³C to a final concentration of 50-100 mg/L. Allow the culture to grow for another 30-60 minutes to ensure uptake of the labeled amino acid.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. The optimal induction temperature and time will depend on the specific protein and should be optimized. A common practice is to induce at a lower temperature (e.g., 18-25°C) for a longer period (12-16 hours) to improve protein solubility.[5]

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization). Purify the protein using an appropriate method, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[6]

  • Verification of Labeling: The incorporation of ¹³C can be verified by mass spectrometry, which will show a mass shift corresponding to the number of histidine residues and the number of ¹³C atoms per histidine.[7]

Protocol 2: NMR Data Acquisition - 2D ¹H-¹³C HSQC

The 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for studying ¹³C-labeled proteins. It provides a correlation spectrum where each peak corresponds to a proton directly attached to a ¹³C atom. For L-Histidine-¹³C labeled samples, this allows for the specific detection of the H-C correlations within the histidine side chain.

NMR Sample Preparation:

  • Concentrate the purified, labeled protein to 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.5).

  • Add 5-10% D₂O to the sample for the deuterium lock.

  • Transfer the sample to a high-quality NMR tube.

Spectrometer Setup and Data Acquisition:

  • Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Program: Select a standard HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

  • Acquisition Parameters:

    • ¹H Spectral Width: Typically 12-16 ppm, centered around 4.7 ppm.

    • ¹³C Spectral Width: A wider spectral width covering the aromatic region is necessary. For histidine, the Cδ2 and Cε1 signals are of primary interest and appear between approximately 115 and 140 ppm.[1][8] A spectral width of 50-60 ppm centered around 125 ppm is a good starting point.

    • Number of Points: 2048 points in the direct (¹H) dimension and 256-512 points in the indirect (¹³C) dimension.

    • Number of Scans: Dependent on the protein concentration. Typically 16-64 scans per increment.

    • Recycle Delay: 1.0-1.5 seconds.

    • ¹J(CH) Coupling Constant: Set the delay for the INEPT transfer based on the one-bond C-H coupling constant. For aromatic carbons in histidine, this is approximately 180-200 Hz.[4]

Data Processing and Analysis:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • The resulting 2D spectrum will show correlations for the Hδ2-Cδ2 and Hε1-Cε1 pairs of the histidine side chains. The chemical shifts of these nuclei are sensitive to the local environment and protonation state.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to L-Histidine-¹³C NMR studies.

Table 1: Typical ¹³C Chemical Shifts of Histidine Side Chain Carbons

Carbon AtomChemical Shift Range (ppm)Notes
26 - 32
115 - 120Relatively insensitive to protonation state.
Cδ2115 - 140Highly sensitive to tautomeric and protonation state.[4]
Cε1130 - 140Sensitive to tautomeric and protonation state.

Chemical shifts are referenced to DSS or a similar standard. Values can vary depending on the local protein environment.

Table 2: Protein Yield and Labeling Efficiency

ParameterTypical ValueNotes
Protein Yield1-10 mg/L of cultureHighly dependent on the specific protein.[6]
¹³C Incorporation> 95%With proper amino acid supplementation.

Visualization of Key Concepts

Histidine Tautomeric States and ¹³C Chemical Shifts

The protonation state of the histidine imidazole ring significantly influences the ¹³C chemical shifts of the ring carbons, particularly Cδ2. This relationship can be exploited to determine the tautomeric state of histidine residues within a protein.

HistidineTautomers cluster_tautomers Histidine Tautomeric States cluster_shifts ¹³Cδ2 Chemical Shift N_delta1_H Nδ1-H Tautomer shift_delta1 > 122 ppm N_delta1_H->shift_delta1 N_epsilon2_H Nε2-H Tautomer shift_epsilon2 < 122 ppm N_epsilon2_H->shift_epsilon2 Imidazolium Imidazolium Cation (Protonated) Imidazolium->N_delta1_H Deprotonation Imidazolium->N_epsilon2_H Deprotonation shift_imidazolium ~ 128 ppm Imidazolium->shift_imidazolium

Caption: Correlation of histidine tautomeric states with ¹³Cδ2 chemical shifts.

A ¹³Cδ2 chemical shift greater than 122 ppm is indicative of the Nδ1-H tautomer, while a shift less than 122 ppm suggests the Nε2-H tautomer for a neutral histidine.[4] The protonated imidazolium form typically has a Cδ2 chemical shift around 128 ppm.

Troubleshooting

  • Low Protein Yield: Optimize expression conditions (temperature, induction time, IPTG concentration). Ensure the health of the cell culture before induction. Some proteins may be toxic to the cells, requiring tighter control over expression.[5]

  • Poor Isotope Incorporation: Ensure complete suppression of endogenous histidine synthesis by adding a sufficient amount of the other 19 amino acids. Verify the concentration and purity of the L-Histidine-¹³C.

  • Weak NMR Signals: Increase protein concentration or the number of scans. Ensure proper tuning and shimming of the spectrometer. For larger proteins, consider perdeuteration to reduce relaxation-induced line broadening.[9]

  • Spectral Overlap: If multiple histidine residues have similar chemical shifts, consider site-directed mutagenesis to aid in assignment. Additionally, 3D NMR experiments can help resolve overlapping signals.

By following these protocols and guidelines, researchers can effectively utilize L-Histidine-¹³C labeling to gain valuable insights into the structure and function of proteins.

References

Application Notes and Protocols: Quantitative Proteomics Using L-Histidine-13C Hydrochloride Hydrate in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique for quantitative mass spectrometry-based proteomics. The most common SILAC approach utilizes isotopically labeled arginine (Arg) and lysine (Lys) because the protease trypsin cleaves proteins C-terminal to these residues. This ensures that the vast majority of identified peptides contain a label, allowing for comprehensive proteome-wide quantification.

While Arg and Lys labeling is a robust general strategy, the use of other labeled amino acids, such as L-Histidine-13C, can provide unique advantages for specific research applications. Histidine plays a crucial role in various biological processes, including enzymatic catalysis, metal ion coordination, and as a site for the important but technically challenging post-translational modification of phosphorylation.

This document provides detailed application notes and protocols for the use of L-Histidine-13C hydrochloride hydrate in SILAC experiments, with a particular focus on studying histidine phosphorylation and the dynamics of specific protein classes.

Why Use L-Histidine-13C in SILAC?
  • Targeted Analysis of Histidine-Containing Peptides: While not all peptides contain histidine, focusing on this subset can be advantageous for studying specific protein functions where histidine is known to be critical, such as in the active sites of certain enzymes or in metal-binding domains.

  • Investigation of Histidine Phosphorylation: Histidine phosphorylation (pHis) is a vital but understudied post-translational modification due to its inherent instability under acidic conditions typically used in phosphopeptide enrichment protocols. A SILAC approach using labeled histidine allows for the in-vivo labeling of proteins, and subsequent analysis of changes in histidine phosphorylation can be performed under non-acidic conditions, providing a more accurate quantification of this labile modification.

  • Studying Metalloproteomes: Histidine residues are frequently involved in the coordination of metal ions. Using labeled histidine can aid in the study of the turnover and dynamics of metalloproteins.

  • Complementary to Arg/Lys SILAC: In experiments where Arg-to-Proline conversion is a concern or when studying proteins with low Arg/Lys content, Histidine-SILAC can offer a complementary quantification strategy.

Experimental Protocols

This section details the key experimental procedures for a SILAC experiment using this compound.

Cell Line Selection and Culture
  • Auxotrophic Cell Lines: The ideal cell lines for this application are auxotrophic for histidine, meaning they cannot synthesize it themselves. This ensures complete incorporation of the labeled histidine from the culture medium. Many common cell lines, such as certain strains of E. coli and some mammalian cell lines, exhibit histidine auxotrophy. It is recommended to verify the auxotrophy of your chosen cell line.

  • Prototrophic Cell Lines: If using a cell line that can synthesize histidine, it is crucial to ensure that the concentration of labeled histidine in the medium is sufficient to outcompete endogenous synthesis. This may require optimization of the media formulation.

SILAC Media Preparation

The preparation of "light" and "heavy" SILAC media is a critical step. The base medium must be deficient in histidine.

Table 1: SILAC Media Components

Component"Light" Medium"Heavy" Medium
Histidine-free cell culture medium (e.g., DMEM, RPMI-1640)To final volumeTo final volume
Dialyzed Fetal Bovine Serum (dFBS)10% (v/v)10% (v/v)
Penicillin-Streptomycin1% (v/v)1% (v/v)
L-Glutamine2 mM2 mM
L-Histidine hydrochloride hydrate (unlabeled)Standard concentration (e.g., 0.2 mM)-
This compound-Same concentration as "light"

Protocol:

  • Start with a commercially available histidine-free cell culture medium.

  • Supplement the medium with 10% dialyzed FBS. It is crucial to use dialyzed serum to avoid the presence of unlabeled histidine.

  • Add other necessary supplements like penicillin-streptomycin and L-glutamine.

  • For the "light" medium, add unlabeled L-Histidine hydrochloride hydrate to the desired final concentration.

  • For the "heavy" medium, add this compound to the same final concentration as the "light" medium.

  • Sterile-filter the prepared media using a 0.22 µm filter.

Cell Culture and Labeling
  • Culture two populations of cells separately in the "light" and "heavy" SILAC media.

  • Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled histidine into the proteome.[1]

  • Monitor cell growth and morphology to ensure that the labeled amino acid does not affect cell viability.

  • Optionally, a small aliquot of cells can be harvested after several passages to check for the efficiency of label incorporation by mass spectrometry.

Experimental Treatment and Cell Harvesting
  • Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other cell population will serve as the control.

  • After the treatment period, harvest both cell populations. Wash the cells with ice-cold PBS to remove any remaining media.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification, Mixing, and Digestion
  • Determine the protein concentration of the lysates from the "light" and "heavy" cell populations using a standard protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates. This 1:1 mixing is crucial for accurate relative quantification.[1]

  • The mixed protein sample can now be processed for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion.

  • Enzymatic Digestion: Since histidine is not a cleavage site for trypsin, another protease or a combination of proteases may be considered to increase the number of identifiable histidine-containing peptides. However, for general proteome analysis, trypsin is still recommended as it will generate peptides where the label can be quantified if a histidine is present. For targeted analysis of histidine-rich proteins, a different enzyme like Glu-C or Asp-N might be beneficial.

Mass Spectrometry and Data Analysis
  • Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either 12C-histidine or 13C-histidine.

  • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the protein in the two cell populations.

Data Presentation

The quantitative data from a SILAC experiment using L-Histidine-13C can be summarized in tables to facilitate interpretation. Below are hypothetical examples of how data from a study on histidine phosphorylation might be presented.

Table 2: Quantification of Histidine Phosphorylation Changes Upon Growth Factor Treatment

Protein AccessionGene NamePeptide SequencePhosphorylation SiteLog2 (Treated/Control) Ratiop-value
P12345HK1GH LGVPTLNHis-782.10.001
Q67890NME1VMLH DLRPSHis-118-1.50.005
A1B2C3PGAM1TH GSSVVLHis-110.20.85
D4E5F6ATP5BIH LAPAQSHis-2451.80.012

Table 3: Global Proteome Changes in Response to Drug X Treatment (Histidine-Labeled Peptides)

Protein AccessionGene NameNumber of Quantified His-PeptidesLog2 (Drug X/Control) RatioRegulation
P98765MAPK131.9Upregulated
O12345CYCS2-0.1Unchanged
R54321HSP90AA14-2.3Downregulated
S67890ACTB10.0Unchanged

Visualizations

Experimental Workflow

SILAC_Histidine_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light_culture Culture in 'Light' Medium (Unlabeled L-Histidine) control Control Condition light_culture->control heavy_culture Culture in 'Heavy' Medium (L-Histidine-13C) treatment Experimental Condition heavy_culture->treatment lysis Cell Lysis control->lysis treatment->lysis quant_mix Protein Quantification & 1:1 Mixing lysis->quant_mix digest Protein Digestion quant_mix->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Peptide ID & Quantification) lcms->data_analysis

Caption: Workflow for a SILAC experiment using L-Histidine-13C.

Signaling Pathway Example: Two-Component Histidine Kinase Signaling

Histidine_Kinase_Pathway cluster_phospho Phosphorylation Events stimulus External Stimulus hk Histidine Kinase (HK) stimulus->hk Activates hk->hk Autophosphorylation on Histidine rr Response Regulator (RR) hk->rr Phosphotransfer hk_p HK~P(His) hk->hk_p gene_exp Target Gene Expression rr->gene_exp Regulates rr_p RR~P(Asp) rr->rr_p

Caption: A simplified two-component signaling pathway involving histidine kinase.

References

Application Notes and Protocols for L-Histidine-13C Hydrochloride Hydrate in In Vivo Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine-13C hydrochloride hydrate is a stable isotope-labeled amino acid crucial for in vivo metabolic tracer studies. As a non-radioactive tracer, it allows for the safe investigation of histidine metabolism, protein synthesis, and the flux of histidine through various metabolic pathways in living organisms, including humans.[1] Its application is pivotal in understanding the pathophysiology of various diseases and in the development of novel therapeutic interventions.

This document provides detailed application notes and experimental protocols for the use of this compound in in vivo metabolic research, with a focus on quantifying protein synthesis and elucidating metabolic pathways.

Applications

This compound can be utilized in a variety of in vivo research applications, including:

  • Measurement of Protein Synthesis Rates: By tracing the incorporation of 13C-labeled histidine into newly synthesized proteins, researchers can quantify the fractional synthesis rate (FSR) of proteins in various tissues, such as muscle and liver.[2][3]

  • Histidine Metabolic Flux Analysis: This tracer enables the study of histidine's metabolic fate, including its conversion to other bioactive molecules like histamine and carnosine.[4]

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of histidine.[5]

  • Disease Research: Studying alterations in histidine metabolism and protein synthesis in various pathological conditions, including metabolic syndrome, inflammatory diseases, and certain types of cancer.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo metabolic tracer studies. While specific data for L-Histidine-13C is limited in the literature, data from a pharmacokinetic study of isotopically labeled L-histidine and comparative data from studies using other 13C-labeled amino acids are presented to provide context for experimental design and expected outcomes.

Table 1: Pharmacokinetic Parameters of Isotopically Labeled L-Histidine in Healthy Humans [5]

ParameterSubject ASubject B
Dose (oral) 100 mg100 mg
Time to Max Plasma Concentration (Tmax) 30 min60 min
Max Plasma Concentration (Cmax) 1057.6 ng/mL1635.6 ng/mL
Elimination Half-life (t1/2) 1.0 hr1.9 hr
Total Body Clearance 70.0 L/hr30.0 L/hr
Renal Clearance (% of Total) 1.04%0.43%

Table 2: Comparative Fractional Synthesis Rates (FSR) of Muscle Protein Using Different Amino Acid Tracers

Tracer Amino AcidConditionFSR (%/h)Reference
[5,5,5-2H3]leucine Fasted0.063 ± 0.005[7][8]
Fed0.080 ± 0.007[7][8]
[ring-13C6]phenylalanine Fasted0.051 ± 0.004[7][8]
Fed0.066 ± 0.005[7][8]
[1-13C]leucine Rat Quadriceps0.200 (4.8%/day)[3]

Experimental Protocols

Protocol 1: Measurement of Muscle Protein Synthesis Rate using L-Histidine-13C

This protocol is adapted from established methods for measuring muscle protein synthesis using stable isotope-labeled amino acids.[2][3]

Objective: To determine the fractional synthesis rate (FSR) of skeletal muscle protein.

Materials:

  • This compound

  • Saline solution (0.9% NaCl), sterile

  • Anesthesia (for animal studies)

  • Surgical tools for tissue biopsy

  • Liquid nitrogen

  • Homogenization buffer

  • Perchloric acid (PCA)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) equipment

Procedure:

  • Tracer Preparation: Prepare a sterile solution of L-Histidine-13C in saline at the desired concentration. The exact dosage will depend on the animal model and the specific research question.

  • Animal Preparation (for preclinical studies): Acclimatize animals to the experimental conditions. For acute studies, fast the animals overnight to establish a baseline metabolic state.

  • Tracer Administration: Administer the L-Histidine-13C tracer via intravenous (IV) infusion. A primed-constant infusion is often recommended to achieve a steady-state enrichment of the tracer in the plasma.

  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor the plasma enrichment of L-Histidine-13C.

  • Muscle Biopsy: At the end of the infusion period, obtain a muscle tissue biopsy from a site of interest (e.g., vastus lateralis). Immediately freeze the tissue sample in liquid nitrogen to halt metabolic activity.

  • Sample Processing:

    • Homogenize the frozen muscle tissue in a suitable buffer.

    • Precipitate proteins using perchloric acid.

    • Separate the protein pellet and the supernatant (containing the intracellular free amino acid pool) by centrifugation.

    • Hydrolyze the protein pellet to release the constituent amino acids.

  • Mass Spectrometry Analysis:

    • Derivatize the amino acids from the protein hydrolysate and the intracellular free amino acid pool to make them volatile for GC-MS analysis.

    • Analyze the samples using GC-MS or LC-MS to determine the enrichment of L-Histidine-13C in both the protein-bound and the intracellular free pools.

  • Calculation of Fractional Synthesis Rate (FSR):

    • FSR (%/h) = (E_protein / E_precursor) * (1 / t) * 100

      • E_protein = Enrichment of L-Histidine-13C in muscle protein

      • E_precursor = Enrichment of L-Histidine-13C in the precursor pool (plasma or intracellular free histidine)

      • t = time of tracer incorporation (in hours)

Protocol 2: In Vivo Histidine Metabolic Flux Analysis

Objective: To trace the metabolic fate of L-Histidine-13C into its downstream metabolites, such as histamine.

Materials:

  • This compound

  • Saline solution (0.9% NaCl), sterile

  • Anesthesia (for animal studies)

  • Blood and tissue collection supplies

  • Liquid nitrogen

  • Metabolite extraction buffers

  • LC-MS/MS equipment

Procedure:

  • Tracer Administration: Administer a bolus of this compound to the subject (animal or human) via oral gavage or intravenous injection.

  • Sample Collection: Collect blood and tissue samples at various time points post-administration. The timing of collection should be optimized based on the expected kinetics of the metabolic pathway of interest.

  • Metabolite Extraction: Immediately quench metabolism in the collected samples (e.g., by snap-freezing in liquid nitrogen). Extract metabolites using appropriate protocols (e.g., methanol-chloroform extraction).

  • LC-MS/MS Analysis: Analyze the metabolite extracts using LC-MS/MS to identify and quantify the 13C-labeled isotopologues of histidine and its downstream metabolites (e.g., 13C-histamine).

  • Data Analysis: Determine the fractional contribution of histidine to the synthesis of its metabolites by analyzing the mass isotopomer distribution of the target compounds.

Visualizations

Histidine to Histamine Signaling Pathway

Histidine_to_Histamine_Pathway Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HDC->Histamine Decarboxylation PLP Pyridoxal-5'-Phosphate (PLP) (Cofactor) PLP->HDC required for activity Stimuli Stimuli (e.g., Allergens, Cytokines, Gastrin) Receptors Cell Surface Receptors Stimuli->Receptors Signaling Intracellular Signaling Cascades (e.g., JAK-STAT, MAPK/ERK, PKA) Receptors->Signaling Transcription Increased HDC Gene Transcription Signaling->Transcription Transcription->HDC increases enzyme synthesis

Caption: Conversion of L-histidine to histamine by HDC and its regulation.

Experimental Workflow for In Vivo L-Histidine-13C Tracer Study

Experimental_Workflow start Start: Experimental Design tracer_prep Prepare Sterile L-Histidine-13C Hydrochloride Hydrate Solution start->tracer_prep admin Tracer Administration (e.g., IV Infusion, Oral Gavage) tracer_prep->admin sampling In Vivo Sample Collection (Blood, Tissue Biopsy) admin->sampling quenching Metabolic Quenching (e.g., Snap Freezing) sampling->quenching processing Sample Processing & Metabolite Extraction (Homogenization, Protein Hydrolysis) quenching->processing analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) processing->analysis data_analysis Data Analysis & Interpretation (Calculate FSR, Metabolic Flux) analysis->data_analysis end End: Conclusion data_analysis->end

Caption: General workflow for an in vivo metabolic tracer study.

References

Application Note: Quantitative Analysis of 13C-Labeled Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides with carbon-13 (13C) has become an indispensable tool in quantitative proteomics, enabling the accurate and robust measurement of protein abundance and turnover.[1][2][3] This technique relies on the incorporation of 13C atoms into peptides, creating "heavy" versions that are chemically identical to their natural "light" (12C) counterparts but distinguishable by mass spectrometry (MS).[3][4] This mass difference allows for the precise relative and absolute quantification of peptides and, by extension, proteins in complex biological samples.[5]

The applications of 13C-labeling in mass spectrometry are vast and impactful, particularly in drug development and biomedical research. Key applications include:

  • Biomarker Discovery: Comparing protein expression levels between healthy and diseased states to identify potential biomarkers.[6]

  • Drug Target Identification: Identifying proteins that interact with a drug candidate.[3]

  • Cell Signaling Pathway Analysis: Quantifying changes in protein abundance and post-translational modifications within signaling cascades.[3][4]

  • Pharmacokinetic Analyses: Using 13C-labeled peptides as internal standards for the accurate quantification of therapeutic peptides.[6]

  • Metabolic Flux Analysis: Tracing the flow of carbon through metabolic pathways.[7]

This application note provides detailed protocols for two common 13C-labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemical labeling with 13C-acetic anhydride. It also covers the subsequent mass spectrometry analysis and data interpretation.

Principle of the Method

The fundamental principle behind quantitative proteomics using 13C-labeled peptides is the differential labeling of samples to create a mass shift that can be detected by a mass spectrometer.

In the SILAC method, two populations of cells are cultured in media containing either normal ("light") amino acids or "heavy" amino acids labeled with 13C (e.g., 13C6-Arginine, 13C6-Lysine).[1][3][4] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[2][8] The "light" and "heavy" cell populations can then be subjected to different experimental conditions. Subsequently, the samples are combined, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[1] The mass spectrometer detects pairs of light and heavy peptides, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the two samples.[4]

Chemical labeling offers an alternative for samples not amenable to metabolic labeling. In this approach, peptides from different samples are differentially labeled with light and heavy isotopic reagents after protein extraction and digestion.[5] For example, the N-termini and lysine side chains of peptides in one sample can be acetylated with normal acetic anhydride ("light"), while the peptides in another sample are labeled with 13C-acetic anhydride ("heavy").[5] The samples are then mixed and analyzed by LC-MS/MS, and the relative quantification is performed by comparing the intensities of the light and heavy peptide pairs.

Experimental Workflow

The general workflow for the mass spectrometry analysis of 13C-labeled peptides involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Cell Culture & Labeling (SILAC) B Protein Extraction & Digestion A->B A->B C Chemical Labeling (Optional) B->C B->C D Sample Mixing C->D E LC-MS/MS Analysis D->E D->E F Data Acquisition E->F E->F G Peptide Identification F->G H Peptide Quantification G->H G->H I Data Interpretation H->I H->I

Caption: General experimental workflow for quantitative proteomics using 13C-labeled peptides.

Detailed Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol is adapted for adherent mammalian cells.

Materials:

  • DMEM for SILAC (lacking L-arginine and L-lysine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-arginine (Arg-0) and L-lysine (Lys-0)

  • "Heavy" 13C6-L-arginine (Arg-6) and 13C6-L-lysine (Lys-6)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing DMEM for SILAC with either light or heavy amino acids to the desired final concentration (e.g., 0.398 mM Arg and 0.798 mM Lys). Add 10% dFBS.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Grow the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids (>95%).[2][3]

  • Experimental Treatment: Apply the desired experimental treatment to one or both cell populations.

  • Cell Harvest and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of each lysate (e.g., using a BCA assay).

  • Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" samples.[3]

  • Protein Digestion:

    • Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[9][10][11]

Protocol 2: Chemical Labeling with 13C-Acetic Anhydride

Materials:

  • Protein extracts from two different conditions

  • Ammonium bicarbonate (100 mM, pH 8.0)

  • DTT

  • IAA

  • Trypsin

  • Acetic anhydride ("light")

  • 13C4-Acetic anhydride ("heavy")

  • Hydroxylamine

  • Formic acid

Procedure:

  • Protein Extraction and Digestion:

    • Extract proteins from the two samples and quantify the protein concentration.

    • Take equal amounts of protein from each sample and proceed with in-solution digestion as described in the SILAC protocol (steps 6.1-6.4).

  • Peptide Labeling:

    • After digestion, dry the peptide samples in a vacuum centrifuge.

    • Resuspend the peptides from one sample in 100 mM ammonium bicarbonate ("light" sample).

    • Resuspend the peptides from the other sample in 100 mM ammonium bicarbonate ("heavy" sample).

    • To the "light" sample, add acetic anhydride. A 10-fold molar excess of anhydride over total amine groups is a good starting point.[5]

    • To the "heavy" sample, add 13C4-acetic anhydride at the same molar excess.[5]

    • Incubate both samples at room temperature for 1 hour.

  • Quenching and Sample Mixing:

    • Quench the labeling reaction by adding hydroxylamine.

    • Mix the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Peptide Desalting and LC-MS/MS Analysis:

    • Proceed with desalting and LC-MS/MS analysis as described in the SILAC protocol (steps 7 and 8).

Data Presentation and Analysis

Quantitative data from 13C-labeling experiments are typically presented in tables that summarize the identified proteins, their corresponding peptide information, and the calculated abundance ratios.

Table 1: Representative Quantitative Data from a SILAC Experiment

Protein AccessionGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (H/L)
P02768ALBLVNEVTEFAK1.2E+072.4E+072.0
P68871HBBVGGHGAEYGAEALER5.6E+065.5E+060.98
Q9Y6K9ENO1TLDQVIK8.9E+052.7E+063.03
P60709ACTBSYELPDGQVITIGNER1.5E+087.5E+070.5

Data Analysis Workflow:

data_analysis_workflow cluster_raw_data Raw Data Processing cluster_identification Identification & Quantification cluster_statistical_analysis Statistical Analysis A Peak Detection B Feature Finding A->B A->B C Database Search B->C D Peptide Identification C->D C->D E Quantification of Light/Heavy Pairs D->E D->E F Ratio Calculation E->F G Normalization F->G F->G H Statistical Significance G->H G->H

Caption: Workflow for the analysis of quantitative proteomics data from 13C-labeling experiments.

Specialized software (e.g., MaxQuant, Proteome Discoverer) is used to process the raw MS data. The software performs peptide identification by matching the experimental MS/MS spectra to theoretical spectra from a protein sequence database. It then quantifies the intensities of the light and heavy peptide pairs to calculate abundance ratios.

Signaling Pathway Visualization

The quantitative data obtained from these experiments can be used to visualize the effects of a given treatment on cellular signaling pathways.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Ratio: 2.5 Receptor->Kinase1 Activation Kinase2 Kinase 2 Ratio: 1.1 Kinase1->Kinase2 TF Transcription Factor Ratio: 3.1 Kinase1->TF Kinase3 Kinase 3 Ratio: 0.4 Kinase2->Kinase3 Inhibition Gene Gene Expression TF->Gene

Caption: Example of a signaling pathway diagram with quantitative data overlaid.

Conclusion

The mass spectrometry analysis of 13C-labeled peptides is a powerful and versatile approach for quantitative proteomics. Both metabolic labeling with SILAC and chemical labeling provide accurate and reliable means to measure changes in protein abundance. These techniques are instrumental in advancing our understanding of complex biological processes and are critical for various stages of drug development. The detailed protocols and workflows provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement these methods in their own laboratories.

References

Application Note: Efficient Incorporation of L-Histidine-13C into Target Proteins using Cell-Free Synthesis for Advanced Structural and Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of proteins is a powerful technique for elucidating protein structure, dynamics, and interactions, which is critical in drug development and fundamental biological research.[1] The incorporation of Carbon-13 (¹³C) labeled amino acids, such as L-Histidine-¹³C, enables the use of advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Cell-free protein synthesis (CFPS) has emerged as a superior method for producing isotopically labeled proteins compared to traditional in-vivo expression systems.[2] This is due to the open nature of the CFPS reaction, which allows for precise control over the composition of the reaction mixture, including the direct supply of labeled amino acids.[2][3] This minimizes issues like isotope scrambling and metabolic dilution by endogenous amino acids, leading to higher and more specific incorporation rates.[2][4][5][6]

This application note provides a detailed protocol for the efficient incorporation of L-Histidine-¹³C into a target protein using a commercially available E. coli S30 cell-free protein synthesis system. It also covers methods for quantifying the incorporation efficiency and discusses the applications of the resulting labeled protein in drug development.

Advantages of Cell-Free Synthesis for L-Histidine-¹³C Labeling:

  • High Incorporation Efficiency: Direct addition of L-Histidine-¹³C to the reaction mixture ensures its efficient use in protein synthesis, as there is no competition with cellular growth or metabolic pathways that could dilute the label.[2]

  • Reduced Isotope Scrambling: The absence of intact metabolic pathways in cell-free extracts significantly reduces the conversion of L-Histidine-¹³C into other amino acids, ensuring the label remains at the intended position.[2][6]

  • Synthesis of Toxic Proteins: CFPS systems can produce proteins that are toxic to living cells, expanding the range of expressible targets.[3]

  • Rapid Expression and Optimization: The open nature of the system allows for rapid testing and optimization of reaction conditions to maximize the yield of the labeled protein.[3]

Materials and Reagents

  • E. coli S30 Cell-Free Protein Synthesis Kit (e.g., from Promega, Thermo Fisher Scientific, or other suppliers)

  • Plasmid DNA encoding the target protein with a T7 promoter and a purification tag (e.g., His-tag)

  • L-Histidine-¹³C (e.g., L-Histidine-¹³C₆,¹⁵N₃)

  • Complete amino acid mixture minus L-Histidine

  • Nuclease-free water

  • Purification resin (e.g., Ni-NTA agarose for His-tagged proteins)

  • Wash and Elution buffers for protein purification

  • Dialysis tubing or centrifugal filters for buffer exchange

  • Bradford assay reagent or similar for protein quantification

  • SDS-PAGE gels and reagents

  • Mass spectrometer (e.g., LC-MS/MS) for incorporation analysis

Experimental Protocols

Preparation of the DNA Template

Ensure the plasmid DNA encoding the target protein is of high purity and concentration (typically >500 ng/µL). The plasmid should contain a T7 promoter for transcription by T7 RNA polymerase, a ribosome binding site (RBS), the gene of interest, and a C-terminal or N-terminal purification tag.

Cell-Free Protein Synthesis Reaction Setup

The following protocol is a general guideline and should be optimized for the specific cell-free system and target protein.

  • Thaw all components of the cell-free synthesis kit on ice.

  • Prepare the amino acid mixture:

    • If the kit provides a complete amino acid mixture, use a corresponding mixture that specifically lacks L-Histidine.

    • Reconstitute the L-Histidine-¹³C to a stock concentration of 10 mM in nuclease-free water.

  • In a sterile, nuclease-free microcentrifuge tube, assemble the reaction mixture on ice in the following order:

    Component Volume (for a 50 µL reaction) Final Concentration
    Nuclease-free Water to 50 µL -
    S30 Premix 20 µL 1X
    Amino Acid Mix (-His) 5 µL 1X
    L-Histidine-¹³C (10 mM) 1 µL 0.2 mM
    Plasmid DNA (500 ng/µL) 2 µL 20 ng/µL
    S30 Extract 12 µL -

    | Total Volume | 50 µL | |

  • Gently mix the components by pipetting up and down.

  • Incubate the reaction at 37°C for 2-4 hours. For larger proteins or higher yields, the incubation time may be extended up to 8 hours.

Purification of the L-Histidine-¹³C Labeled Protein
  • After incubation, centrifuge the reaction mixture at 10,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to a new tube.

  • Proceed with affinity purification based on the tag on the target protein (e.g., Ni-NTA chromatography for His-tagged proteins) according to the manufacturer's instructions.

  • Wash the resin with an appropriate wash buffer to remove unbound proteins.

  • Elute the labeled protein from the resin using an elution buffer.

  • Perform buffer exchange into a suitable storage buffer using dialysis or centrifugal filters.

Quantification of Protein Yield and Purity
  • Determine the concentration of the purified protein using a Bradford assay or by measuring the absorbance at 280 nm.

  • Assess the purity of the protein by running a sample on an SDS-PAGE gel and staining with Coomassie Blue.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical L-Histidine-¹³C incorporation experiment.

Target ProteinProtein Yield (mg/mL)Purity (%)¹³C Incorporation Efficiency (%)
Kinase X0.8>9598.5
GPCR Y0.3>9097.2
Antibody Fragment Z1.2>9899.1

Incorporation efficiency is determined by mass spectrometry analysis.

Quantification of ¹³C Incorporation by Mass Spectrometry

  • Sample Preparation: Digest a small aliquot of the purified labeled protein with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).[7][8][9]

  • Data Analysis:

    • Identify peptides containing histidine residues.

    • Compare the mass-to-charge (m/z) ratio of the histidine-containing peptides from the labeled protein with the corresponding unlabeled peptides.

    • The mass shift will indicate the number of incorporated ¹³C atoms. For L-Histidine-¹³C₆, each histidine residue should show a mass increase of 6 Da.

    • The incorporation efficiency can be calculated by comparing the peak intensities of the labeled and unlabeled peptide isotopes.[10]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_output Output DNA Plasmid DNA Template Reaction_Setup Assemble Reaction Mixture DNA->Reaction_Setup Reagents Cell-Free System Reagents (S30 Extract, Premix, Amino Acids) Reagents->Reaction_Setup Labeled_AA L-Histidine-13C Labeled_AA->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Purification Affinity Chromatography Incubation->Purification QC SDS-PAGE & Protein Quantification Purification->QC Labeled_Protein Purified 13C-Labeled Protein Purification->Labeled_Protein MS_Analysis Mass Spectrometry Analysis QC->MS_Analysis Data Incorporation Efficiency Data MS_Analysis->Data Signaling_Pathway_Application cluster_drug_interaction Drug-Target Interaction Analysis cluster_analysis Data Analysis cluster_outcome Drug Development Outcome Labeled_Protein 13C-Histidine Labeled Target Protein NMR NMR Spectroscopy Labeled_Protein->NMR Drug Small Molecule Drug Candidate Drug->NMR Chemical_Shifts Chemical Shift Perturbations NMR->Chemical_Shifts Binding_Site Identify Binding Site Chemical_Shifts->Binding_Site SAR Structure-Activity Relationship (SAR) Binding_Site->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes and Protocols for NMR Analysis of 13C Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key NMR pulse sequences used in the analysis of 13C labeled proteins. These techniques are fundamental for determining protein structure, dynamics, and interactions, playing a crucial role in drug discovery and development.

Introduction to NMR Pulse Sequences for 13C Labeled Proteins

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins at atomic resolution. Isotopic labeling of proteins with 13C (and often 15N) is essential for overcoming the challenges of spectral overlap and low sensitivity, particularly for larger proteins.[1][2] A variety of multi-dimensional NMR experiments have been developed to correlate the chemical shifts of different nuclei, enabling the assignment of resonances and the determination of three-dimensional structures.

This guide focuses on three cornerstone pulse sequences:

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Provides a fingerprint of the protein, correlating each proton with its directly attached carbon. It is a sensitive and essential experiment for assessing sample integrity and for resonance assignment.[3][4]

  • 3D HNCO: A triple-resonance experiment that forms the foundation of sequential backbone assignment. It correlates the amide proton and nitrogen of one residue with the carbonyl carbon of the preceding residue.[5][6][7]

  • 3D 13C-NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy-HSQC): Used to obtain distance restraints for structure calculation by correlating protons that are close in space. The 13C dimension helps to resolve ambiguity present in 2D NOESY spectra.[8][9]

Isotopic Labeling Strategies

The choice of isotopic labeling strategy is critical for the success of NMR experiments. Uniform labeling with 13C and 15N is the most common approach for triple-resonance experiments.[1] This is typically achieved by expressing the protein in bacteria grown on minimal media containing 15NH4Cl as the sole nitrogen source and 13C-glucose as the sole carbon source.[10] For larger proteins (>20 kDa), deuteration (2H labeling) in addition to 13C/15N labeling can significantly improve spectral quality by reducing relaxation-induced line broadening.[2]

Fractional 13C labeling (e.g., 20%) can be a cost-effective alternative for smaller proteins, providing sufficient signal for assignment and structure determination while reducing the cost of 13C-glucose.[10]

Data Presentation: Quantitative Parameters

The following tables summarize typical experimental parameters for the discussed pulse sequences. These values can serve as a starting point and may require optimization based on the specific protein, spectrometer, and probe.

Table 1: Typical Acquisition Parameters for 2D 1H-13C HSQC

ParameterAliphatic RegionAromatic Region
Spectrometer Frequency≥ 600 MHz≥ 600 MHz
Temperature298 K298 K
1H (F2) Spectral Width12 - 16 ppm12 - 16 ppm
13C (F1) Spectral Width30 - 40 ppm20 - 30 ppm
1H Carrier Frequency (O1P)4.7 ppm (water resonance)4.7 ppm (water resonance)
13C Carrier Frequency (O2P)~40 ppm~120 ppm
Number of Complex Points (F2)1024 - 20481024 - 2048
Number of Increments (F1)128 - 256128 - 256
Number of Scans (NS)2 - 164 - 32
Recycle Delay (d1)1.0 - 1.5 s1.0 - 1.5 s
Total Experiment Time10 min - 2 hours20 min - 4 hours

Table 2: Typical Acquisition Parameters for 3D HNCO

ParameterValue
Spectrometer Frequency≥ 600 MHz
Temperature298 K
1H (F3) Spectral Width12 - 16 ppm
15N (F2) Spectral Width30 - 35 ppm
13C (F1) Spectral Width15 - 20 ppm
1H Carrier Frequency (O1P)4.7 ppm (water resonance)
15N Carrier Frequency (O2P)~118 ppm
13C Carrier Frequency (O3P)~175 ppm
Number of Complex Points (F3)1024
Number of Increments (F2)64 - 128
Number of Increments (F1)64 - 128
Number of Scans (NS)8 - 32
Recycle Delay (d1)1.0 - 1.5 s
Total Experiment Time12 - 48 hours

Table 3: Typical Acquisition Parameters for 3D 13C-NOESY-HSQC

ParameterAliphatic-ResolvedAromatic-Resolved
Spectrometer Frequency≥ 600 MHz≥ 600 MHz
Temperature298 K298 K
1H (F3) Spectral Width12 - 16 ppm12 - 16 ppm
1H (F1) Spectral Width12 - 16 ppm12 - 16 ppm
13C (F2) Spectral Width30 - 40 ppm20 - 30 ppm
1H Carrier Frequency (O1P)4.7 ppm (water resonance)4.7 ppm (water resonance)
13C Carrier Frequency (O2P)~40 ppm~120 ppm
Number of Complex Points (F3)10241024
Number of Increments (F2)64 - 12864 - 128
Number of Increments (F1)128 - 256128 - 256
Number of Scans (NS)16 - 6432 - 128
NOESY Mixing Time (d8)80 - 200 ms80 - 200 ms
Recycle Delay (d1)1.0 - 1.5 s1.0 - 1.5 s
Total Experiment Time24 - 96 hours48 - 120 hours

Experimental Protocols

Sample Preparation
  • Protein Expression and Purification: Express the 13C/15N-labeled protein in a suitable expression system (e.g., E. coli). Purify the protein to >95% homogeneity using standard chromatography techniques.

  • Buffer Exchange and Concentration: Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). Concentrate the protein to a final concentration of 0.3-1.0 mM.[2][11] For interaction studies, lower concentrations around 0.1 mM may be sufficient.[2]

  • Final Sample Preparation: Add 5-10% D2O to the sample for the lock signal. Transfer the final sample volume (typically 500-600 µL) into a high-quality NMR tube.[12] For limited sample amounts, Shigemi tubes can be used with smaller volumes.[11]

Spectrometer Setup
  • Insert Sample: Carefully insert the NMR tube into the magnet.

  • Locking and Shimming: Lock the spectrometer on the D2O signal. Perform automated and manual shimming to achieve optimal magnetic field homogeneity, resulting in sharp and symmetrical line shapes.

  • Tuning and Matching: Tune and match the probe for the 1H, 13C, and 15N channels to ensure efficient radiofrequency pulse delivery and signal detection.

  • Pulse Calibration: Calibrate the 90° pulse widths for 1H, 13C, and 15N. This is crucial for the proper functioning of the pulse sequences.

2D 1H-13C HSQC Protocol
  • Load Pulse Sequence: Load a standard gradient-enhanced 1H-13C HSQC pulse sequence (e.g., hsqcetgpsisp on Bruker spectrometers).

  • Set Acquisition Parameters:

    • Set the spectral widths and carrier frequencies for 1H and 13C as outlined in Table 1.

    • Set the number of complex points in the direct dimension (F2) and the number of increments in the indirect dimension (F1).

    • Set the number of scans and the recycle delay.

  • Acquire Data: Start the acquisition.

  • Process Data:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Perform baseline correction.

3D HNCO Protocol
  • Load Pulse Sequence: Load a standard HNCO pulse sequence (e.g., hncogp3d on Bruker spectrometers).

  • Set Acquisition Parameters:

    • Set the spectral widths and carrier frequencies for 1H, 15N, and 13C as detailed in Table 2.

    • Set the number of complex points and increments for each dimension.

    • Set the number of scans and the recycle delay.

  • Acquire Data: Start the acquisition.

  • Process Data:

    • Apply appropriate window functions (e.g., squared sine-bell) to all three dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Perform baseline correction. Data is often visualized as 2D strips for analysis.[7]

3D 13C-NOESY-HSQC Protocol
  • Load Pulse Sequence: Load a standard 13C-edited NOESY-HSQC pulse sequence (e.g., noesygpfpf3d on Bruker spectrometers).

  • Set Acquisition Parameters:

    • Set the spectral widths and carrier frequencies for the three dimensions as described in Table 3.

    • Set the number of complex points and increments.

    • Set the number of scans, recycle delay, and the NOESY mixing time. The optimal mixing time depends on the size of the protein and the desired NOE intensities.

  • Acquire Data: Start the acquisition.

  • Process Data:

    • Apply appropriate window functions to all three dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Perform baseline correction.

Data Analysis and Interpretation

The general workflow for analyzing the collected NMR data involves several steps:[13]

  • Spectral Processing: This includes Fourier transformation, phasing, and baseline correction of the raw time-domain data to obtain frequency-domain spectra.[14]

  • Resonance Assignment: The first step is to assign the peaks in the 2D 1H-15N HSQC spectrum. Then, using a suite of triple-resonance experiments including HNCO, HNCA, HNCACB, and CBCA(CO)NH, the backbone resonances are sequentially assigned.[15] Side-chain assignments are subsequently performed using experiments like HCCH-TOCSY.

  • Structure Calculation: NOE-derived distance restraints from 13C-NOESY-HSQC and other NOESY experiments, along with dihedral angle restraints obtained from chemical shifts (using programs like TALOS), are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

  • Structure Validation: The quality of the calculated structures is assessed using various parameters, including the number of NOE violations, Ramachandran plot analysis, and comparison with known protein structures.

Visualizations

The following diagrams illustrate the logical flow of the experimental workflows and the magnetization transfer pathways for the described pulse sequences.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Protein Expression (& 13C/15N Labeling) p2 Purification p1->p2 p3 Buffer Exchange & Concentration p2->p3 p4 NMR Sample Preparation p3->p4 s1 Spectrometer Setup (Lock, Shim, Tune) p4->s1 s2 Pulse Calibration s1->s2 s3 2D 1H-13C HSQC s2->s3 s4 3D HNCO s2->s4 s5 3D 13C-NOESY-HSQC s2->s5 a1 Spectral Processing s3->a1 s4->a1 s5->a1 a2 Resonance Assignment a1->a2 a3 Structure Calculation a2->a3 a4 Structure Validation a3->a4

Figure 1: Overall experimental workflow for NMR analysis of 13C labeled proteins.

HSQC_Pathway H ¹H C ¹³C H->C INEPT (¹JHC) Detect Detect H->Detect t2 acquisition (¹H freq) C->H Retro-INEPT (¹JHC) C->C

Figure 2: Magnetization transfer pathway for a 2D 1H-13C HSQC experiment.

HNCO_Pathway Hn ¹Hn(i) N ¹⁵N(i) Hn->N INEPT (¹JNH) Detect Detect Hn->Detect t3 acquisition (¹Hn freq) N->Hn Retro-INEPT (¹JNH) N->N CO ¹³CO(i-1) N->CO ¹JN,CO CO->N ¹JN,CO CO->CO

Figure 3: Magnetization transfer pathway for a 3D HNCO experiment.

NOESY_HSQC_Pathway H1 ¹H(a) H1->H1 H2 ¹H(b) H1->H2 NOE (Mixing Time) C ¹³C(a) H2->C INEPT (¹JHC) Detect Detect H2->Detect t3 acquisition (¹H freq) C->H2 Retro-INEPT (¹JHC) C->C

Figure 4: Magnetization transfer pathway for a 3D 13C-NOESY-HSQC experiment.

References

Application Notes and Protocols for Quantitative Proteomics Using L-Histidine-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted method for mass spectrometry (MS)-based quantitative proteomics.[1][2][3][4][5] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. By comparing the mass spectra of heavy-labeled proteins with their "light," unlabeled counterparts, researchers can achieve highly accurate relative quantification of protein abundance.

While L-Arginine and L-Lysine are commonly used for SILAC, L-Histidine offers unique advantages. Histidine residues are critically involved in enzyme catalytic sites, metal-ion binding, and protein-protein interactions. Using L-Histidine-¹³C as an internal standard allows for the precise quantification of proteins where histidine's role is of particular interest, providing valuable insights in various research areas, including drug development and the study of signaling pathways.

These application notes provide detailed protocols and guidelines for utilizing L-Histidine-¹³C as an internal standard for quantitative proteomics.

Principle of SILAC using L-Histidine-¹³C

The core principle of SILAC involves growing two populations of cells in otherwise identical culture media, with the exception of a specific amino acid. One population is cultured in a "light" medium containing naturally abundant L-Histidine, while the other is cultured in a "heavy" medium where the standard L-Histidine is replaced with L-Histidine-¹³C.

Over several cell divisions, the "heavy" L-Histidine-¹³C is incorporated into all newly synthesized proteins.[2] Once labeling is complete (typically >97% incorporation), the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The "light" and "heavy" cell populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.

Since the "heavy" and "light" proteins are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer. The mass difference resulting from the ¹³C isotopes allows for the differentiation and relative quantification of the proteins.

Key Applications in Research and Drug Development

The use of L-Histidine-¹³C as an internal standard is particularly beneficial for:

  • Studying Metalloenzymes and Metalloproteins: Histidine is a common ligand for metal ions in proteins. L-Histidine-¹³C labeling can aid in the quantitative analysis of these proteins, which are often drug targets.

  • Enzyme Active Site Analysis: Histidine residues are frequently found in the active sites of enzymes. Quantifying changes in the abundance or turnover of these enzymes can provide insights into drug mechanisms of action.

  • Signal Transduction Pathway Analysis: Histidine kinases play a crucial role in two-component signaling systems. L-Histidine-¹³C can be used to quantify changes in these pathways in response to stimuli or inhibitors.

  • Biomarker Discovery: Quantitative proteomics using L-Histidine-¹³C can identify proteins that are differentially expressed in diseased versus healthy states, leading to the discovery of potential biomarkers.[6]

  • Toxicoproteomics: This approach can be used to assess the impact of drug candidates on the proteome, helping to identify potential off-target effects and toxicity profiles.

Experimental Workflow and Protocols

The following sections provide a detailed workflow and protocols for a typical SILAC experiment using L-Histidine-¹³C.

Diagram: Overall SILAC Workflow

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis light_cells Control Cells (Light L-Histidine) mix_cells Mix Cell Populations (1:1) light_cells->mix_cells heavy_cells Treated Cells (Heavy L-Histidine-¹³C) heavy_cells->mix_cells cell_lysis Cell Lysis mix_cells->cell_lysis protein_digestion Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: General workflow for a quantitative proteomics experiment using L-Histidine-¹³C SILAC.

Protocol 1: Cell Culture and Metabolic Labeling

Objective: To achieve complete incorporation of L-Histidine-¹³C into the proteome of the "heavy" cell population.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Histidine, L-Lysine, and L-Arginine.

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Histidine

  • "Heavy" L-Histidine-¹³C (and "light" L-Lysine and L-Arginine for reconstitution of the medium)

  • Cell line of interest

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Reconstitute the amino acid-deficient medium with "light" L-Histidine, "light" L-Lysine, and "light" L-Arginine to their normal physiological concentrations. Add dFBS to the desired concentration (e.g., 10%).

    • Heavy Medium: Reconstitute the amino acid-deficient medium with "heavy" L-Histidine-¹³C, "light" L-Lysine, and "light" L-Arginine to their normal physiological concentrations. Add dFBS to the desired concentration.

  • Cell Adaptation:

    • Culture the cells in the "heavy" medium for at least 5-6 cell divisions to ensure complete incorporation of the heavy amino acid.[5][7]

    • Culture a parallel population of cells in the "light" medium.

  • Verify Labeling Efficiency:

    • After the adaptation period, harvest a small number of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.

    • Confirm that the incorporation of L-Histidine-¹³C is >97%.

  • Experimental Treatment:

    • Once complete labeling is confirmed, apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cells.

    • Apply a vehicle control to the "light" labeled cells.

Protocol 2: Sample Preparation for Mass Spectrometry

Objective: To extract, digest, and prepare proteins from the combined cell populations for MS analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

Procedure:

  • Cell Harvesting and Mixing:

    • Harvest the "light" and "heavy" cell populations.

    • Determine the cell count or protein concentration for each population.

    • Mix the two populations in a 1:1 ratio.

  • Cell Lysis:

    • Lyse the combined cell pellet using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Reduction and Alkylation:

    • Add DTT to the protein lysate to a final concentration of 5 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Quantification

Objective: To separate and analyze the peptides by mass spectrometry and to quantify the relative protein abundance.

Procedure:

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.[8]

  • Data Analysis:

    • Use a software package such as MaxQuant or Proteome Discoverer for data analysis.[8][9]

    • The software will identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.

    • Protein ratios are then calculated based on the median or mean of the corresponding peptide ratios.

Diagram: Signaling Pathway Analysis Workflow

Signaling_Pathway_Analysis cluster_input Input Data cluster_processing Bioinformatics Analysis cluster_output Biological Insights quantified_proteins Quantified Protein List (Heavy/Light Ratios) pathway_enrichment Pathway Enrichment Analysis (e.g., KEGG, Reactome) quantified_proteins->pathway_enrichment ppi_network Protein-Protein Interaction Network Analysis quantified_proteins->ppi_network regulated_pathways Identification of Regulated Pathways pathway_enrichment->regulated_pathways key_proteins Identification of Key Regulator Proteins ppi_network->key_proteins

Caption: Workflow for the bioinformatic analysis of quantitative proteomics data.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and structured format. Below are examples of how to tabulate the results.

Table 1: Representative Quantitative Proteomics Data

Protein IDGene NameProtein NameH/L RatioRegulationp-value
P01112HRASGTPase HRas2.54Up0.001
P62258MAPK3Mitogen-activated protein kinase 30.45Down0.005
Q02750BRAFB-Raf proto-oncogene serine/threonine-protein kinase2.11Up0.003
P27361MAPK1Mitogen-activated protein kinase 10.51Down0.008
P06213INSRInsulin receptor1.05No Change0.89

H/L Ratio: Ratio of the abundance of the protein in the "heavy" (treated) sample to the "light" (control) sample.

Table 2: Quantification of Histidine-Containing Peptides

Protein IDPeptide SequenceH/L Ratio
P01112LVVVGAGGVGK2.51
P01112YRH QSYR2.59
P62258ADPDH AH TLLR0.43
Q02750IH QAGQTR2.15

Bold 'H' indicates a histidine residue.

Troubleshooting

Issue: Incomplete Labeling (<97%)

  • Cause: Insufficient number of cell doublings.

  • Solution: Ensure cells undergo at least 5-6 doublings in the SILAC medium.

  • Cause: Presence of unlabeled histidine in the medium.

  • Solution: Use dialyzed FBS to minimize the concentration of unlabeled amino acids.[10]

Issue: Arginine-to-Proline Conversion

  • Cause: Some cell lines can metabolically convert arginine to proline. While this protocol focuses on histidine, if arginine is also being monitored, this can be an issue.

  • Solution: Use a cell line with deficient arginine-to-proline conversion or use a lower concentration of arginine in the medium.[7][11]

Issue: Low Number of Identified Proteins

  • Cause: Inefficient protein extraction or digestion.

  • Solution: Optimize the lysis buffer and ensure complete digestion by checking the trypsin activity and digestion time.

  • Cause: Poor peptide recovery during desalting.

  • Solution: Ensure the C18 column is properly conditioned and that the elution solvent is appropriate.

Conclusion

The use of L-Histidine-¹³C as an internal standard in quantitative proteomics provides a robust and accurate method for studying a wide range of biological processes. Its application is particularly advantageous for research focused on enzymes, metalloproteins, and signaling pathways where histidine plays a crucial functional role. By following the detailed protocols and guidelines presented in these application notes, researchers and drug development professionals can effectively implement this powerful technique to gain deeper insights into the proteome.

References

Application Notes and Protocols for Metabolic Flux Analysis with L-Histidine-¹³C Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Histidine-¹³C hydrochloride hydrate, allows for the precise tracking of carbon atoms through intricate metabolic networks. This provides a quantitative understanding of cellular physiology and reveals how metabolic pathways are utilized under various conditions.

L-Histidine is an essential amino acid with a unique imidazole side chain, playing critical roles in protein synthesis, one-carbon metabolism, and the biosynthesis of histamine and carnosine.[1][2] By introducing L-Histidine labeled with Carbon-13 (¹³C), researchers can trace the fate of its carbon skeleton through various metabolic pathways. This is particularly valuable for investigating disorders in amino acid metabolism, understanding the metabolic reprogramming in cancer, and for drug development targeting specific metabolic pathways.[3][4][5]

These application notes provide a comprehensive guide to performing ¹³C-Metabolic Flux Analysis using L-Histidine-¹³C hydrochloride hydrate, covering experimental design, detailed protocols for cell culture, metabolite extraction, and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, along with data analysis and interpretation.

Applications of L-Histidine-¹³C Metabolic Flux Analysis

  • Elucidating Histidine Catabolism: Tracing the flow of ¹³C from histidine through its degradation pathways can quantify the flux towards glutamate and its entry into the TCA cycle. This is crucial for studying inborn errors of histidine metabolism.[2]

  • Investigating One-Carbon Metabolism: The catabolism of histidine is a significant source of one-carbon units for the folate pool, which are essential for the synthesis of nucleotides and for methylation reactions.[1][2] ¹³C-MFA with labeled histidine can quantify the contribution of this pathway to the overall one-carbon network.

  • Cancer Research: Cancer cells often exhibit altered amino acid metabolism.[6] Tracing histidine metabolism can reveal metabolic vulnerabilities in cancer cells that could be exploited for therapeutic intervention.[5][7] For instance, it can shed light on how histidine metabolism supports tumor growth and proliferation.

  • Drug Discovery and Development: By understanding the metabolic fluxes through histidine-related pathways, researchers can identify and validate novel drug targets. Furthermore, ¹³C-histidine tracing can be used to assess the on-target and off-target effects of drug candidates on cellular metabolism.[4]

Experimental Design and Workflow

A typical ¹³C-MFA experiment using L-Histidine-¹³C hydrochloride hydrate involves several key stages, from initial cell culture to the final flux map calculation.

G cluster_0 Experimental Design cluster_1 Isotopic Labeling cluster_2 Sample Preparation cluster_3 Analytical Measurement cluster_4 Data Analysis A Define Biological Question B Select Cell Line & Culture Conditions A->B C Choose ¹³C-Histidine Tracer B->C D Cell Culture with L-Histidine-¹³C C->D E Achieve Isotopic Steady State D->E F Quenching Metabolism E->F G Metabolite Extraction F->G H LC-MS/MS or GC-MS Analysis G->H I NMR Spectroscopy G->I J Mass Isotopomer Distribution (MID) Analysis H->J I->J K Metabolic Flux Calculation J->K L Flux Map Visualization K->L

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

Objective: To label cellular metabolites by growing cells in a medium containing L-Histidine-¹³C hydrochloride hydrate.

Materials:

  • Selected mammalian cell line (e.g., HEK293, cancer cell lines)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking unlabeled L-Histidine

  • Fetal Bovine Serum (FBS), dialyzed to remove unlabeled amino acids

  • L-Histidine-¹³C hydrochloride hydrate (e.g., ¹³C₆, 99%)

  • Penicillin-Streptomycin solution

  • Cell culture flasks or plates

Protocol:

  • Prepare the labeling medium by supplementing the histidine-free base medium with all necessary amino acids, vitamins, and salts. Add L-Histidine-¹³C hydrochloride hydrate to the desired final concentration (typically the same as physiological concentrations, e.g., ~0.2 mM, but may need optimization).

  • Culture the cells in the labeling medium. Ensure the cells are in the exponential growth phase to achieve a metabolic pseudo-steady state.

  • Monitor cell growth and viability.

  • Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from hours to days depending on the turnover rate of the metabolic pathway and the size of the metabolite pools.[8] For rapidly dividing cells, labeling for at least two to three cell doublings is often recommended to ensure significant incorporation into macromolecules.

Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.

Materials:

  • Cold phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Liquid nitrogen

  • Centrifuge

Protocol:

  • Quenching:

    • For adherent cells, rapidly aspirate the labeling medium and wash the cells once with cold PBS. Immediately add ice-cold quenching solution.

    • For suspension cells, rapidly centrifuge the cell culture at a low speed and low temperature. Discard the supernatant and resuspend the cell pellet in the cold quenching solution.

  • Incubate for a short period on dry ice to ensure complete quenching.

  • Extraction:

    • Centrifuge the quenched cell suspension at high speed at 4°C.

    • Remove the supernatant.

    • Add the pre-chilled extraction solvent to the cell pellet.

    • Vortex thoroughly and incubate at -80°C to facilitate cell lysis and protein precipitation.

    • Centrifuge at maximum speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites. The extraction can be repeated to improve yield.

    • Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Analytical Methods

Objective: To determine the mass isotopomer distributions (MIDs) of histidine and its downstream metabolites.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Sample Preparation:

    • For LC-MS, reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of water and organic solvent).

    • For GC-MS, derivatize the metabolites to increase their volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • LC-MS/MS or GC-MS Analysis:

    • Inject the prepared sample into the instrument.

    • Separate the metabolites using an appropriate chromatographic method.

    • Detect the mass fragments using the mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the mass isotopomer distribution for each metabolite.

Objective: To obtain positional information on ¹³C labeling within metabolites.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Protocol:

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹³C and ¹H NMR spectra.

    • For more detailed analysis, acquire two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹³C HSQC to resolve overlapping signals and confirm assignments.[9][10]

Data Presentation and Analysis

Quantitative Data Summary

The primary quantitative output of a ¹³C-MFA experiment is the set of metabolic fluxes. The raw data consists of the mass isotopomer distributions (MIDs) of key metabolites. Below are illustrative tables of how such data can be presented.

Table 1: Example Mass Isotopomer Distributions (MIDs) of Histidine and Related Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Histidine0.050.050.100.150.200.250.20
Urocanate0.100.150.200.250.200.10-
Glutamate0.400.300.200.050.05--
Formiminoglutamate (FIGLU)0.200.250.300.150.10--

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data. The M+n values represent the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Calculated Metabolic Fluxes through Histidine Catabolism

ReactionFlux (relative to Histidine uptake)
Histidine -> Urocanate100
Urocanate -> 4-Imidazolone-5-propanoate95
4-Imidazolone-5-propanoate -> FIGLU90
FIGLU -> Glutamate85
Histidine -> Histamine5

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Data Analysis Workflow
  • Correction of Raw MS Data: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes.[11]

  • Calculation of Mass Isotopomer Distributions (MIDs): The corrected data is used to calculate the fractional abundance of each mass isotopomer for every measured metabolite.[11]

  • Metabolic Network Model Construction: A stoichiometric model of the relevant metabolic pathways, including the atom transitions for each reaction, is constructed.

  • Flux Estimation: The measured MIDs and any other measured extracellular fluxes (e.g., nutrient uptake and product secretion rates) are used as inputs for a computational flux estimation algorithm (e.g., using software like INCA, Metran, or 13CFLUX2). The algorithm finds the set of fluxes that best fits the experimental data.[12]

  • Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the model reproduces the data. Confidence intervals for the estimated fluxes are also calculated.[12]

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving histidine and the general workflow for data analysis.

Histidine_Catabolism His L-Histidine-¹³C Uro Urocanate His->Uro Histidase Histamine Histamine His->Histamine Histidine Decarboxylase Imp 4-Imidazolone-5-propanoate Uro->Imp Urocanase Figlu N-Formiminoglutamate Imp->Figlu Imidazolonepropionase Glu Glutamate Figlu->Glu Formiminotransferase FormiminoTHF 5-Formimino-THF Figlu->FormiminoTHF TCA TCA Cycle Glu->TCA THF Tetrahydrofolate THF->FormiminoTHF OneCarbon One-Carbon Pool FormiminoTHF->OneCarbon

Caption: Major catabolic pathways of L-Histidine.

Data_Analysis_Workflow RawData Raw MS Data (m/z intensities) CorrectedData Corrected MIDs RawData->CorrectedData Natural Isotope Correction FluxEstimation Flux Estimation Software (e.g., INCA, 13CFLUX2) CorrectedData->FluxEstimation MetabolicModel Metabolic Network Model (Stoichiometry & Atom Transitions) MetabolicModel->FluxEstimation ExtracellularFluxes Extracellular Fluxes (Uptake/Secretion Rates) ExtracellularFluxes->FluxEstimation FluxMap Metabolic Flux Map FluxEstimation->FluxMap GoodnessOfFit Goodness-of-Fit Analysis FluxEstimation->GoodnessOfFit ConfidenceIntervals Flux Confidence Intervals FluxEstimation->ConfidenceIntervals

Caption: Data analysis workflow for ¹³C-Metabolic Flux Analysis.

References

Application Notes and Protocols for Cell Culture Media Preparation with L-Histidine-¹³C for Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of proteins is a cornerstone technique in modern proteomics and structural biology, enabling detailed studies of protein structure, dynamics, and function. The incorporation of stable isotopes, such as Carbon-13 (¹³C), into proteins allows for their distinction and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. L-Histidine, with its unique imidazole side chain, often plays a critical role in enzyme active sites, metal-binding sites, and protein-protein interactions.[1] Therefore, the specific incorporation of ¹³C-labeled L-Histidine (L-Histidine-¹³C) is a powerful tool for elucidating the roles of histidine residues in protein mechanisms.

These application notes provide detailed protocols for the preparation of cell culture media to express proteins labeled with L-Histidine-¹³C in three common expression systems: Escherichia coli, insect cells, and mammalian cells. The subsequent analysis of the labeled proteins by MS and NMR is also discussed.

Quantitative Data Summary

The efficiency of isotopic labeling and its impact on protein yield are critical considerations. The following tables summarize typical quantitative data obtained during stable isotope labeling experiments.

Table 1: Isotopic Incorporation Efficiency of L-Histidine-¹³C

Expression SystemTypical Incorporation Efficiency (%)Method of Determination
E. coli> 95%Mass Spectrometry
Insect Cells> 90%Mass Spectrometry / NMR
Mammalian Cells> 90%Mass Spectrometry / NMR

Note: Incorporation efficiency can be influenced by the specific cell line, media composition, and culture conditions.

Table 2: Comparison of Protein Yield in Standard vs. L-Histidine-¹³C Labeled Media

Expression SystemProteinYield in Standard Medium (mg/L)Yield in Labeled Medium (mg/L)Percentage of Standard Yield (%)
E. coliExample Protein A80 - 10072~80-90%[2]
Insect CellsExample Protein B50 - 8045 - 70~90%
Mammalian CellsRecombinant Antibody10 - 50[3]8 - 45~80-90%

Note: Protein yields can vary significantly depending on the protein being expressed and the specific expression system and conditions used. A slight reduction in yield is sometimes observed in labeled media.

Experimental Workflows and Signaling Pathways

General Workflow for Stable Isotope Labeling with L-Histidine-¹³C

The overall process for producing a protein labeled with L-Histidine-¹³C involves several key stages, from media preparation to final analysis.

G cluster_prep Preparation cluster_expression Expression cluster_purification Purification & Analysis media_prep Media Preparation with L-Histidine-¹³C inoculation Inoculation media_prep->inoculation cell_culture_prep Cell Culture Preparation cell_culture_prep->inoculation induction Induction of Protein Expression inoculation->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis purification Protein Purification lysis->purification analysis MS or NMR Analysis purification->analysis

Caption: General workflow for protein expression with L-Histidine-¹³C.

SILAC Workflow for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative mass spectrometry.[4][5][6][7] In a typical SILAC experiment comparing two cell populations, one is grown in "light" medium containing natural L-Histidine, while the other is grown in "heavy" medium with L-Histidine-¹³C.

G cluster_light Condition A cluster_heavy Condition B cluster_analysis Analysis light_culture Cell Culture in 'Light' Medium light_treatment Experimental Treatment A light_culture->light_treatment mix Mix Cell Populations (1:1) light_treatment->mix heavy_culture Cell Culture in 'Heavy' Medium (L-Histidine-¹³C) heavy_treatment Experimental Treatment B heavy_culture->heavy_treatment heavy_treatment->mix lysis_silac Cell Lysis & Protein Extraction mix->lysis_silac digest Protein Digestion lysis_silac->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis quant Protein Quantification ms_analysis->quant

Caption: SILAC workflow using L-Histidine-¹³C for relative protein quantification.

Experimental Protocols

Protocol 1: L-Histidine-¹³C Labeling in E. coli

This protocol is suitable for expressing proteins in E. coli using a minimal medium to ensure efficient incorporation of the labeled amino acid.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

  • L-Histidine-¹³C (≥98% isotopic purity).

  • M9 minimal medium components.

  • Glucose (or ¹³C-glucose for uniform labeling).

  • ¹⁵NH₄Cl (optional, for ¹⁵N labeling).

  • Trace elements solution.

  • MgSO₄ and CaCl₂ solutions.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Media Preparation (per 1 Liter of M9 Medium):

  • Prepare 10x M9 salts solution (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 5 g NH₄Cl or ¹⁵NH₄Cl).

  • In 890 mL of sterile deionized water, add:

    • 100 mL of 10x M9 salts.

    • 20 mL of 20% (w/v) sterile glucose (or ¹³C-glucose).

    • 2 mL of 1 M sterile MgSO₄.

    • 100 µL of 1 M sterile CaCl₂.

    • 1 mL of 1000x trace elements solution.

  • Add the appropriate antibiotic.

  • Add L-Histidine-¹³C to a final concentration of 50 mg/L. For histidine auxotrophs, this concentration may need to be increased.

Expression and Lysis:

  • Inoculate 50 mL of LB medium with a single colony and grow overnight at 37°C.

  • Pellet the cells and resuspend in 1 L of the prepared M9 labeling medium to an OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for 3-5 hours at 37°C or overnight at 18-25°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • For cell lysis, resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors) and sonicate on ice.[8][9]

  • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C and proceed with protein purification.[8]

Protocol 2: L-Histidine-¹³C Labeling in Mammalian Cells

This protocol is for labeling proteins expressed in mammalian cells, such as HEK293 or CHO cells, grown in suspension culture.

Materials:

  • Mammalian cell line adapted to suspension culture.

  • Custom DMEM or other suitable medium lacking L-Histidine.

  • L-Histidine-¹³C (≥98% isotopic purity).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • L-Glutamine.

  • Penicillin-Streptomycin.

  • Transfection reagent and expression plasmid.

Media Preparation (per 1 Liter):

  • Start with 1 L of L-Histidine-free DMEM. The standard concentration of L-Histidine in DMEM is 42 mg/L.[10][11]

  • Supplement the medium with L-Histidine-¹³C to a final concentration of 42 mg/L.

  • Add 10% (v/v) dFBS, L-Glutamine, and Penicillin-Streptomycin.

Expression and Lysis:

  • Culture the cells in the labeling medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid.

  • Transfect the cells with the expression plasmid according to the manufacturer's protocol.

  • Culture the cells for 48-72 hours post-transfection to allow for protein expression.

  • Harvest the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • For cell lysis, resuspend the pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C and proceed with protein purification.[12]

Protocol 3: Downstream Analysis

Mass Spectrometry:

  • Purify the labeled protein to a high degree of homogeneity.

  • Perform in-solution or in-gel digestion of the protein with trypsin.

  • Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[6][7]

  • The mass shift corresponding to the incorporation of ¹³C in histidine-containing peptides will be observed. The isotopic enrichment can be calculated from the mass spectra.

NMR Spectroscopy:

  • Purify the labeled protein and exchange it into a suitable NMR buffer.

  • Acquire ¹H-¹³C HSQC spectra to observe the correlation between the protons and the ¹³C-labeled carbons of the histidine side chains.[13]

  • The chemical shifts of the ¹³C-labeled atoms can provide information about the local environment and protonation state of the histidine residues.[14]

Conclusion

The selective incorporation of L-Histidine-¹³C into proteins is a valuable technique for detailed functional and structural studies. The protocols provided here offer a starting point for researchers to produce high-quality labeled proteins in bacterial, insect, and mammalian expression systems. Optimization of these protocols for specific proteins and experimental goals will likely be necessary to achieve the best results. The ability to probe the role of specific histidine residues will continue to be a significant contributor to our understanding of protein biology and the development of novel therapeutics.

References

Application Notes and Protocols for Tandem Mass Spectrometry (MS/MS) of 13C-Histidine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 13C-Histidine in Quantitative Proteomics

Stable isotope labeling in combination with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. The use of amino acids labeled with stable isotopes, such as Carbon-13 (13C), allows for the differentiation of proteins from different cell populations or experimental conditions at the peptide level.[1] 13C-labeled histidine is a valuable reagent in such studies. Histidine's unique properties, including its role in enzyme active sites and its ability to chelate metal ions, make it a residue of significant biological interest.[2] By incorporating 13C-histidine into proteins, researchers can precisely track and quantify changes in the expression and modification of histidine-containing proteins.

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence of peptides. In a typical MS/MS experiment, peptides are first ionized and separated by their mass-to-charge ratio (m/z). Selected peptides are then fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation data provides a "fingerprint" that can be used to identify the peptide sequence. When a peptide contains a 13C-labeled amino acid, the masses of the precursor ion and any fragment ions containing that amino acid will be shifted by a predictable amount, allowing for their specific detection and quantification.

Principle of MS/MS Analysis of 13C-Histidine Peptides

The chemical properties of 13C-histidine are nearly identical to those of its natural 12C counterpart, meaning it is incorporated into proteins without altering their biological function. The key difference lies in its mass. The imidazole ring of histidine contains six carbon atoms. If all six of these carbons are replaced with 13C, the mass of the histidine residue will increase by 6 Daltons (Da).

During MS/MS analysis, peptides fragment at the peptide bonds, producing a series of characteristic ions, primarily b- and y-ions.

  • b-ions are N-terminal fragments. If a b-ion contains the 13C-histidine residue, its mass will be increased by the mass of the incorporated 13C isotopes.

  • y-ions are C-terminal fragments. Similarly, if a y-ion contains the 13C-histidine, its mass will be shifted.

A particularly informative fragment ion for identifying histidine is the immonium ion . The immonium ion of histidine has a characteristic m/z of 110.0718.[3] For a fully 13C-labeled histidine (where all six carbon atoms in the imidazole ring and the backbone are replaced with 13C), the immonium ion's m/z would theoretically increase.

By comparing the MS/MS spectra of a sample containing both the "light" (12C) and "heavy" (13C) versions of a peptide, the relative abundance of that peptide in the different samples can be accurately determined.

Applications in Research and Drug Development

The use of 13C-histidine in MS/MS-based proteomics has several important applications:

  • Quantitative Analysis of Protein Expression: By comparing the intensities of the "light" and "heavy" peptide pairs, researchers can quantify changes in protein expression levels between different conditions, such as diseased vs. healthy tissue or treated vs. untreated cells.

  • Pulse-SILAC (Stable Isotope Labeling with Amino acids in Cell culture): This technique allows for the study of newly synthesized proteins. Cells are grown in a medium containing "heavy" amino acids for a short period. The amount of "heavy" label incorporation is then a direct measure of protein synthesis rates.

  • Protein Turnover Studies: By monitoring the rate of incorporation and degradation of "heavy" labeled proteins, researchers can gain insights into protein dynamics within a cell.

  • Drug Target Engagement: 13C-histidine can be used to study how a drug interacts with its protein target. Changes in the accessibility or modification state of histidine residues upon drug binding can be monitored by MS/MS.

  • Biomarker Discovery: Quantitative proteomics using stable isotope labeling is a powerful approach for identifying proteins that are differentially expressed in disease states, which can serve as potential biomarkers for diagnosis or prognosis.

Quantitative Data

The following table summarizes the theoretical mass shifts for a peptide containing a single, fully 13C-labeled histidine residue (assuming all 6 carbon atoms are 13C).

Ion TypeDescriptionTheoretical Mass Shift (Da)Notes
Precursor Ion The intact peptide ion.+6The entire peptide is 6 Da heavier.
b-ion N-terminal fragment containing 13C-histidine.+6The mass of the b-ion will be increased by 6 Da.
y-ion C-terminal fragment containing 13C-histidine.+6The mass of the y-ion will be increased by 6 Da.
Immonium Ion Characteristic fragment ion for histidine.+5The chemical formula for the histidine immonium ion is C6H8N3+. With 5 carbons in the ring and one in the backbone contributing to this ion, a +5 Da shift is expected.

Experimental Protocols

This section provides a general workflow for the MS/MS analysis of proteins labeled with 13C-histidine.

Protein Sample Preparation[4][5]
  • Cell Lysis and Protein Extraction:

    • Harvest cells grown in "light" (standard) and "heavy" (13C-histidine supplemented) media.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" samples.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

    • Digest the proteins into peptides using a protease such as trypsin (typically overnight at 37°C).

  • Peptide Desalting and Cleanup:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.

    • Elute the peptides with a solution of acetonitrile and TFA.

    • Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis[6][7]
  • Peptide Resuspension:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry, typically 0.1% formic acid in water.

  • Liquid Chromatography (LC) Separation:

    • Inject the peptide sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Separate the peptides using a gradient of increasing acetonitrile concentration. A typical gradient might be from 2% to 40% acetonitrile over 60-120 minutes.

  • Mass Spectrometry (MS) and MS/MS Analysis:

    • The eluting peptides are introduced into the mass spectrometer via electrospray ionization (ESI).

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: A full scan of the eluting peptides is acquired to determine their m/z ratios.

    • MS2 Scan (Tandem MS): The most intense precursor ions from the MS1 scan are sequentially selected, fragmented (e.g., using collision-induced dissociation - CID), and the fragment ions are analyzed. The instrument cycles through the most abundant precursors.

Data Analysis
  • Database Searching:

    • The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like Mascot, Sequest, or MaxQuant.

    • The search parameters should include the variable modification of +6.0201 Da on histidine residues to account for the 13C label.

  • Peptide and Protein Identification:

    • The search engine will identify peptides and their corresponding proteins based on the matching of experimental MS/MS spectra to theoretical spectra generated from the database.

  • Quantification:

    • Software such as MaxQuant can be used to quantify the relative abundance of the "light" and "heavy" peptide pairs by comparing the areas under their respective extracted ion chromatograms (XICs).

    • The ratios of heavy to light peptides are then used to determine the relative abundance of the corresponding proteins in the original samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture ('Light' & 'Heavy' Media) lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification digestion Protein Digestion (Trypsin) quantification->digestion desalting Peptide Desalting (C18 SPE) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms database_search Database Search lcms->database_search quant Quantification database_search->quant

Caption: Experimental workflow for MS/MS analysis of 13C-histidine labeled peptides.

fragmentation_pathway cluster_fragments Fragment Ions precursor Precursor Peptide Ion (with 13C-Histidine) b_ion b-ion (+6 Da shift) precursor->b_ion Fragmentation y_ion y-ion (+6 Da shift) precursor->y_ion Fragmentation immonium_ion Immonium Ion (+5 Da shift) precursor->immonium_ion Fragmentation

Caption: Fragmentation of a 13C-histidine containing peptide in MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low 13C Amino Acid Incorporation in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, specifically focusing on low incorporation of 13C-labeled amino acids.

Frequently Asked Questions (FAQs)

Q1: What is considered low or incomplete incorporation of 13C amino acids?

A1: In a successful SILAC experiment, the goal is to have the vast majority of the proteome in the "heavy" labeled cell population incorporate the stable isotope-labeled amino acids. Generally, an incorporation efficiency of greater than 95-97% is considered complete and is recommended for accurate quantification.[1][2][3][4] Anything below this threshold can be considered low or incomplete and may compromise the quantitative accuracy of your results.[5][6]

Q2: What are the primary consequences of incomplete labeling?

A2: Incomplete labeling can lead to significant errors in protein quantification.[5][6] Specifically, it can cause an underestimation of protein upregulation and an overestimation of protein downregulation.[5] This is because the presence of "light" (unlabeled) peptides in the "heavy" sample will interfere with the signal of the light sample, leading to inaccurate heavy-to-light ratios.[5][6]

Q3: How can I check the incorporation efficiency of the 13C-labeled amino acids?

A3: Before proceeding with your main experiment, it is crucial to verify the incorporation efficiency. This can be done by performing a small-scale pilot experiment. Harvest a small fraction of the "heavy" labeled cells, lyse them, and digest the proteins. The resulting peptide mixture is then analyzed by mass spectrometry (LC-MS/MS) to determine the percentage of heavy amino acid incorporation.[2][4] The goal is to achieve an incorporation rate of over 97%.[4]

Troubleshooting Guide

Below are common causes for low incorporation of 13C amino acids and corresponding troubleshooting steps.

Issue 1: Insufficient Cell Doublings

Question: My incorporation efficiency is low. Have my cells divided enough times in the SILAC medium?

Answer: For near-complete incorporation of the labeled amino acids, cells typically need to undergo at least five to six population doublings in the SILAC medium.[1][7][8][9] This allows for the dilution and degradation of pre-existing "light" proteins.[1]

Troubleshooting Steps:

  • Track Cell Doublings: Carefully monitor the number of cell passages and doublings after switching to the SILAC medium.

  • Extend Culture Time: If fewer than five doublings have occurred, continue culturing the cells in the SILAC medium for additional passages.[2][10]

  • Optimize Seeding Density: Ensure cells are seeded at a density that allows for logarithmic growth and multiple doublings before reaching confluence.[2]

Issue 2: Incorrect Media Formulation

Question: I'm still seeing a high "light" signal in my heavy-labeled cells. Could my media be the problem?

Answer: The presence of unlabeled ("light") amino acids in your SILAC medium is a common cause of incomplete labeling. This can happen if the base medium is not truly deficient in the amino acids you are labeling with, or if the serum supplement contains free amino acids.

Troubleshooting Steps:

  • Use Dialyzed Serum: Always use dialyzed fetal bovine serum (FBS) or other dialyzed sera.[7][8][11][12] The dialysis process removes small molecules, including free amino acids, which would otherwise compete with your heavy amino acids for incorporation.[7]

  • Verify Base Media: Ensure you are using a base medium that is specifically formulated to be deficient in the amino acids you are using for labeling (e.g., DMEM for SILAC, deficient in L-lysine and L-arginine).[7][11]

  • Check Supplements: Be cautious of any other media supplements, as they could be a source of unlabeled amino acids.

Issue 3: Arginine-to-Proline Conversion

Question: I'm observing unexpected heavy peaks corresponding to proline-containing peptides. What is happening?

Answer: Some cell lines can metabolically convert arginine to proline.[5][6][7] If you are using heavy arginine, this will result in the production of heavy proline, which can complicate data analysis and lead to inaccurate quantification.[4][6][7]

Troubleshooting Steps:

  • Add Unlabeled Proline: Supplement your SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L).[7] This will inhibit the enzymatic conversion of heavy arginine to heavy proline.

  • Reduce Arginine Concentration: In some cases, reducing the concentration of arginine in the medium (e.g., to 17-21 mg/L) can prevent this conversion.[7]

  • Data Analysis Correction: If the conversion cannot be prevented, you may need to account for it during data analysis by either excluding proline-containing peptides from quantification or by summing the signals of the split heavy peaks.[1]

Issue 4: Cell Line-Specific Issues

Question: I've followed the standard protocol, but a particular cell line is showing poor incorporation. Why might this be?

Answer: Different cell lines can have varying metabolic rates, protein turnover, and sensitivities to media formulations, all of which can affect SILAC labeling efficiency.

Troubleshooting Steps:

  • Test "Light" SILAC Medium First: Before using expensive heavy amino acids, it's advisable to culture your cells in a "light" SILAC medium (containing unlabeled lysine and arginine in the deficient medium with dialyzed serum) to ensure they tolerate the new growing conditions.[7]

  • Optimize Amino Acid Concentrations: While standard concentrations for lysine and arginine are available, some cell lines may require different concentrations for optimal growth and labeling.[1][7][13] Titration experiments may be necessary to determine the optimal concentrations for your specific cell line.[14]

  • Check for Auxotrophy: Ensure the amino acids you are labeling with are essential for the cell line being used, meaning the cells cannot synthesize them de novo.

Quantitative Data Summary

ParameterRecommended Value/RangeNotesReference(s)
Incorporation Efficiency > 95-97%Essential for accurate quantification.[1][2][3][4]
Cell Doublings ≥ 5-6 doublingsTo ensure dilution of pre-existing "light" proteins.[1][7][8][9]
L-Arginine (Light) 84 mg/LStandard concentration in DMEM-based SILAC media.[1][7]
L-Lysine (Light) 146 mg/LStandard concentration in DMEM-based SILAC media.[1][7]
L-Arginine (Heavy, 13C6) 87.2 mg/LAdjusted for the molecular weight of the heavy isotope.[1]
L-Lysine (Heavy, 13C6) 152.8 mg/LAdjusted for the molecular weight of the heavy isotope.[1]
Proline Supplementation 200 mg/LTo prevent arginine-to-proline conversion.[7]

Experimental Protocols

Protocol 1: SILAC Media Preparation
  • Base Medium: Start with a 500 mL bottle of liquid medium that is deficient in the amino acids to be used for labeling (e.g., DMEM without L-lysine and L-arginine).[7][11]

  • Serum: Add 50 mL of dialyzed Fetal Bovine Serum (10% v/v).[7][11] It is critical to use dialyzed serum to avoid introducing unlabeled amino acids.[7][8]

  • Supplements: Add standard supplements as required for your cell line, such as L-glutamine, penicillin/streptomycin, and sodium pyruvate.[7]

  • Amino Acids:

    • Light Medium: Add the "light" (unlabeled) L-arginine and L-lysine to the desired final concentration (see table above).[7]

    • Heavy Medium: Add the "heavy" (13C-labeled) L-arginine and L-lysine to the desired final concentration.[1]

    • Optional for Arginine-to-Proline Conversion: Add unlabeled L-proline to both media.[7]

  • Sterilization: Sterile filter the complete medium using a 0.22 µm filter unit.[1][2][7]

  • Storage: Store the prepared media at 4°C, protected from light.[10][13]

Protocol 2: Cell Culture and Labeling
  • Adaptation: If your cells have not been cultured in SILAC medium before, it is recommended to first adapt them to the "light" SILAC medium for a few passages.[7]

  • Seeding: Split the adapted cells into two populations. Seed one population into the "light" SILAC medium and the other into the "heavy" SILAC medium.[1][2][10]

  • Passaging: Culture the cells for at least five to six population doublings to ensure near-complete incorporation of the labeled amino acids.[1][7][8][9] Maintain the cells in a logarithmic growth phase by passaging them every 2-3 days.[2][10]

  • Incorporation Check: After sufficient doublings, harvest a small aliquot of the "heavy" labeled cells to check for incorporation efficiency via mass spectrometry.[2][4]

  • Experiment: Once >95% incorporation is confirmed, the cells are ready for the experimental treatment.

Visualizations

SILAC_Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_solutions1 Solutions cluster_advanced_checks Advanced Checks cluster_solutions2 Solutions cluster_end Goal Start Low 13C Incorporation Observed Doublings Sufficient Cell Doublings? (≥5) Start->Doublings Media Correct Media Formulation? Doublings->Media Yes CultureLonger Continue Culturing Doublings->CultureLonger No CheckSerum Use Dialyzed Serum Media->CheckSerum ArgToPro Arginine to Proline Conversion? Media->ArgToPro Yes CultureLonger->Doublings Success >95% Incorporation Achieved CultureLonger->Success CheckBaseMedia Verify Deficient Base Media CheckSerum->CheckBaseMedia CheckBaseMedia->Media CheckBaseMedia->Success CellLine Cell Line Specific Issues? ArgToPro->CellLine No AddProline Add Unlabeled Proline ArgToPro->AddProline Yes OptimizeAA Optimize Amino Acid Concentrations CellLine->OptimizeAA Yes CellLine->Success No, Resolved AddProline->ArgToPro AddProline->Success TestLightMedia Test Growth in 'Light' SILAC Media OptimizeAA->TestLightMedia TestLightMedia->CellLine TestLightMedia->Success

Caption: A troubleshooting workflow for low 13C amino acid incorporation.

SILAC_Experimental_Workflow cluster_prep Phase 1: Preparation & Labeling cluster_exp Phase 2: Experiment & Analysis MediaPrep Prepare 'Light' & 'Heavy' SILAC Media CellCulture Culture Cells in SILAC Media (≥5 doublings) MediaPrep->CellCulture IncorpCheck Check Incorporation Efficiency (>95%) CellCulture->IncorpCheck IncorpCheck->CellCulture Failure (<95%) Treatment Apply Experimental Treatment IncorpCheck->Treatment Success Harvest Harvest & Combine Cell Populations (1:1 ratio) Treatment->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion MS LC-MS/MS Analysis Digestion->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis

References

Technical Support Center: Optimizing 13C NMR for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing signal-to-noise (S/N) in 13C NMR experiments for proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and acquire high-quality spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio inherently low in 13C NMR spectroscopy?

A1: Several factors contribute to the low signal-to-noise (S/N) ratio in 13C NMR spectroscopy. The primary reasons are the low natural abundance of the 13C isotope, which is only 1.1%, and the smaller gyromagnetic ratio of the 13C nucleus compared to protons (¹H), leading to inherently weaker NMR signals.[1] For large biomolecules like proteins, these challenges are often magnified.[1]

Q2: How does sample concentration impact the S/N ratio in my protein NMR experiment?

A2: Sample concentration is a critical factor for achieving a good S/N ratio in 13C NMR. Due to the low sensitivity of the 13C nucleus, more concentrated protein samples are generally required compared to ¹H NMR to obtain a useful spectrum.[1] Doubling the sample concentration will roughly double the signal intensity.[1] It is recommended to use the minimum amount of deuterated solvent necessary for complete dissolution to maximize the concentration.[2]

Q3: What is a cryoprobe, and how can it improve my 13C NMR spectrum?

A3: A cryoprobe is a specialized NMR probe where the detection electronics and radiofrequency coils are cooled to cryogenic temperatures (around 20-83 K).[2][3] This cooling dramatically reduces thermal noise, which is a major contributor to the poor signal-to-noise ratio in NMR.[2][3] Using a cryoprobe can significantly enhance the S/N ratio, typically by a factor of 3 to 4 compared to a conventional room-temperature probe.[2][4][5] This allows for the acquisition of high-quality spectra in a fraction of the time or on samples with lower concentrations.[5][6]

Q4: How does the number of scans (NS) affect the signal-to-noise ratio?

A4: The signal-to-noise ratio improves with the square root of the number of scans.[2][7] This means that to double the S/N ratio, you need to quadruple the number of scans. While increasing the number of scans is a straightforward way to improve S/N, it directly increases the total experiment time.

Q5: What is the Nuclear Overhauser Effect (NOE) and how does it help improve the S/N ratio in 13C NMR?

A5: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating ¹H nuclei can lead to an increase in the signal intensity of nearby 13C nuclei.[1] This is a standard technique used in 13C NMR to enhance the signal. Pulse sequences that incorporate ¹H decoupling during the relaxation delay can leverage the NOE to significantly boost the 13C signal.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your 13C NMR experiments on protein samples.

Problem Possible Causes Recommended Solutions
No visible peaks, only baseline noise - Sample concentration is too low.[2]- Incorrect receiver gain setting.[2]- Insufficient number of scans.- Increase the protein concentration.[2]- If sample amount is limited, use a cryoprobe for enhanced sensitivity.[2]- Optimize the receiver gain; automatic gain adjustment may not always be optimal.[9]- Significantly increase the number of scans.[2]
Overall low signal-to-noise ratio - Sub-optimal acquisition parameters.[2]- Long T₁ relaxation times for certain carbon nuclei (e.g., quaternary carbons).- Inefficient isotopic labeling.- Optimize Acquisition Parameters: Adjust the acquisition time (AQ) and relaxation delay (D1). A common starting point is AQ = 1.0 s and D1 = 2.0 s.[1][8]- Use Paramagnetic Relaxation Enhancement (PRE): Add a small amount of a paramagnetic agent (e.g., 10 mM Cu(II)Na₂EDTA) to shorten ¹H T₁ relaxation times, allowing for shorter recycle delays and faster signal accumulation.[10]- Employ Isotopic Enrichment: Use uniformly or selectively ¹³C-labeled proteins to increase the signal from the nuclei of interest.[11]- Utilize a Cryoprobe: This can provide a 3-4 fold enhancement in sensitivity.[4][5]
Missing peaks, especially for quaternary carbons - Long T₁ relaxation times leading to signal saturation.- Inefficient polarization transfer in certain pulse sequences.- Adjust Pulse Angle and Delay: Use a smaller flip angle (e.g., 30°) with a shorter relaxation delay to avoid saturating signals with long T₁s.[7][12]- Consider 13C Direct Detect Experiments: These can be advantageous for intrinsically disordered proteins (IDPs) and for observing proline residues.[13][14]
Experiment time is too long - A high number of scans is required to achieve adequate S/N.- Long relaxation delays are necessary.- Implement Non-Uniform Sampling (NUS): NUS allows for a significant reduction in measurement time by acquiring only a subset of the data points.[15][16] This time saving can be used to increase the number of scans for better S/N in the same total experimental time.- Use Paramagnetic Doping: Shortens relaxation delays, reducing the overall experiment time.[10]
Broad lines and poor resolution - Protein aggregation.- Sample inhomogeneity.- For solid-state NMR, inefficient decoupling.- Optimize Sample Conditions: Ensure the protein is fully dissolved and stable in the chosen buffer. Filter the sample to remove particulates.[1]- Check Shimming: Re-shim the magnet to improve field homogeneity.- For Solid-State NMR: Ensure proper magic-angle spinning (MAS) and implement appropriate ¹H decoupling sequences.[10]

Experimental Protocols & Methodologies

Paramagnetic Relaxation Enhancement (PRE) for Sensitivity Enhancement

This method is particularly useful for solid-state NMR to reduce the long ¹H T₁ relaxation times, thereby allowing for shorter experimental recycle delays.

Methodology:

  • Sample Preparation: Prepare your microcrystalline protein sample in D₂O.

  • Paramagnetic Agent: Add a stock solution of Cu(II)Na₂EDTA to a final concentration of 10 mM.

  • NMR Experiment: Acquire ¹³C CPMAS spectra.

  • Parameter Optimization: The recycle delay can be significantly shortened. For example, for ubiquitin, the delay was reduced from 2.5 s to 180 ms in the presence of Cu-EDTA.[10]

  • Data Acquisition: The shorter recycle delay allows for a much faster accumulation of scans, leading to a sensitivity enhancement of 1.4-2.9 fold and reducing the experimental time by a factor of 2.0-8.4 for a given S/N ratio.[10]

Isotopic Labeling Strategies for Enhanced Signal

Enriching the protein with ¹³C is a fundamental step for improving the signal in ¹³C NMR.

Types of Labeling:

  • Uniform ¹³C Labeling: The simplest and most cost-effective method where the protein is expressed in media containing a single ¹³C-labeled carbon source (e.g., U-¹³C-glucose or glycerol). This labels all carbon atoms.

  • Fractional ¹³C Labeling: Using a mixture of ¹³C-labeled and unlabeled carbon sources can be effective in reducing ¹³C-¹³C scalar couplings, which can improve spectral resolution. An optimal level for random fractional labeling is between 25% and 35%.[17]

  • Selective and Specific Labeling: Using precursors like [1,3-¹³C₂]-glycerol or [2-¹³C]-glycerol can result in specific labeling patterns that highlight certain regions of the protein and reduce spectral crowding.[11] For instance, using 2-¹³C-glucose is effective for investigating the protein backbone.[17]

General Protocol for Protein Expression with Isotopic Labeling:

  • Media Preparation: Prepare a minimal or rich growth medium. For uniform labeling, replace the standard carbon source with the ¹³C-labeled equivalent (e.g., ¹³C₆-glucose).

  • Bacterial Growth: Grow the E. coli or other expression host in the prepared medium.

  • Protein Expression: Induce protein expression at the appropriate cell density.

  • Purification: Purify the labeled protein using standard chromatography techniques.

  • NMR Sample Preparation: Prepare the purified, labeled protein in a suitable deuterated buffer for NMR analysis.

Quantitative Data Summary

Table 1: Impact of Cryoprobe on Signal-to-Noise Ratio

Probe TypeRelative S/N Enhancement FactorReference
Cryoprobe vs. Room-Temperature Probe3 - 4[2][4][5]

Table 2: Effect of Paramagnetic Doping on ¹H T₁ and Experimental Time

ProteinParamagnetic Agent¹H T₁ (without agent)¹H T₁ (with agent)Recycle Delay (without agent)Recycle Delay (with agent)S/N EnhancementExperiment Time Reduction FactorReference
Lysozyme10 mM Cu-EDTA500 ms60 ms1.5 s0.18 s1.4 - 2.92.0 - 8.4[10]
Ubiquitin10 mM Cu-EDTA820 ms60 ms2.5 s0.18 s1.4 - 2.92.0 - 8.4[10]

Table 3: Optimized ¹³C Acquisition Parameters

ParameterRecommended ValuePurposeReference
Pulse Programzgdc30 / zgpg3030° pulse with ¹H decoupling[1][8]
Pulse Angle (P1)30°Optimizes signal for carbons with long T₁s[7]
Acquisition Time (AQ)~1.0 sBalances resolution and S/N[1][8]
Relaxation Delay (D1)~2.0 sAllows for sufficient relaxation between scans[1][8]
Number of Scans (NS)≥ 128 (increase as needed)Improves S/N by the square root of NS[1][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis protein_expression Protein Expression (with 13C Labeling) purification Purification protein_expression->purification sample_prep NMR Sample Preparation purification->sample_prep spectrometer_setup Spectrometer Setup (Lock, Shim, Tune) sample_prep->spectrometer_setup param_optimization Parameter Optimization (AQ, D1, NS, Pulse Angle) spectrometer_setup->param_optimization data_acquisition Data Acquisition param_optimization->data_acquisition processing Data Processing (FT, Phasing) data_acquisition->processing analysis Spectral Analysis processing->analysis

Caption: General workflow for a protein 13C NMR experiment.

troubleshooting_logic start Low S/N in 13C Spectrum check_conc Is sample concentration optimal? start->check_conc check_params Are acquisition parameters optimized? check_conc->check_params Yes increase_conc Increase concentration or use smaller volume check_conc->increase_conc No check_hardware Is a Cryoprobe being used? check_params->check_hardware Yes optimize_params Adjust AQ, D1, NS, and pulse angle check_params->optimize_params No use_cryoprobe Use Cryoprobe for 3-4x S/N gain check_hardware->use_cryoprobe No advanced_techniques Consider advanced methods: - Non-Uniform Sampling (NUS) - Paramagnetic Doping (PRE) check_hardware->advanced_techniques Yes increase_conc->check_params optimize_params->check_hardware

Caption: Troubleshooting logic for low signal-to-noise.

signal_enhancement_pathways cluster_sample Sample Optimization cluster_instrument Instrumental & Methodological high_conc High Protein Concentration goal Enhanced Signal-to-Noise high_conc->goal isotopic_labeling 13C Isotopic Labeling isotopic_labeling->goal paramagnetic_doping Paramagnetic Doping (PRE) paramagnetic_doping->goal cryoprobe Cryoprobe Usage cryoprobe->goal optimized_params Optimized Pulse Sequence & Parameters optimized_params->goal nus Non-Uniform Sampling (NUS) nus->goal

References

Technical Support Center: Isotopic Purity Correction for ¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for isotopic impurity in ¹³C labeled internal standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity in ¹³C labeled internal standards and why is it a problem?

A: ¹³C labeled internal standards are synthesized to have ¹³C atoms at specific positions. However, the enrichment is rarely 100%.[1][2] This means that a batch of a ¹³C labeled internal standard will contain a small percentage of molecules with the natural abundance of carbon isotopes (approximately 98.9% ¹²C and 1.1% ¹³C).[3] This "isotopic impurity" can lead to an overestimation of the unlabeled analyte, as the isotopic distribution of the internal standard can overlap with that of the analyte, especially at the M+1 and M+2 peaks.[4][5] Failure to correct for this can result in significant quantitative errors.[1][2]

Q2: How can I determine the isotopic purity of my ¹³C labeled internal standard?

A: The isotopic purity of a ¹³C labeled internal standard is typically determined by the manufacturer and provided in a certificate of analysis. However, it is good practice to verify this experimentally. This can be done using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] By analyzing the internal standard alone, you can determine the relative intensities of the different isotopologues and calculate the isotopic enrichment.

Q3: What is the general principle of isotopic impurity correction?

A: The correction for isotopic impurity involves mathematically deconvoluting the contributions of the naturally occurring isotopes from the measured mass spectra. This is typically done using a matrix-based approach.[3] A correction matrix is constructed based on the known natural isotopic abundances of all elements in the molecule and the isotopic purity of the internal standard. This matrix is then used to solve a system of linear equations to determine the true abundance of each isotopologue.[5]

Q4: Are there software tools available to perform this correction?

A: Yes, several software tools can automate the correction process. A popular R-based tool is IsoCorrectoR, which can correct for both natural isotope abundance and tracer impurity in MS and MS/MS data.[1][2][8] Other tools like IsoCor are also available.[9] These tools typically require the molecular formula of the analyte, the isotopic tracer used, and the purity of the tracer as input.[8]

Troubleshooting Guides

Issue 1: My quantitative results are inconsistent after correction.
Possible Cause Troubleshooting Steps
Incorrect Isotopic Purity Value 1. Double-check the isotopic purity value entered into the correction algorithm against the certificate of analysis. 2. If possible, experimentally verify the isotopic purity of the internal standard using high-resolution LC-MS.
Inaccurate Molecular Formula 1. Verify that the elemental formula of the analyte and internal standard are correct. Any error in the number of atoms of any element will lead to an incorrect correction matrix.
Co-eluting Interferences 1. Examine the chromatograms for any co-eluting peaks that might be contributing to the ion intensity of the analyte or internal standard. 2. Optimize the chromatographic method to improve the separation of the analyte and internal standard from interfering compounds.
Software Misuse 1. Carefully review the documentation for the correction software being used to ensure all parameters are set correctly.[8][10] 2. Pay close attention to the definitions of input fields, such as tracer purity and natural abundance.
Issue 2: The correction algorithm produces negative abundance values for some isotopologues.
Possible Cause Troubleshooting Steps
Poor Signal-to-Noise Ratio 1. A low signal intensity for a particular isotopologue can lead to inaccurate measurement and result in negative values after correction. 2. Optimize the mass spectrometer settings to improve the signal-to-noise ratio.
Overcorrection 1. This can happen if the isotopic purity of the internal standard is overestimated. Re-evaluate the purity value used for the correction.
Incorrect Background Subtraction 1. Ensure that the background subtraction is performed correctly during data processing. Improper background subtraction can distort the relative intensities of the isotopologues.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of a ¹³C Labeled Internal Standard by LC-MS

This protocol provides a general method for determining the isotopic purity of a ¹³C labeled internal standard.

1. Sample Preparation:

  • Prepare a stock solution of the ¹³C labeled internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

2. LC-MS System and Conditions:

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Range m/z 100 - 1000
Resolution > 60,000

3. Data Analysis:

  • Acquire the mass spectrum of the ¹³C labeled internal standard.
  • Identify the monoisotopic peak and the subsequent isotopologue peaks (M+1, M+2, etc.).
  • Integrate the peak areas for each isotopologue.
  • Calculate the isotopic purity using the following formula:
  • Isotopic Purity (%) = (Sum of peak areas of labeled isotopologues) / (Total sum of peak areas of all isotopologues) * 100

Visualizations

Isotopic_Impurity_Correction_Workflow cluster_0 Data Acquisition cluster_1 Correction Process cluster_2 Output Raw_Data Acquire Raw MS Data (Analyte + ¹³C IS) Input_Parameters Input Parameters: - Molecular Formula - Isotopic Purity of IS - Natural Isotope Abundances Raw_Data->Input_Parameters Provide Data Correction_Matrix Construct Correction Matrix Input_Parameters->Correction_Matrix Solve_Equations Solve System of Linear Equations Correction_Matrix->Solve_Equations Corrected_Data Corrected Isotopic Abundances Solve_Equations->Corrected_Data Generate Results Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Purity Verify Isotopic Purity of IS Start->Check_Purity Check_Formula Check Molecular Formula Start->Check_Formula Check_Chromatography Examine Chromatography Start->Check_Chromatography Check_Software Review Software Parameters Start->Check_Software Resolved Issue Resolved Check_Purity->Resolved Purity Corrected Check_Formula->Resolved Formula Corrected Check_Chromatography->Resolved Interference Removed Check_Software->Resolved Parameters Corrected

References

How to address poor solubility of L-Histidine-13C hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Histidine-13C hydrochloride hydrate. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am experiencing poor solubility with this compound in an aqueous solution. Isn't it supposed to be water-soluble?

A1: Yes, L-Histidine hydrochloride hydrate is generally considered highly soluble in water.[1][2] Product literature often specifies solubilities up to 149 g/L.[3] However, "poor solubility" can be context-dependent and is almost always linked to the pH of the solution. The issue typically arises when trying to dissolve the compound in a solution at or near its isoelectric point (pI), where its net charge is zero, minimizing its interaction with water.

Q2: How does pH affect the solubility of L-Histidine?

A2: The solubility of L-Histidine is highly dependent on pH due to its ionizable functional groups: the carboxyl group, the amino group, and the imidazole side chain.[1][4] The hydrochloride salt form is used specifically to enhance stability and solubility.[5][6] When dissolved in pure water, L-Histidine hydrochloride hydrate creates a slightly acidic solution with a pH between 3.5 and 4.5, where the molecule carries a net positive charge and is very soluble.[7][8] Solubility dramatically decreases as the pH approaches the isoelectric point (pI ≈ 7.5).[8] Adjusting the pH away from this point, either to be more acidic or more basic, will significantly increase solubility.

Q3: What are the key pKa values for L-Histidine?

A3: Understanding the pKa values is crucial for predicting solubility at a given pH. These values dictate the protonation state of the molecule.

Ionizable GroupApproximate pKa Value
α-carboxyl group~1.80
Imidazole side chain~6.04
α-amino group~9.33
Data sourced from product technical documents.[9]

Q4: My intended buffer has a pH of 7.4. Why is the this compound precipitating?

A4: A pH of 7.4 is very close to the isoelectric point of L-Histidine (pI ≈ 7.5), which is the pH of its lowest solubility.[8] When you add the acidic hydrochloride salt to a neutral or near-neutral buffer, the buffer will try to neutralize the acid, shifting the pH into the region of minimal solubility, causing the compound to precipitate. To avoid this, dissolve the compound in purified water or a slightly acidic solution first to create a concentrated stock, and then add it to your final buffer system. The large volume of the buffer should accommodate the small volume of acidic stock solution without a significant pH shift.

Q5: Can I use organic solvents to dissolve this compound?

A5: L-Histidine and its salts are generally insoluble or only very slightly soluble in ethanol and other common organic solvents like ether.[10][11][12] Its hydrophilic and ionic nature makes water the most suitable solvent. Some solubility may be achieved in polar aprotic solvents, but aqueous solutions are strongly recommended for most biochemical applications.[1]

Troubleshooting Guide

If you are facing dissolution issues, follow this systematic troubleshooting workflow.

G start_node Start: Poor Dissolution of L-Histidine-13C HCl Hydrate check_solvent Step 1: Verify Solvent Is the solvent aqueous (e.g., water, buffer)? start_node->check_solvent wrong_solvent Resolution: Use an aqueous solvent. Compound has very low solubility in most organic solvents. check_solvent->wrong_solvent No check_ph Step 2: Measure Solution pH check_solvent->check_ph Yes ph_issue Is the pH between 6.5 and 8.5? check_ph->ph_issue ph_ok Is the pH < 6.0 or > 9.0? ph_issue->ph_ok No adjust_ph Resolution: Adjust pH. Add dilute HCl to lower pH to < 6. Or, add dilute NaOH to raise pH to > 9. ph_issue->adjust_ph Yes check_concentration Step 3: Check Concentration Is the target concentration > 150 mg/mL? ph_ok->check_concentration ph_explanation Explanation: The pH is near the isoelectric point (pI ≈ 7.5), where solubility is at a minimum. adjust_ph->ph_explanation final_solution Outcome: Complete Dissolution adjust_ph->final_solution concentration_issue Resolution: Reduce concentration or apply gentle heat. Do not boil. Prepare a more dilute solution. check_concentration->concentration_issue Yes check_concentration->final_solution No

Caption: Troubleshooting workflow for L-Histidine solubility issues.

The relationship between pH and the ionization state of L-Histidine is key to understanding its solubility.

G ph_low Low pH (e.g., < 4) Net Charge: Positive (+) ph_neutral Near Isoelectric Point (pH ≈ 7.5) Net Charge: Neutral (0) sol_high1 High Solubility ph_low->sol_high1 leads to ph_high High pH (e.g., > 10) Net Charge: Negative (-) sol_low Very Low Solubility (Precipitation Risk) ph_neutral->sol_low leads to sol_high2 High Solubility ph_high->sol_high2 leads to

Caption: Impact of pH on L-Histidine's net charge and solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a stock solution by controlling the pH to ensure complete dissolution.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q® or WFI)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Add approximately 80% of the final target volume of high-purity water to the volumetric flask. Add the magnetic stir bar and begin gentle stirring. Slowly add the weighed powder to the vortex.

  • pH Measurement: Once the powder is suspended, measure the initial pH of the solution. For the hydrochloride salt, it should be in the acidic range (pH 3.5-4.5).[7] The compound should dissolve readily at this pH.

  • Troubleshooting Dissolution: If the powder does not fully dissolve or if you are dissolving it into a pre-made buffer that causes precipitation:

    • pH Adjustment (Acidic): Slowly add 0.1 M HCl dropwise while monitoring the pH. Adjust the pH to be well below 6.0. This ensures the imidazole group is fully protonated, maximizing solubility.

    • pH Adjustment (Basic): Alternatively, slowly add 0.1 M NaOH dropwise to raise the pH well above 9.5. This will deprotonate the α-amino group, resulting in a net negative charge and increasing solubility. Note: Choose the pH adjustment that is most compatible with your downstream application.

  • Final Volume: Once the solid is completely dissolved, yielding a clear solution, carefully add high-purity water to reach the final target volume in the volumetric flask.

  • Final pH Adjustment: If necessary, make final small adjustments to the pH according to your experimental requirements.

  • Sterilization (Optional): If required, sterile-filter the final solution through a 0.22 µm filter. Store the stock solution at the recommended temperature, typically 2-8°C or frozen for long-term storage.[13]

References

Technical Support Center: Minimizing Ion Suppression with ¹³C Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in mass spectrometry using ¹³C labeled internal standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in mass spectrometry?

Ion suppression is a phenomenon observed in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2] This occurs because these interfering substances compete with the analyte for ionization in the ion source, leading to a decrease in the number of analyte ions that reach the detector.[3][4] Ion suppression can negatively impact the accuracy, precision, and sensitivity of an assay, potentially leading to unreliable quantitative results.[2][5]

Q2: How do ¹³C labeled internal standards help in minimizing ion suppression?

Stable isotope-labeled internal standards (SIL ISs), particularly those labeled with ¹³C, are considered the gold standard for compensating for ion suppression.[6][7] Because ¹³C labeled standards have nearly identical physicochemical properties to the analyte, they co-elute very closely from the liquid chromatography (LC) column.[8][9] This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression from the matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[10][11]

Q3: Why are ¹³C labeled standards often preferred over deuterium (²H) labeled standards?

While both are stable isotope-labeled standards, ¹³C labeled standards are often preferred because they exhibit chromatographic behavior that is more similar to the unlabeled analyte.[8][9] Deuterium (²H) labeled standards can sometimes elute slightly earlier from the LC column than the native analyte.[8] This separation can lead to differential ion suppression, where the analyte and the internal standard are not affected by the matrix in the same way, compromising the accuracy of the results.[12]

Q4: What are the common causes of ion suppression?

Ion suppression can be caused by a variety of endogenous and exogenous substances present in the sample matrix.[3][13] Common sources include:

  • Salts and buffers: Non-volatile salts from the mobile phase or sample matrix can crystallize on the ESI droplet, inhibiting analyte ionization.[3][4]

  • Endogenous matrix components: Compounds naturally present in biological samples, such as phospholipids, proteins, and metabolites, are major contributors to ion suppression.[3][10]

  • Ion-pairing agents: Reagents like trifluoroacetic acid (TFA) can cause significant ion suppression.[14]

  • Exogenous contaminants: Plasticizers, detergents, and other contaminants introduced during sample preparation can also interfere with ionization.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered when using ¹³C internal standards to minimize ion suppression.

Problem 1: Significant ion suppression is still observed despite using a ¹³C internal standard.

  • Possible Cause: Inefficient sample preparation leading to a high concentration of matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components.[3][14] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[10][15]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on analyte ionization.[2][13] However, ensure that the analyte concentration remains above the limit of quantification.

    • Chromatographic Separation: Modify the LC method to improve the separation of the analyte from the regions of significant ion suppression.[13][14] This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[15]

Problem 2: The analyte and the ¹³C internal standard do not co-elute perfectly.

  • Possible Cause: While rare with ¹³C standards, subtle differences in chromatographic conditions can sometimes lead to slight separation.

  • Troubleshooting Steps:

    • Verify Co-elution: Inject a mixture of the analyte and the ¹³C internal standard and carefully examine their chromatograms to confirm they are co-eluting.

    • Adjust Chromatographic Conditions: If a slight separation is observed, fine-tune the LC method. A shallower gradient or a lower flow rate might improve co-elution.[15]

    • Evaluate Isotopic Purity: Ensure the isotopic purity of the ¹³C internal standard is high to avoid any potential interference from unlabeled analyte.[16]

Problem 3: Inconsistent and irreproducible quantitative results.

  • Possible Cause: The concentration of the internal standard may be too high, causing it to contribute to ion suppression.

  • Troubleshooting Steps:

    • Optimize Internal Standard Concentration: The concentration of the internal standard should be optimized. It should be high enough to provide a robust signal but not so high that it suppresses the analyte's ionization.[13]

    • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the specific retention times where ion suppression is occurring.[3][14] This will help in modifying the LC method to avoid these regions.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation methods on ion suppression.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation85 - 9540 - 70 (Suppression)[15]
Liquid-Liquid Extraction (LLE)70 - 9080 - 110[15]
Solid-Phase Extraction (SPE)90 - 10595 - 105[15]

Note: Values are illustrative and can vary depending on the analyte, matrix, and specific protocol.

Experimental Protocols

1. Protocol for Evaluating Matrix Effect Using Post-Extraction Spiking

This protocol is used to quantify the extent of ion suppression or enhancement.

  • Objective: To determine the matrix factor (MF) by comparing the analyte response in a post-extraction spiked blank matrix to the response in a neat solution.

  • Methodology:

    • Prepare a blank matrix sample by performing the entire extraction procedure without the analyte or internal standard.

    • Prepare a neat solution of the analyte and internal standard in the reconstitution solvent at a known concentration.

    • Spike the extracted blank matrix with the analyte and internal standard at the same concentration as the neat solution.

    • Analyze both the spiked matrix sample and the neat solution by LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the following formula: MF (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

2. Protocol for Post-Column Infusion Experiment

This experiment helps to identify the chromatographic regions where ion suppression occurs.[14][17]

  • Objective: To create a profile of ion suppression across the entire chromatographic run.

  • Methodology:

    • Set up the LC-MS/MS system as usual.

    • Using a syringe pump and a T-connector, continuously infuse a standard solution of the analyte at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer ion source.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal of the infused analyte. A stable baseline signal will be observed.

    • Any dip or decrease in this baseline signal during the chromatographic run indicates a region of ion suppression caused by co-eluting matrix components.

Visualizations

Caption: Troubleshooting workflow for addressing ion suppression.

CoElutionPrinciple cluster_chromatogram Chromatogram a Intensity b Retention Time Suppression1 Ion Suppression Zone Suppression2 Ion Suppression Zone c1 c2 c3 c4 s1 s2

Caption: Co-elution of analyte and internal standard.

References

Technical Support Center: Managing Metabolic Scrambling of ¹³C Labeled Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ¹³C labeled histidine in cell culture for metabolic tracer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of metabolic scrambling and ensure the accurate interpretation of your experimental data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ¹³C histidine tracer experiments in a question-and-answer format.

Question 1: I observe significant ¹³C enrichment in glutamate and other TCA cycle intermediates after introducing ¹³C-histidine. What is causing this?

Answer: This is a classic case of metabolic scrambling. The primary reason is the catabolism of histidine. In mammalian cells, histidine is catabolized in a four-step pathway to glutamate.[1] Once the ¹³C label from histidine is incorporated into glutamate, it can readily enter the tricarboxylic acid (TCA) cycle, leading to the distribution of the label throughout various downstream metabolites. This process can dilute the specific labeling of histidine-related pathways you may be interested in.

The catabolic pathway is as follows:

  • Histidine is converted to urocanate by histidase (histidine ammonia-lyase, HAL).

  • Urocanate is converted to 4-imidazolone-5-propanoate by urocanase.

  • 4-imidazolone-5-propanoate is hydrolyzed to N-formiminoglutamate (FIGLU) .

  • The formimino group of FIGLU is transferred to tetrahydrofolate (THF), yielding glutamate .

Histidine_Catabolism Glutamate Glutamate AlphaKG AlphaKG Glutamate->AlphaKG Glutamate Dehydrogenase/ Transaminases

Question 2: How can I minimize the metabolic scrambling of my ¹³C-histidine tracer?

Answer: Minimizing histidine catabolism is key to reducing label scrambling. Here are several strategies you can employ:

  • Media Formulation:

    • Supplement with Unlabeled Glutamate: Adding a high concentration of unlabeled glutamate to your culture medium can create a large unlabeled pool, which can dilute the ¹³C-labeled glutamate derived from histidine catabolism, thereby reducing the entry of the label into the TCA cycle.

    • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains amino acids, including histidine and glutamate, which can dilute your tracer and complicate data interpretation. Using dialyzed FBS (dFBS) removes these small molecules.

  • Experimental Duration:

    • Shorten Incubation Time: The extent of scrambling increases with time. Conduct time-course experiments to determine the optimal, shortest incubation time that allows for sufficient labeling of your target metabolites before significant scrambling occurs. Isotopic steady state in upstream pathways like glycolysis is often reached within minutes, while TCA cycle intermediates may take hours to reach equilibrium.

  • Inhibition of Histidine Catabolism:

    • Histidase (HAL) Inhibition: Histidase is the rate-limiting enzyme in histidine catabolism. While specific and cell-permeable inhibitors for use in culture are not widely commercially available for this purpose, some studies have explored inhibitors of HAL in other contexts. For example, heteroaryl-alanines and acrylates have been shown to be competitive inhibitors of HAL.[2] However, their use in cell culture for tracer studies would require careful validation to assess toxicity and off-target effects.

Question 3: I have already completed my experiment and observed scrambling. How can I correct for this in my data analysis, particularly for Metabolic Flux Analysis (MFA)?

Answer: Correcting for scrambling is a computational challenge that requires careful modeling.

  • Metabolic Flux Analysis (MFA) Software: Modern MFA software packages like INCA, Metran, and FiatFlux are designed to handle complex metabolic networks.[3][4] To account for histidine scrambling, you must include the histidine catabolism pathway in your metabolic model. This involves defining the reactions from histidine to glutamate and the subsequent entry into the TCA cycle. By providing the software with the labeling patterns of both histidine and the downstream scrambled metabolites (e.g., glutamate, malate, citrate), the model can estimate the flux through the catabolic pathway and deconvolute the scrambled labels.

  • Model Refinement: It is crucial to have an accurate metabolic network model. Ensure that your model includes all relevant pathways connected to histidine and glutamate metabolism. The quality of the flux estimation will depend on the completeness of your model and the accuracy of your experimental data.

MFA_Workflow A A B B A->B C C B->C D D C->D F F D->F G G F->G E E E->F

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of ¹³C labeled histidine?

A1: Metabolic scrambling refers to the distribution of the ¹³C label from the tracer molecule (histidine) into other, often unrelated, metabolites through interconnected metabolic pathways. In the case of histidine, the primary route of scrambling is its catabolism to glutamate, which then enters the TCA cycle, leading to the labeling of a wide range of central carbon metabolites.

Q2: How can I quantify the extent of histidine scrambling in my experiment?

A2: To quantify scrambling, you need to measure the mass isotopomer distributions (MIDs) of histidine and key downstream metabolites. The primary metabolites to monitor are:

  • Glutamate: To directly measure the product of histidine catabolism.

  • α-ketoglutarate, succinate, fumarate, malate, citrate: To assess the entry and cycling of the ¹³C label within the TCA cycle.

  • Aspartate: As it is readily synthesized from the TCA cycle intermediate oxaloacetate.

By comparing the ¹³C enrichment in these metabolites to the enrichment of your ¹³C-histidine precursor, you can calculate the percentage of the label that has been scrambled.

MetaboliteExpected Labeling Pattern from [U-¹³C₆]-HistidinePrimary Pathway of Label Incorporation
Glutamate M+5Direct product of histidine catabolism (retains 5 of the 6 carbons)
α-Ketoglutarate M+5Dehydrogenation/transamination of labeled glutamate
Succinate M+4One turn of the TCA cycle (loss of one labeled carbon as CO₂)
Malate M+4From succinate within the TCA cycle
Aspartate M+4Transamination of oxaloacetate (derived from labeled malate)
Citrate M+4Condensation of labeled oxaloacetate with unlabeled acetyl-CoA

Table 1: Expected major mass isotopologues in downstream metabolites resulting from the scrambling of uniformly labeled ¹³C₆-Histidine. The exact distribution will depend on the metabolic state of the cells.

Q3: Are there any cell lines that are known to have high or low rates of histidine catabolism?

Q4: What are the implications of histidine scrambling for the interpretation of my results?

Q5: Where can I find more information on experimental protocols for ¹³C tracer studies?

A5: Several excellent resources provide detailed protocols for ¹³C tracer experiments. While not specific to histidine, the general principles are applicable. It is recommended to consult methods sections of papers that have performed similar tracer studies and to refer to established protocols for media preparation and metabolite extraction for metabolomics. Key considerations include using appropriate base media deficient in the unlabeled version of your tracer and incorporating the use of dialyzed serum to reduce background metabolites.

Experimental Protocols

Protocol 1: Basic ¹³C-Histidine Labeling Experiment

  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare a labeling medium using a base medium that lacks histidine (e.g., custom DMEM formulation). Supplement this medium with all necessary components, including dialyzed FBS, and your desired concentration of ¹³C-labeled histidine.

  • Labeling: When cells reach the desired confluency, remove the growth medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired period (determined from a time-course experiment, e.g., 4, 8, 12, 24 hours).

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Wash the cell monolayer with ice-cold saline solution.

    • Immediately add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Dry the metabolite extract under a stream of nitrogen or using a speed vacuum and store at -80°C until analysis by LC-MS/MS or GC-MS.

Protocol_Workflow A 1. Seed Cells B 2. Prepare Labeling Medium (Histidine-free base + ¹³C-Histidine) A->B C 3. Wash and Add Labeling Medium B->C D 4. Incubate for Desired Time C->D E 5. Rapid Quenching and Metabolite Extraction D->E F 6. Sample Preparation for Mass Spectrometry E->F G 7. LC-MS/MS or GC-MS Analysis F->G

References

How to handle stability and storage of L-Histidine-13C hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of L-Histidine-13C hydrochloride hydrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

Solid this compound is chemically stable under standard ambient conditions. For optimal longevity and to prevent degradation, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

Q2: What are the recommended storage conditions for stock solutions of this compound?

Once dissolved, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles, which can lead to product inactivation. For long-term stability, the following storage conditions are recommended[4]:

  • -20°C: for up to 1 year

  • -80°C: for up to 2 years

Q3: Is the 13C isotope stable? Are there any concerns about the loss of the isotopic label?

The 13C isotope itself is a stable, non-radioactive isotope and does not decay over time.[][6] Therefore, there are no concerns about the radioactive decay of the label. However, in biological systems, the carbon backbone of amino acids can be metabolized, which could potentially lead to the "scrambling" or redistribution of the 13C label to other molecules.[7] The stability of the label is dependent on the metabolic pathways active in the experimental system.

Q4: How do I properly handle this compound in the laboratory?

It is recommended to handle this compound in accordance with good industrial hygiene and safety practices.[2] Ensure adequate ventilation and avoid the formation of dust.[2][3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

Stability and Storage Data

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationKey Considerations
Solid (Powder) Room Temperature (15-25°C)YearsKeep container tightly closed and in a dry, cool place.[1]
Stock Solution -20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[4]
Stock Solution -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

Low or Incomplete Isotopic Labeling in Cell Culture

Problem: After metabolic labeling with this compound in cell culture (e.g., for SILAC), mass spectrometry analysis reveals low or incomplete incorporation of the heavy isotope.

Possible Causes and Solutions:

  • Insufficient Labeling Time: Ensure cells have undergone a sufficient number of cell doublings (typically at least 5-6) in the labeling medium to achieve complete incorporation.[8]

  • Presence of Unlabeled Histidine: The labeling medium may be contaminated with natural ("light") L-Histidine. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids.[9]

  • Cell Health Issues: Stressed or unhealthy cells may have altered metabolism and reduced protein synthesis. Ensure cells are healthy and in the exponential growth phase during labeling.

  • Incorrect Concentration: The concentration of L-Histidine-13C in the medium may be too low. Ensure the concentration is appropriate for your specific cell line and experimental setup.

Troubleshooting_Low_Labeling start Low Isotopic Labeling Detected check_time Check Labeling Duration (≥ 5-6 cell doublings?) start->check_time check_media Verify Media Composition (Used dialyzed FBS?) start->check_media check_health Assess Cell Health (Viability and growth phase?) start->check_health check_conc Confirm Label Concentration (Is it optimal?) start->check_conc solution_time Increase Labeling Time check_time->solution_time No solution_media Use Dialyzed FBS Prepare Fresh Media check_media->solution_media No solution_health Optimize Cell Culture Conditions check_health->solution_health No solution_conc Adjust L-Histidine-13C Concentration check_conc->solution_conc No

Caption: Troubleshooting workflow for low isotopic enrichment.

Isotopic Scrambling

Problem: The 13C label appears in other amino acids or metabolites where it is not expected.

Possible Causes and Solutions:

  • Metabolic Conversion: Cells can metabolize amino acids, leading to the transfer of the 13C label to other molecules. For example, some cell lines can convert arginine to proline, which can complicate quantification in SILAC experiments.[8] While histidine's metabolic pathways are distinct, it's important to be aware of potential interconversions in your specific biological system.

  • Contamination of Labeled Stock: Although rare with high-purity reagents, contamination of the labeled amino acid stock with other labeled compounds could be a possibility.

  • Literature Review: Consult the literature for known metabolic pathways of histidine in your model system to anticipate potential scrambling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration.

  • Weigh the compound: Under a chemical fume hood, carefully weigh the required amount of the solid compound.

  • Dissolution: Add the appropriate volume of solvent (e.g., sterile water, PBS, or cell culture medium) to the solid. Vortex or mix gently until the solid is completely dissolved.

  • Sterilization (if for cell culture): If the stock solution will be used in cell culture, sterilize it by passing it through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.[4]

Protocol 2: Metabolic Labeling of Mammalian Cells for SILAC

This protocol outlines the steps for labeling cells with L-Histidine-13C for quantitative proteomics using SILAC. This example assumes a two-condition experiment ("light" vs. "heavy").

  • Prepare SILAC Media:

    • Prepare "light" SILAC medium using a formulation that lacks L-Histidine, and supplement it with natural ("light") L-Histidine.

    • Prepare "heavy" SILAC medium using the same base medium, but supplement it with this compound.

    • Both media should be supplemented with 10% dialyzed FBS and other necessary components like glutamine and antibiotics.[9]

  • Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least 5-6 cell doublings to ensure complete incorporation of the respective amino acids.[8]

  • Experimental Treatment: Apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

  • Cell Harvesting and Lysis: After the treatment, harvest both cell populations.

  • Sample Mixing: Combine an equal number of cells or an equal amount of protein from the "light" and "heavy" populations.

  • Protein Digestion: Digest the combined protein lysate into peptides using an appropriate protease, such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Quantify the relative protein abundance by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis light_culture Culture Cells in 'Light' Medium control Control Condition light_culture->control heavy_culture Culture Cells in 'Heavy' (13C-His) Medium treatment Experimental Treatment heavy_culture->treatment mix Mix Cell Populations (1:1) control->mix treatment->mix lyse_digest Cell Lysis & Protein Digestion mix->lyse_digest lcms LC-MS/MS Analysis lyse_digest->lcms data Data Analysis & Quantification lcms->data

Caption: A typical SILAC experimental workflow.

References

Technical Support Center: Overcoming Challenges in ¹³C Labeling of Proteins in Insect Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹³C labeling of proteins in insect cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during isotopic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with ¹³C labeling of proteins in insect cells?

A1: The main challenges include the high cost of commercially available ¹³C-labeled insect cell culture media, potentially lower protein yields compared to bacterial expression systems, and the complexity of insect cell metabolism which can lead to incomplete labeling or isotopic scrambling.[1][2][3] Additionally, maintaining healthy, high-density insect cell cultures suitable for labeling can be technically demanding.[2]

Q2: Which insect cell lines are recommended for protein expression and ¹³C labeling?

A2: Spodoptera frugiperda cell lines, such as Sf9 and Sf21, are commonly used for baculovirus-based expression and are suitable for isotopic labeling.[1][4] Trichoplusia ni (High Five™) cells are another excellent option, often providing higher yields for secreted proteins.[1][5] The choice of cell line can significantly impact protein expression levels, so it is advisable to test multiple lines for your specific protein of interest.[1][6]

Q3: What is a cost-effective alternative to commercial ¹³C-labeled media?

A3: A more economical approach is to prepare in-house labeling media using ¹³C-labeled yeast or algal extracts as a source of amino acids.[7][8][9] These extracts can be supplemented into a basal insect cell medium. This method can achieve high incorporation levels (up to 90%) at a fraction of the cost of commercial media.

Q4: What is metabolic scrambling and how can it be minimized?

A4: Metabolic scrambling refers to the conversion of one labeled amino acid into another by cellular metabolic pathways, leading to unintended labeling patterns. Insect cells have less active aminotransferases compared to bacteria, which naturally reduces the extent of scrambling.[1] To further minimize this, using a medium exchange protocol where cells are grown in unlabeled media and then transferred to labeling media just before inducing protein expression can be effective. This limits the time for metabolic interconversion of the labeled nutrients.

Q5: Can I use ¹³C-glucose as the sole labeling source?

A5: While ¹³C-glucose can be used to label certain amino acids like alanine through central carbon metabolism, it will not result in uniform labeling of all amino acids.[8][10] Many essential amino acids cannot be synthesized by insect cells and must be supplied in the medium.[1] Therefore, for uniform ¹³C labeling, a source of all 20 ¹³C-labeled amino acids is necessary.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Protein Yield - Suboptimal cell density at time of infection.- Inefficient baculovirus infection (MOI too high or too low).- Toxicity of the expressed protein.- Poor adaptation of cells to serum-free/protein-free labeling media.- Infect cells in mid-logarithmic growth phase (e.g., 1.5-2.0 x 10⁶ cells/mL).[1]- Optimize the Multiplicity of Infection (MOI) for your specific virus and cell line. A good starting range is an MOI of 1-2.[1]- Reduce the incubation temperature after infection (e.g., to 22-25°C) to slow down protein expression and improve folding.- Gradually adapt cells to the labeling medium over several passages.
Low ¹³C Incorporation Rate - Presence of unlabeled amino acids from yeastolate or serum in the medium.- Insufficient concentration of ¹³C-labeled precursors.- Dilution of the label due to de novo amino acid synthesis from unlabeled sources.- Use serum-free and protein-free media formulations.[6][11][12] Many commercial options like Sf-900 II/III SFM are available.[6][11]- Ensure the labeling medium contains a sufficient concentration of all required ¹³C-labeled amino acids.- Implement a medium exchange protocol: grow cells in unlabeled medium, then centrifuge and resuspend in ¹³C-labeled medium immediately before baculovirus infection.[1] This maximizes the uptake of labeled nutrients for protein synthesis.
Cell Viability Drops Significantly After Media Exchange - Osmotic shock or stress from centrifugation and resuspension.- Nutritional deficiencies in the labeling medium.- Handle cells gently during centrifugation (e.g., 400 x g for 20 minutes).[1]- Ensure the labeling medium is properly formulated and pre-warmed to the optimal growth temperature (27°C).- Allow a short recovery period (e.g., 1 hour) in the labeling medium before adding the baculovirus.
Inconsistent Labeling Results Between Batches - Variability in commercial media supplements (e.g., yeastolate).- Inconsistent cell health or passage number.- Use chemically defined, hydrolysate-free media for higher lot-to-lot consistency.[12]- Maintain a consistent cell passaging schedule and use cells from a similar passage number for all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for ¹³C labeling experiments in insect cells, compiled from various sources.

Table 1: Comparison of ¹³C Incorporation and Protein Yield with Different Labeling Strategies

Labeling StrategyCell LineTarget Protein¹³C Incorporation Rate (%)Final Protein Yield (mg/L)Reference
Commercial ¹³C,¹⁵N Medium (BioExpress® 2000-CN)Sf9Abl Kinase90.5 - 9450 - 80[13][14][15]
Homemade Medium with ¹⁵N,¹³C Yeast ExtractSf9c-Abl~9040
Homemade Medium with ¹⁵N,¹³C Algal ExtractSf9Various80Comparable to full media[7][8]

Table 2: Typical Insect Cell Culture Parameters for Labeling Experiments

ParameterSf9 CellsHigh Five™ Cells
Logarithmic Growth Density 0.5 - 2.5 x 10⁶ cells/mL0.5 - 3.0 x 10⁶ cells/mL
Population Doubling Time 24 - 30 hours18 - 24 hours[5]
Recommended Infection Density 1.5 - 2.0 x 10⁶ cells/mL[1]~2.0 x 10⁶ cells/mL[16]
Typical Harvest Time Post-Infection 48 - 72 hours[2]48 hours[16]

Experimental Protocols

Protocol 1: General Workflow for ¹³C Labeling using a Media Exchange Method

This protocol is a generalized procedure for expressing a ¹³C-labeled protein in Sf9 cells using the baculovirus expression vector system (BEVS).

  • Cell Growth: Culture Sf9 cells in a serum-free medium (e.g., Sf-900™ III SFM) in suspension shake flasks at 27°C with shaking at 90-135 rpm.[1][6]

  • Scale-Up: Expand the cell culture to the desired volume for protein expression. Monitor cell density and viability.

  • Media Exchange and Infection:

    • When the cell density reaches the mid-log phase (e.g., 1.5 x 10⁶ cells/mL), harvest the cells by gentle centrifugation (400 x g, 20 min).[1]

    • Discard the supernatant (unlabeled medium).

    • Gently resuspend the cell pellet in pre-warmed ¹³C-labeling medium (e.g., BioExpress® 2000-CN or a custom-made medium) at a similar cell density.

    • Add the recombinant baculovirus stock at a pre-optimized Multiplicity of Infection (MOI), typically between 1 and 2.[1]

  • Protein Expression: Incubate the infected culture at 27°C with shaking for 48-72 hours.[2]

  • Harvesting:

    • Harvest the cells by centrifugation (e.g., 1500 x g, 15 min).[8]

    • If the protein is intracellular, collect the cell pellet. If it is secreted, collect the supernatant.

    • Proceed with your standard protein purification protocol.

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to ¹³C protein labeling in insect cells.

Experimental_Workflow cluster_prep Phase 1: Cell Expansion cluster_labeling Phase 2: Labeling and Expression cluster_purification Phase 3: Protein Purification Start Start with healthy Sf9 cell culture ScaleUp Scale up culture in unlabeled serum-free medium Start->ScaleUp HarvestCells Harvest cells at mid-log phase (1.5-2.0e6 cells/mL) ScaleUp->HarvestCells Cells reach target density MediaExchange Resuspend cells in ¹³C-labeled medium HarvestCells->MediaExchange Centrifuge and resuspend Infection Infect with Baculovirus (MOI = 1-2) MediaExchange->Infection Expression Incubate for 48-72h at 27°C Infection->Expression HarvestProtein Harvest cells or supernatant Expression->HarvestProtein Purify Purify ¹³C-labeled protein HarvestProtein->Purify End NMR/MS Analysis Purify->End

Caption: Experimental workflow for ¹³C protein labeling in insect cells.

Central_Carbon_Metabolism cluster_input ¹³C Sources cluster_pathways Metabolic Pathways cluster_output Labeled Product C13_Glucose ¹³C-Glucose Glycolysis Glycolysis C13_Glucose->Glycolysis Enters C13_AminoAcids ¹³C-Amino Acids Amino_Acid_Pool Intracellular Amino Acid Pool C13_AminoAcids->Amino_Acid_Pool Direct uptake TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Pyruvate TCA_Cycle->Amino_Acid_Pool Biosynthesis of non-essential AAs (e.g., Ala, Asp, Glu) Labeled_Protein ¹³C-Labeled Recombinant Protein Amino_Acid_Pool->Labeled_Protein Protein Synthesis

Caption: Simplified diagram of ¹³C flow in insect cell metabolism.

References

Validation & Comparative

A Researcher's Guide: Validating Protein Quantification with 13C-Histidine SILAC vs. Standard Arginine/Lysine SILAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a cornerstone for accurate mass spectrometry-based quantitative proteomics.[1][2] The standard method, which utilizes isotopically labeled arginine (Arg) and lysine (Lys), is widely adopted due to its high accuracy and broad applicability.[3][4] However, specialized biological questions, particularly those involving histidine-centric signaling pathways, necessitate alternative approaches. This guide provides an objective comparison between the standard Arg/Lys SILAC and the specialized 13C-Histidine SILAC method, offering insights into their respective applications, performance considerations, and detailed experimental protocols.

Core Principles of SILAC

SILAC is a metabolic labeling strategy where cells are cultured in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids.[1] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.[4] Cell populations from different experimental conditions (e.g., treated vs. control) are then mixed at an early stage, typically after cell lysis.[1] This early mixing is a key advantage of SILAC, as it minimizes quantitative errors arising from sample handling and processing variations.[5] When analyzed by mass spectrometry, the chemically identical light and heavy peptide pairs are differentiated by their mass shift, and the ratio of their signal intensities provides a highly accurate measure of relative protein abundance.[6]

Head-to-Head Comparison: 13C-Histidine vs. Arginine/Lysine SILAC

While direct experimental datasets comparing the two methods are not extensively available, a robust comparison can be made based on proteomic principles and the specific biochemical properties of the amino acids used for labeling.

Quantitative Performance and Methodological Considerations

The choice between these methods hinges on the experimental goal. Arg/Lys SILAC is designed for global proteome quantification, whereas 13C-Histidine SILAC is a targeted strategy for specific biological contexts.

FeatureStandard Arg/Lys SILAC13C-Histidine SILACRationale & Implications
Primary Application Global, proteome-wide relative quantification.Targeted quantification of histidine-containing proteins; analysis of histidine phosphorylation (pHis) signaling.Arg/Lys provides broad coverage. Histidine labeling is specialized for pathways where histidine modifications are the primary interest, such as bacterial two-component systems.
Protease Compatibility High (Trypsin).Low (Trypsin); requires alternative or sequential digestion.Trypsin cleaves after Arg and Lys, ensuring most generated peptides are labeled and quantifiable.[3] With only His labeled, trypsin would generate many unlabeled peptides, leading to a loss of quantifiable information.
Proteome Coverage High.Lower and biased towards histidine-containing proteins.The combination of Arg/Lys labeling and trypsin digestion ensures a large portion of the proteome is accessible for quantification.[3] Histidine SILAC coverage is inherently limited by the natural abundance of histidine and the efficacy of the digestion strategy.
Quantification Accuracy Very High.High (for quantifiable peptides).The core principle of early mixing ensures high accuracy for both methods. However, the number of data points (quantifiable peptides) per protein will be lower in Histidine SILAC.
Key Advantage Comprehensive proteome coverage and established workflows.Enables quantification in systems where Arg/Lys metabolism is problematic (e.g., Arg-to-Pro conversion) and is ideal for studying pHis.[7]Arginine-to-proline conversion can complicate data analysis in standard SILAC.[7] Histidine SILAC bypasses this and directly targets key signaling nodes in certain pathways.
Key Limitation Arginine-to-proline conversion in some cell lines can skew quantification.[7]Limited proteome coverage with standard digestion; requires specialized protocols and potentially less efficient proteases.The reliance on trypsin is both a strength of Arg/Lys SILAC and a challenge for single amino acid labeling strategies that do not use Arg or Lys.
Cell Line Requirement Requires Arg/Lys auxotrophy.Requires histidine auxotrophy.For efficient and complete labeling (>95%), the cell line must be unable to synthesize the amino acid being used for labeling, making the culture medium its only source.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for both standard Arg/Lys SILAC and a proposed workflow for 13C-Histidine SILAC.

Protocol 1: Standard SILAC using ¹³C₆¹⁵N₂-Lysine and ¹³C₆¹⁵N₄-Arginine

This protocol is adapted for a typical duplex experiment comparing a control ("light") versus a treated ("heavy") condition.

  • Cell Culture and Labeling:

    • Select a cell line auxotrophic for both arginine and lysine.

    • Culture one population of cells in "light" SILAC medium: DMEM lacking Arg and Lys, supplemented with 10% dialyzed fetal bovine serum (dFBS), penicillin/streptomycin, and standard L-arginine and L-lysine.

    • Culture the second population in "heavy" SILAC medium, identical to the light medium but supplemented with ¹³C₆,¹⁵N₂-L-lysine (Lys8) and ¹³C₆,¹⁵N₄-L-arginine (Arg10).

    • Grow cells for at least 5-6 doublings to ensure >97% incorporation of the heavy amino acids.[1] Verify incorporation efficiency with a preliminary mass spectrometry run.

  • Experimental Treatment:

    • Apply the desired treatment (e.g., drug stimulation) to the "heavy" labeled cells while maintaining the "light" labeled cells as a control.

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations separately. Wash cells with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein (e.g., 50 µg each) from the light and heavy lysates.

    • Reduce the protein mixture with DTT (dithiothreitol) and alkylate with IAA (iodoacetamide).

    • Digest the proteins overnight with sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Process the raw MS data using software capable of SILAC quantification (e.g., MaxQuant). The software will identify peptide pairs and calculate heavy/light ratios to determine relative protein abundance.

Protocol 2: Proposed SILAC using ¹³C-Histidine

This protocol is designed for targeted applications, such as analyzing histidine kinase signaling in a bacterial system (e.g., E. coli). It incorporates a necessary histidine auxotroph and a sequential digestion strategy to improve peptide coverage.

  • Bacterial Strain and Labeling:

    • Use an E. coli strain that is auxotrophic for histidine (e.g., a hisG deletion mutant).[10]

    • Grow one culture in a minimal medium ("light") containing all necessary supplements and natural L-histidine.

    • Grow a parallel culture in "heavy" medium, identical to the light medium but with ¹³C-labeled L-histidine.

    • Ensure complete labeling by passaging the "heavy" culture several times.

  • Experimental Treatment:

    • Induce the signaling pathway of interest in the "heavy" culture (e.g., by adding a specific stimulus) while leaving the "light" culture as a control.

  • Cell Lysis and Protein Quantification:

    • Harvest both bacterial cultures by centrifugation.

    • Lyse the cells using sonication or a bead beater in a lysis buffer with protease/phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Sample Mixing and Sequential Protein Digestion:

    • Mix equal amounts of protein from the light and heavy lysates.

    • Step 1 (Trypsin Digestion): Perform an initial digestion with trypsin (1:100 enzyme:protein ratio) for 4-6 hours. This will cleave proteins at Arg/Lys sites, generating larger protein fragments.

    • Step 2 (Second Protease Digestion): Add a second, less specific protease such as Elastase or Glu-C (1:100 ratio) and incubate overnight. This second digestion will cleave the larger fragments generated by trypsin, increasing the probability of generating identifiable peptides that contain the ¹³C-histidine label. Sequential digestion has been shown to improve proteome coverage.[11]

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Stop the digestion by acidification and desalt the peptides using a C18 StageTip.

    • Analyze the peptides via nLC-MS/MS.

  • Data Analysis:

    • Use a SILAC-aware software suite. The analysis will focus on quantifying the heavy/light ratios of histidine-containing peptides to reveal changes in proteins involved in the specific pathway under investigation.

Mandatory Visualizations

Diagrams are essential for understanding complex workflows and biological pathways. The following have been generated using the DOT language to adhere to the specified visualization requirements.

Experimental Workflow for 13C-Histidine SILAC

This diagram illustrates the proposed methodology, highlighting the key steps from cell culture to data analysis.

G 13C-Histidine SILAC Experimental Workflow cluster_processing 3. Sample Processing cluster_analysis 4. Analysis light Culture 1: His-Auxotroph in 'Light' M9 Medium (+ Natural Histidine) control Control Condition light->control heavy Culture 2: His-Auxotroph in 'Heavy' M9 Medium (+ 13C-Histidine) stimulus Stimulus Applied heavy->stimulus lysis Cell Lysis & Protein Quantification control->lysis stimulus->lysis mix Mix Lysates 1:1 lysis->mix digest Sequential Digestion (1. Trypsin, 2. Glu-C) mix->digest lcms nLC-MS/MS Analysis digest->lcms data Data Processing & Quantification of His-Peptide Ratios lcms->data

Caption: Workflow for 13C-Histidine SILAC.

Bacterial Two-Component Signaling Pathway

This diagram illustrates a canonical histidine kinase-based signaling pathway, a prime target for analysis using 13C-Histidine SILAC.

G Bacterial Two-Component Signaling Pathway cluster_membrane Cell Membrane HK Sensor Domain Dimerization & Histidine Phosphotransfer (DHp) ATP-binding Domain (CA) HK:e->HK:e 2. Autophosphorylation on Histidine (His) RR Response Regulator (RR) HK:dimer->RR 3. Phosphotransfer ADP ADP HK:atp->ADP DNA Target Gene Promoter RR->DNA 4. DNA Binding Response Transcriptional Response DNA->Response 5. Gene Expression Stimulus Environmental Stimulus Stimulus->HK:sensor 1. Signal Perception ATP ATP ATP->HK:atp

Caption: A typical bacterial two-component system.

Conclusion

The choice between standard Arg/Lys SILAC and 13C-Histidine SILAC is dictated by the biological question at hand. For comprehensive, proteome-wide analysis, the Arg/Lys method remains the gold standard due to its broad peptide coverage and well-established protocols. However, for researchers investigating specific signaling pathways where histidine phosphorylation is the central mechanism—such as bacterial two-component systems—13C-Histidine SILAC offers a powerful, targeted approach. While it presents challenges in proteome coverage that must be addressed with specialized digestion strategies, it provides a unique window into a critical, and often overlooked, area of cell signaling. The proposed workflows and comparative analysis in this guide serve as a valuable resource for designing and implementing the appropriate SILAC strategy for your research needs.

References

A Researcher's Guide to Metabolic Tracing: L-Histidine-13C vs. 2H-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on metabolic tracing studies of histidine, the choice of isotopic tracer is a critical decision that profoundly impacts experimental design, analytical methodology, and the interpretation of results. This guide provides an objective comparison of two commonly used stable isotopes: L-Histidine-13C and 2H-histidine (deuterated histidine). By presenting supporting data, detailed experimental protocols, and visual aids, this document aims to equip researchers with the necessary information to select the optimal tracer for their specific scientific questions.

Introduction to Metabolic Tracing with Stable Isotopes

Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. By introducing a "labeled" version of a compound, where a common atom (like carbon or hydrogen) is replaced with its heavier, non-radioactive isotope (such as 13C or 2H), researchers can track the incorporation of these isotopes into various downstream metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes (the rate of turnover of molecules through a pathway), and the understanding of how these processes are altered in different physiological or pathological states.[1][2]

L-histidine, an essential amino acid, plays a crucial role in various physiological processes, including protein synthesis, one-carbon metabolism, and the production of histamine and carnosine. Understanding its metabolic pathways is vital in fields ranging from fundamental biology to drug development.

Quantitative Comparison of L-Histidine-13C and 2H-Histidine

The selection of an isotopic tracer depends on several factors, including the specific metabolic pathway of interest, the analytical platform available, and the potential for isotopic effects to influence the experimental outcome. The following table summarizes the key quantitative parameters for L-Histidine-13C and 2H-histidine.

ParameterL-Histidine-13C2H-Histidine (Deuterated)Key Considerations
Tracer Principle Traces the carbon backbone of histidine.Traces the hydrogen atoms of histidine.13C follows the core structure through metabolic conversions. 2H can be lost to water or exchanged, which can be both a challenge and a source of information.[2][3]
Typical Isotopic Enrichment Commercially available with >99% 13C enrichment at specific or all carbon positions.[4]Can be synthesized with high deuterium enrichment (>95%) at specific or multiple positions.[5]High enrichment is crucial for achieving a strong signal-to-noise ratio in analytical measurements.
Primary Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9]MS is highly sensitive for detecting mass shifts, while NMR provides detailed structural information and can distinguish between positional isomers.[10][11]
Kinetic Isotope Effect (KIE) Generally considered negligible for 13C, as the ~1% mass change has a minimal impact on reaction rates.[12]Can be significant (kH/kD can be >1), potentially altering the rate of enzymatic reactions involving C-H bond cleavage.[13][14]A significant KIE can lead to an underestimation of metabolic fluxes if not properly accounted for in the modeling.[15]
Metabolic Fate & Information Gained Provides direct information on the flux of the carbon skeleton into downstream metabolites like glutamate, histamine, and carnosine.[6]Can reveal information about redox metabolism and the activity of dehydrogenases through the transfer of deuterium to water and other molecules.[2]The choice of tracer should align with the specific metabolic questions being addressed.
Data Analysis Complexity Analysis of mass isotopomer distributions (MIDs) is required for metabolic flux analysis (MFA).[16][17]Analysis can be complicated by H/D exchange with water and the potential for label scrambling.[1]Both require sophisticated software and modeling to accurately interpret the data and calculate fluxes.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data in metabolic tracing studies. Below are generalized methodologies for key experiments using L-Histidine-13C and 2H-histidine.

Protocol 1: 13C Metabolic Flux Analysis (MFA) using L-Histidine-13C

This protocol outlines the steps for a typical in vitro 13C-MFA experiment to quantify histidine metabolism in cultured cells.[6][18]

1. Cell Culture and Isotope Labeling:

  • Culture cells of interest in a standard, unlabeled growth medium to the desired cell density (typically mid-exponential phase).
  • To initiate the tracing experiment, replace the standard medium with a medium containing a known concentration of L-Histidine-13C (e.g., uniformly labeled [U-13C6]-Histidine). The concentration should be the same as the unlabeled histidine in the standard medium to maintain metabolic steady state.[19]
  • Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The duration depends on the turnover rate of the pathway of interest and can range from minutes to hours to achieve isotopic steady state.[17]

2. Metabolite Extraction:

  • Rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
  • Vortex the mixture vigorously and centrifuge at high speed to pellet the cell debris.
  • Collect the supernatant containing the polar metabolites.

3. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is a two-step derivatization using methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[20]

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • The GC separates the different metabolites based on their volatility and interaction with the column.
  • The MS detects the mass-to-charge ratio (m/z) of the fragments of the derivatized metabolites, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).[16]

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.[17]
  • Use specialized software (e.g., INCA, Metran) to perform 13C-Metabolic Flux Analysis. This involves fitting the measured mass isotopomer distributions to a metabolic model to estimate the intracellular reaction rates (fluxes).[18]

Protocol 2: Metabolic Tracing using 2H-Histidine

This protocol describes a general approach for tracing the fate of hydrogen atoms from histidine using 2H-histidine.

1. Administration of 2H-Histidine:

  • In Vitro: Similar to the 13C protocol, cells are cultured in a medium containing 2H-histidine.
  • In Vivo: The 2H-histidine tracer can be administered to an animal model through various routes, such as oral gavage, intraperitoneal injection, or continuous infusion. The choice of administration route depends on the experimental design and the desired kinetics of tracer distribution.[9]

2. Sample Collection and Metabolite Extraction:

  • In Vitro: Follow the same quenching and extraction procedures as described for the 13C protocol.
  • In Vivo: Collect biological samples of interest (e.g., plasma, tissue) at specific time points after tracer administration. Tissues should be snap-frozen in liquid nitrogen immediately upon collection to halt metabolic activity. Metabolites are then extracted using appropriate solvent systems (e.g., methanol/chloroform/water).

3. Sample Preparation for MS or NMR Analysis:

  • For MS: Sample preparation is similar to that for 13C analysis, often involving derivatization for GC-MS. For LC-MS, derivatization may not be necessary. It is crucial to use aprotic solvents during sample preparation to minimize back-exchange of deuterium with hydrogen.[1]
  • For NMR: Samples are typically reconstituted in a deuterated solvent (e.g., D2O) for analysis. Minimal sample handling is an advantage of NMR.[10]

4. Analytical Measurement:

  • MS: High-resolution mass spectrometry is often required to distinguish between 2H and 13C labeling if used in combination. The mass shift caused by deuterium incorporation is measured to determine the extent of labeling in different metabolites.[8]
  • NMR: 2H-NMR or 1H-NMR can be used to detect the presence and position of deuterium in metabolites. 2D NMR techniques like HSQC can provide detailed information on the specific sites of deuterium incorporation.[10][21]

5. Data Interpretation:

  • The incorporation of deuterium into various metabolites provides insights into the activity of pathways involving C-H bond cleavage and formation.
  • The appearance of deuterium in the body water pool can be used to quantify whole-body water turnover and energy expenditure.
  • Kinetic modeling can be used to estimate the rates of appearance and disappearance of deuterated metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic fate of histidine and the general workflows for metabolic tracing experiments.

Histidine_Metabolism L-Histidine L-Histidine Histamine Histamine L-Histidine->Histamine Histidine Decarboxylase Carnosine Carnosine L-Histidine->Carnosine Carnosine Synthase Glutamate Glutamate L-Histidine->Glutamate Multi-step Catabolism Protein Synthesis Protein Synthesis L-Histidine->Protein Synthesis One-Carbon Metabolism One-Carbon Metabolism Glutamate->One-Carbon Metabolism

Figure 1. Simplified metabolic pathways of L-histidine.

Metabolic_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Isotope Labeling Isotope Labeling Sample Collection Sample Collection Isotope Labeling->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Analytical Measurement\n(MS or NMR) Analytical Measurement (MS or NMR) Metabolite Extraction->Analytical Measurement\n(MS or NMR) Data Processing Data Processing Analytical Measurement\n(MS or NMR)->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Pathway Identification Pathway Identification Data Processing->Pathway Identification

Figure 2. General workflow for a metabolic tracing experiment.

Conclusion and Recommendations

Both L-Histidine-13C and 2H-histidine are invaluable tools for dissecting the complexities of histidine metabolism. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific research objectives.

  • For quantifying the flux of the carbon skeleton through histidine's primary metabolic pathways (e.g., catabolism to glutamate, incorporation into protein), L-Histidine-13C is the tracer of choice. The minimal kinetic isotope effect and the direct tracing of the carbon backbone provide a more straightforward and accurate measure of these fluxes.[6][18]

  • For studying enzymatic mechanisms involving C-H bond cleavage or for probing redox metabolism, 2H-histidine offers unique advantages. The potential for a significant kinetic isotope effect can be exploited to identify rate-limiting steps in a pathway. Furthermore, the transfer of deuterium can provide insights into the activity of dehydrogenases and the overall redox state of the cell.[2][13]

Researchers should carefully consider the biological question, the available analytical instrumentation, and the potential for isotopic effects when designing their metabolic tracing studies. By leveraging the distinct strengths of L-Histidine-13C and 2H-histidine, the scientific community can continue to unravel the intricate roles of histidine in health and disease.

References

A Researcher's Guide to L-Histidine-13C Hydrochloride Hydrate vs. Unlabeled Histidine in Metabolic Investigations

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of metabolic research, understanding the dynamic flow of molecules through complex biochemical pathways is paramount. Stable isotope-labeled compounds, such as L-Histidine-13C hydrochloride hydrate, have emerged as indispensable tools for tracing these pathways, while their unlabeled counterparts remain crucial for establishing baseline metabolic states and understanding physiological responses. This guide provides a comprehensive comparison of this compound and unlabeled L-histidine, offering researchers, scientists, and drug development professionals a clear understanding of their distinct roles, supported by experimental principles.

Fundamental Differences in Application

The primary distinction between this compound and unlabeled histidine lies in their experimental purpose. This compound serves as a tracer , allowing researchers to follow the journey of the histidine molecule through various metabolic reactions. The heavier 13C isotope acts as a detectable tag that can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the quantitative analysis of metabolic fluxes, providing insights into the rates of specific biochemical reactions and the contributions of histidine to various metabolic pools.[1][2][3]

In contrast, unlabeled L-histidine is utilized in two principal ways: as a control in tracer studies and as a metabolic effector to study its physiological impact. In tracer experiments, the unlabeled compound is administered to a control group to provide a baseline against which the metabolic fate of the labeled compound can be compared.[4][5] As a metabolic effector, researchers use unlabeled histidine to investigate how an increase in its concentration affects cellular processes, gene expression, and overall metabolic homeostasis.[4]

FeatureThis compoundUnlabeled L-Histidine
Primary Role Metabolic TracerControl, Metabolic Effector
Key Application Metabolic Flux Analysis (MFA)Baseline metabolic studies, investigating physiological effects
Detection Method Mass Spectrometry (MS), NMR SpectroscopyStandard analytical chemistry techniques (e.g., HPLC)
Information Yield Quantitative flux data, pathway elucidationChanges in metabolite concentrations, physiological responses
Experimental Cost HigherLower
Isotopic Enrichment High (e.g., 99%)Natural abundance (~1.1% 13C)

Table 1. Key Differences Between L-Histidine-13C and Unlabeled Histidine in Metabolic Studies.

Experimental Protocols: A Representative Study Design

To illustrate the distinct applications of labeled and unlabeled histidine, a representative experimental protocol for a cell culture-based metabolic flux analysis is outlined below.

Objective: To quantify the contribution of histidine to central carbon metabolism in cancer cells.
Materials:
  • Cancer cell line of interest

  • Cell culture medium deficient in histidine

  • This compound (13C-labeled)

  • Unlabeled L-histidine

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:
  • Cell Culture:

    • Culture cancer cells in standard complete medium to the desired confluence.

    • Prior to the experiment, switch the cells to a histidine-deficient medium for a short period to deplete endogenous histidine pools.

  • Labeling and Control Groups:

    • Labeled Group: Supplement the histidine-deficient medium with a known concentration of this compound.

    • Unlabeled (Control) Group: Supplement the histidine-deficient medium with the same concentration of unlabeled L-histidine.

    • Incubate the cells for a defined period to allow for the uptake and metabolism of histidine.

  • Metabolite Extraction:

    • After incubation, wash the cells with ice-cold PBS to remove any remaining extracellular medium.

    • Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis:

    • Analyze the cell extracts using LC-MS to identify and quantify metabolites.

    • In the labeled group, determine the isotopic enrichment in downstream metabolites to trace the metabolic fate of the 13C-histidine.

    • In the unlabeled group, measure the steady-state concentrations of metabolites to establish a baseline.

  • Data Analysis:

    • For the labeled group, use the isotopic labeling patterns to calculate metabolic flux rates through relevant pathways using specialized software.

    • Compare the metabolite profiles of the labeled and unlabeled groups to assess any potential isotopic effects and to validate the metabolic model.

Visualizing the Concepts

To further clarify the roles and relationships of labeled and unlabeled histidine in metabolic studies, the following diagrams illustrate key concepts.

HistidineMetabolism Histidine Metabolic Pathways Histidine Histidine Urocanate Urocanate Histidine->Urocanate Histidase Histamine Histamine Histidine->Histamine Histidine decarboxylase Carnosine Carnosine Histidine->Carnosine Carnosine synthase Protein_Synthesis Protein Synthesis Histidine->Protein_Synthesis Formiminoglutamate Formimino- glutamate Urocanate->Formiminoglutamate Urocanase Glutamate Glutamate Formiminoglutamate->Glutamate Glutamate formiminotransferase

Caption: Key metabolic pathways of L-histidine.

TracerWorkflow Experimental Workflow for a 13C Tracer Study cluster_0 Experimental Groups cluster_1 Methodology cluster_2 Data Analysis Labeled_Group Labeled Group (L-Histidine-13C) Cell_Culture Cell Culture Labeled_Group->Cell_Culture Unlabeled_Group Unlabeled Group (Control) Unlabeled_Group->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Isotopic_Enrichment Isotopic Enrichment Analysis LC_MS_Analysis->Isotopic_Enrichment Baseline_Comparison Baseline Comparison LC_MS_Analysis->Baseline_Comparison Metabolic_Flux Metabolic Flux Calculation Isotopic_Enrichment->Metabolic_Flux

Caption: Workflow of a stable isotope tracer study.

LogicalComparison Logical Comparison of Labeled vs. Unlabeled Histidine Start Metabolic Study Goal Tracer Trace Metabolic Fate? Start->Tracer Labeled Use L-Histidine-13C Tracer->Labeled Yes Effector Assess Physiological Effect? Tracer->Effector No Flux_Analysis Outcome: Quantitative Metabolic Flux Data Labeled->Flux_Analysis Unlabeled Use Unlabeled Histidine Physiological_Data Outcome: Physiological Response Data Unlabeled->Physiological_Data Effector->Unlabeled Yes Effector->Flux_Analysis No (as primary goal)

Caption: Decision guide for using labeled vs. unlabeled histidine.

Conclusion

This compound and unlabeled histidine are not interchangeable but rather complementary reagents in the toolkit of a metabolic researcher. The choice between them is dictated entirely by the scientific question at hand. For elucidating the intricate dynamics of metabolic pathways and quantifying reaction rates, the 13C-labeled tracer is the tool of choice. For establishing a baseline, controlling for experimental variables, and investigating the broader physiological consequences of histidine supplementation, unlabeled histidine is essential. A thorough understanding of their distinct properties and applications is critical for designing robust and informative metabolic studies.

References

Cross-Validation of NMR and Mass Spectrometry Data for 13C Labeled Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The parallel and integrative use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a robust framework for the analysis of 13C labeled proteins, offering a more comprehensive understanding than either technique could alone. This guide presents a comparative overview of these two powerful analytical methods, detailing experimental protocols, data presentation strategies, and a cross-validation workflow for researchers, scientists, and drug development professionals. By leveraging the complementary strengths of NMR and MS, researchers can achieve higher confidence in protein identification, quantification, and structural and dynamic characterization.

Comparison of NMR and Mass Spectrometry for 13C Labeled Protein Analysis

Both NMR and MS are instrumental in the analysis of 13C labeled proteins, yet they operate on different principles and yield distinct, often complementary, information. NMR spectroscopy is non-destructive and provides detailed insights into the atomic-level structure and dynamics of proteins in solution, while mass spectrometry excels in its sensitivity for protein identification and quantification from complex mixtures.[1][2][3][4][5]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei (e.g., 1H, 13C, 15N) to determine molecular structure and dynamics.Measures the mass-to-charge ratio (m/z) of ionized molecules to identify and quantify them.
Sensitivity Relatively low, typically requiring micromolar to millimolar sample concentrations.[1][4][5]High, capable of detecting molecules at the femtomole to attomole level.[1][6]
Resolution Atomic resolution, providing detailed information about individual atoms and their connectivity.High mass resolution, enabling the differentiation of molecules with very similar masses.
Sample Requirements Requires highly purified, soluble, and stable protein samples.Tolerant of more complex mixtures; can analyze proteins from cell lysates.
Information Obtained 3D protein structure, protein dynamics, ligand binding, and post-translational modifications.[][8]Protein identification, quantification, amino acid sequence, and post-translational modifications.[9][10]
Quantitation Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.[1][2]Can be quantitative, but often requires isotopic labeling (e.g., SILAC) or label-free approaches for accurate quantification.[6]
Destructive/Non-destructive Non-destructive; the sample can be recovered after analysis.[2][4]Destructive; the sample is consumed during ionization and analysis.
Throughput Lower throughput, with experiments often taking hours to days.Higher throughput, especially with modern automated systems.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for cross-validation. The following sections outline typical methodologies for NMR and MS analysis of 13C labeled proteins.

NMR Spectroscopy: 1H-13C HSQC Experiment

The 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of NMR analysis for 13C labeled proteins, providing a fingerprint of all C-H bonds in the molecule.[11]

Methodology:

  • Sample Preparation:

    • Express and purify the target protein using a minimal medium containing 13C-glucose as the sole carbon source to achieve uniform 13C labeling.[12]

    • Dialyze the purified protein into an NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal.

    • Concentrate the protein sample to a final concentration of 0.1-1.0 mM.

    • Transfer the sample to a high-quality NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer, lock onto the D₂O signal, and shim the magnetic field to achieve high homogeneity.

    • Tune and match the NMR probe for both 1H and 13C frequencies.

    • Set up the 1H-13C HSQC experiment using standard pulse sequences. Key parameters to optimize include:

      • Spectral widths in both 1H and 13C dimensions to cover all expected chemical shifts.

      • Number of scans and relaxation delay to achieve an adequate signal-to-noise ratio.

      • Acquisition times in both dimensions to ensure sufficient resolution.

  • Data Processing and Analysis:

    • Process the raw data using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.

    • Analyze the resulting 2D spectrum to identify cross-peaks corresponding to specific C-H pairs.

    • Changes in peak positions or intensities upon ligand binding or other perturbations can provide information on interaction sites and conformational changes.[11]

Mass Spectrometry: Bottom-Up Proteomics with LC-MS/MS

Bottom-up proteomics is a widely used MS approach for identifying and quantifying proteins in complex mixtures.[9][10]

Methodology:

  • Sample Preparation:

    • Lyse cells containing the 13C labeled proteins and extract the total protein content.

    • Quantify the total protein concentration using a standard assay (e.g., BCA or Bradford).

    • Denature the proteins (e.g., with urea), reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.

  • Liquid Chromatography (LC) Separation:

    • Inject the peptide mixture onto a reverse-phase LC column.

    • Separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent (e.g., acetonitrile).

  • Mass Spectrometry (MS) and MS/MS Analysis:

    • The eluting peptides are introduced into the mass spectrometer via electrospray ionization (ESI).

    • The mass spectrometer operates in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[9][10]

    • In DDA, the instrument performs a full MS scan to measure the m/z of the intact peptides, followed by MS/MS scans on the most abundant precursor ions to generate fragmentation spectra.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to match the experimental MS/MS spectra to theoretical fragmentation patterns from a protein sequence database.

    • The identification of peptides containing 13C will result in a characteristic mass shift in the MS data.

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" (natural abundance) and "heavy" (13C labeled) peptide pairs.

Data Presentation for Comparison

Clear and concise data presentation is essential for effective cross-validation. Quantitative data from both NMR and MS should be summarized in structured tables to facilitate direct comparison.

Table 2: Example of Quantitative Data Comparison for a 13C Labeled Protein

ParameterNMR DataMass Spectrometry DataCross-Validation Notes
Protein Identification Assignment of >90% backbone and side-chain resonances.Protein identified with >5 unique peptides and >95% sequence coverage.Confirms the identity of the expressed protein.
Relative Quantification (Treated vs. Control) 1.8 ± 0.2 fold increase in signal intensity of specific resonances.SILAC ratio of 1.9 ± 0.1.Good correlation in relative quantification between the two methods.
Post-Translational Modification (Phosphorylation) Chemical shift perturbations observed for Serine 75.MS/MS confirms phosphorylation at Serine 75.Both techniques independently confirm the modification and its location.
Ligand Binding Affinity (Kd) 10 ± 2 µM (from chemical shift titration).Not directly measured.NMR provides quantitative binding information.
Metabolic Flux Ratio (Glycolysis/TCA Cycle) 0.8 ± 0.1 (from 13C multiplet analysis).0.75 ± 0.05 (from mass isotopomer distribution analysis).[13]Strong agreement in metabolic flux measurements.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.

cluster_0 NMR Workflow cluster_1 Mass Spectrometry Workflow NMR_SamplePrep Sample Preparation (13C Labeling, Purification) NMR_DataAcq Data Acquisition (1H-13C HSQC) NMR_SamplePrep->NMR_DataAcq NMR_DataProc Data Processing (Fourier Transform, Phasing) NMR_DataAcq->NMR_DataProc NMR_Analysis Data Analysis (Resonance Assignment, Structure) NMR_DataProc->NMR_Analysis MS_SamplePrep Sample Preparation (Lysis, Digestion) MS_LC LC Separation MS_SamplePrep->MS_LC MS_MS MS and MS/MS Analysis MS_LC->MS_MS MS_Analysis Data Analysis (Database Search, Quantification) MS_MS->MS_Analysis

Figure 1: General experimental workflows for NMR and Mass Spectrometry analysis of 13C labeled proteins.

NMR_Data NMR Quantitative Data (e.g., Relative Intensity) Comparison Data Comparison (Correlation, Consistency) NMR_Data->Comparison MS_Data MS Quantitative Data (e.g., SILAC Ratios) MS_Data->Comparison Validation Validated Conclusion Comparison->Validation

Figure 2: Logical workflow for the cross-validation of quantitative data from NMR and Mass Spectrometry.

Glucose 13C-Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate 13C-Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA AminoAcids 13C-Amino Acids TCA->AminoAcids Protein 13C-Labeled Protein AminoAcids->Protein

Figure 3: Simplified metabolic pathway showing the incorporation of 13C from glucose into a protein.

Conclusion

The cross-validation of data from NMR and mass spectrometry is a powerful strategy for enhancing the reliability and depth of research on 13C labeled proteins. While NMR provides unparalleled detail on protein structure and dynamics in solution, MS offers superior sensitivity for identification and quantification from complex biological samples. By integrating these complementary techniques and carefully comparing their quantitative outputs, researchers can build a more complete and accurate picture of protein function, regulation, and interaction networks. This integrated approach is particularly valuable in drug development, where a thorough understanding of molecular mechanisms is paramount.

References

The Gold Standard: Unpacking the Accuracy of 13C-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative analysis is paramount. The choice of internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides an objective comparison of quantification using ¹³C-labeled internal standards against other common methodologies, supported by experimental data and detailed protocols. The evidence strongly supports ¹³C-labeled compounds as the superior choice for robust and reliable quantification.

The ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same analytical variations, such as extraction recovery, ionization efficiency, and chromatographic retention, thereby enabling accurate correction. While various methods exist, stable isotope dilution mass spectrometry (SID-MS) using isotopically labeled internal standards is considered the gold standard. Among these, carbon-13 (¹³C) labeled standards consistently demonstrate the highest performance.

Comparative Analysis of Quantification Methods

The primary alternatives to ¹³C-labeled internal standards include deuterated (²H) standards, nitrogen-15 (¹⁵N) labeled standards, and label-free quantification. Each method presents distinct advantages and disadvantages that impact accuracy and precision.

Parameter ¹³C-Labeled IS Deuterated (²H) IS ¹⁵N-Labeled IS Label-Free Quantification
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[1][2]Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][3]Generally co-elutes well, with minimal isotopic effect on chromatography.Not applicable; relies on retention time alignment algorithms.
Isotopic Effect Minimal, due to the small relative mass difference between ¹²C and ¹³C.[4]Significant, as deuterium doubles the mass of hydrogen, which can alter physicochemical properties.[4][5]Less pronounced than with deuterium but can be a factor in some cases.[4]Not applicable.
Accuracy & Precision High accuracy and precision, considered the "gold standard".[2]Can lead to inaccuracies, with errors as high as 40% reported due to imperfect retention time matching.[1][3]Offers high precision and is a good alternative to ¹³C, especially in proteomics.[]Generally provides lower accuracy and precision compared to label-based methods.[7][8]
Correction for Matrix Effects Excellent at correcting for matrix effects due to identical elution profiles.[1]The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[1]Effective at correcting for matrix effects.Susceptible to variations in matrix effects between samples.
Cost Generally higher due to more complex synthesis.[9]Often more cost-effective and readily available.[2]Cost can be high, similar to ¹³C-labeled standards.[9]Lower cost as it eliminates the need for expensive labeling reagents.[7]
Applications Broadly applicable across metabolomics, proteomics, and drug quantification.[2][10][11]Widely used, but with caution required in high-precision assays.[1][2]Primarily used in proteomics (e.g., SILAC) and nitrogen metabolism studies.[][9]Suitable for large-scale discovery studies where high throughput is prioritized over absolute accuracy.[7]

Supporting Experimental Data

Numerous studies have demonstrated the superior performance of ¹³C-labeled internal standards. For instance, in lipidomics, the use of a biologically generated ¹³C-IS lipid mixture resulted in a significant reduction in the coefficient of variation (CV%) compared to normalization with total ion counts or a commercially available deuterated internal standard mixture.[10][12][13] In one study, ions normalized by ¹³C-IS gave an average CV of 6.36% compared to 11.01% for non-normalized data.[10]

Another study comparing ¹³CH₃ and CD₃ labeling for quantifying methyl cellulose patterns found that while both were equivalent under direct infusion, the ¹³CH₃-labeled standards were superior in a gradient-LC-separation method, where the CD₃-labeled compounds showed a significant deviation from reference data.[4]

Experimental Protocols

General Protocol for Quantification using ¹³C-Labeled Internal Standards in LC-MS/MS

This protocol outlines a typical workflow for the quantification of a small molecule analyte in a biological matrix (e.g., plasma).

  • Sample Preparation:

    • Thaw plasma samples and the ¹³C-labeled internal standard stock solution.

    • To 100 µL of plasma, add a known amount of the ¹³C-labeled internal standard solution. The concentration of the IS should be close to the expected concentration of the analyte.

    • Vortex mix the samples.

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a column and mobile phase composition that provides good chromatographic separation for the analyte.

      • Ensure that the analyte and the ¹³C-labeled internal standard co-elute.

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Optimize the MRM transitions for both the analyte and the ¹³C-labeled internal standard. This involves selecting the precursor ion and a specific product ion for each.

      • Set the collision energy and other MS parameters to maximize the signal for each transition.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the ¹³C-labeled internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the response ratio of known standards against their concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams depict the experimental workflow and the logical basis for the superior accuracy of ¹³C-labeled internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Known Amount of ¹³C-Labeled IS Sample->Add_IS Extraction Extraction & Protein Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Response Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Figure 1: A generalized experimental workflow for quantitative analysis using ¹³C-labeled internal standards.

logical_relationship cluster_ideal Ideal Internal Standard Properties cluster_13C ¹³C-Labeled IS cluster_2H Deuterated IS cluster_result Outcome Coelution Perfect Co-elution High_Accuracy High Accuracy & Precision Coelution->High_Accuracy Lower_Accuracy Potential for Inaccuracy Identical_Ionization Identical Ionization Efficiency Identical_Ionization->High_Accuracy Identical_Recovery Identical Extraction Recovery C13_IS ¹³C-IS C13_IS->Coelution Achieves C13_IS->Identical_Ionization Achieves C13_IS->Identical_Recovery Achieves H2_IS ²H-IS H2_IS->Coelution Compromised (Isotope Effect) H2_IS->Identical_Ionization Potentially Compromised H2_IS->Identical_Recovery Generally Achieves

Figure 2: Logical diagram comparing how ¹³C and ²H internal standards meet ideal properties for accurate quantification.

Conclusion

While other methods of quantification have their place, the evidence overwhelmingly supports the use of ¹³C-labeled internal standards for achieving the highest accuracy and precision. Their ability to perfectly co-elute with the target analyte ensures the most effective correction for variations throughout the analytical process, from sample preparation to detection. For researchers and drug development professionals where data integrity is non-negotiable, the investment in ¹³C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible results.

References

Comparison of different 13C labeled amino acids for specific metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. 13C labeled amino acids have emerged as indispensable tools for tracing the flow of molecules through these pathways, offering a dynamic and quantitative view of cellular metabolism. This guide provides an objective comparison of different 13C labeled amino acids for specific metabolic pathways, supported by experimental data, detailed protocols, and visual pathway diagrams to inform the selection of the most appropriate tracer for your research needs.

The choice of a 13C-labeled tracer is critical and is dictated by the specific metabolic pathway under investigation. While 13C-glucose is a common choice for a global view of central carbon metabolism, 13C-labeled amino acids provide a more focused lens on specific pathways, such as the tricarboxylic acid (TCA) cycle, branched-chain amino acid (BCAA) catabolism, and one-carbon metabolism.

Comparison of 13C Labeled Amino Acids for Key Metabolic Pathways

The selection of a 13C labeled amino acid tracer is highly dependent on the metabolic pathway of interest. Different amino acids enter central carbon metabolism at distinct points, allowing for the targeted investigation of specific enzymatic reactions and pathway fluxes.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, and its activity is crucial for energy production and biosynthesis. While glucose is a primary fuel source, many cells, particularly cancer cells, utilize glutamine as a key anaplerotic substrate to replenish TCA cycle intermediates.

13C Labeled TracerPrimary ApplicationStrengthsLimitationsSupporting Data Insights
[U-13C5]Glutamine TCA Cycle, AnaplerosisConsidered the preferred isotopic tracer for analyzing the TCA cycle.[1][2] Effectively traces the contribution of glutamine to the TCA cycle through glutaminolysis.Primarily informs on glutamine metabolism and its entry into the TCA cycle; provides less information on glucose-fueled pathways.Studies have shown it provides the highest precision for estimating TCA cycle fluxes compared to glucose tracers alone.[1]
[1-13C]Glutamine Reductive CarboxylationUseful for evaluating the fraction of glutamine that is metabolized through reductive carboxylation, a pathway often upregulated in cancer cells.[3]Does not label the entire carbon backbone of TCA cycle intermediates.Can distinguish between oxidative and reductive glutamine metabolism.[3]
[U-13C]Glucose General Metabolic Screening, TCA CycleLabels all carbons, allowing for tracing of the entire glucose backbone into various pathways, including the TCA cycle via pyruvate.[2]Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios within the TCA cycle, especially in cells with high glutamine uptake.Often used in initial screening experiments to map the general fate of glucose carbon before using more specific tracers.[2]
Branched-Chain Amino Acid (BCAA) Catabolism

The catabolism of BCAAs—leucine, isoleucine, and valine—plays a significant role in various physiological and pathological states, including cancer.[4] Tracing the metabolic fate of these amino acids can provide insights into their contribution to energy production and biosynthesis.

13C Labeled TracerPrimary ApplicationStrengthsLimitationsSupporting Data Insights
[U-13C6]Leucine BCAA Catabolism, Fatty Acid SynthesisDirectly traces the contribution of leucine to the lipogenic acetyl-CoA pool.Does not directly trace the propionyl-CoA pool.In 3T3-L1 adipocytes, [U-13C]leucine contributed to 61% M+2 and 39% M+1 labeled acetyl-CoA.[5]
[U-13C6]Isoleucine BCAA Catabolism, Fatty Acid SynthesisTraces the contribution of isoleucine to both acetyl-CoA and propionyl-CoA pools.Can result in complex labeling patterns due to its degradation to two different CoA esters.In 3T3-L1 adipocytes, [U-13C]isoleucine contributed to 94% M+2 and 6% M+1 labeled acetyl-CoA, and 95% M+3 and 5% M+2 labeled propionyl-CoA.[5]
[U-13C5]Valine BCAA Catabolism, Fatty Acid SynthesisSpecifically traces the contribution of valine to the propionyl-CoA pool, a precursor for odd-chain fatty acids.Does not contribute to the acetyl-CoA pool.In 3T3-L1 adipocytes, [U-13C]valine contributed to 87% M+3 and 13% M+2 labeled propionyl-CoA, accounting for 100% of the lipogenic propionyl-CoA pool.[5]
One-Carbon Metabolism

Serine and glycine are key players in one-carbon metabolism, a network of pathways crucial for the synthesis of nucleotides and for methylation reactions. Tracing these amino acids can elucidate the activity of this network, which is often dysregulated in cancer.[6][7]

13C Labeled TracerPrimary ApplicationStrengthsLimitationsSupporting Data Insights
[U-13C3]Serine One-Carbon Metabolism, Nucleotide SynthesisDirectly traces the contribution of serine to glycine and one-carbon units (via the folate cycle) for nucleotide biosynthesis.[7]The labeling pattern of downstream metabolites can be influenced by the reversibility of the serine-glycine conversion.In cancer cells, serine is a major source of one-carbon units for purine and thymidylate synthesis.[8]
[U-13C2]Glycine One-Carbon Metabolism, Glycine Cleavage SystemCan be used to investigate the glycine cleavage system, which also contributes to one-carbon units, particularly in the mitochondria.[6]In many cell types, the flux from serine to glycine is significantly higher than the reverse reaction, making [U-13C3]Serine a more common tracer for overall one-carbon flux.High levels of glycine can sometimes impair cell proliferation, potentially through product inhibition of the serine hydroxymethyltransferase (SHMT) reaction.[8]

Experimental Protocols

The following provides a generalized protocol for a 13C labeling experiment in cultured mammalian cells followed by GC-MS analysis. This protocol should be optimized for specific cell lines and experimental conditions.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.

  • Media Preparation: Prepare two types of experimental media:

    • Unlabeled Medium: The same basal medium but with unlabeled amino acids at the desired concentration.

    • Labeled Medium: The basal medium where the standard amino acid of interest is replaced with the desired 13C-labeled amino acid (e.g., [U-13C5]Glutamine, [U-13C6]Leucine).

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeled or unlabeled medium to the respective plates.

    • Incubate the cells for a predetermined time to allow for the incorporation of the 13C label and to reach isotopic steady state. The optimal incubation time should be determined empirically for each cell line and experimental setup.[3]

Metabolite Extraction
  • Quenching Metabolism: Place the culture plates on ice and quickly aspirate the medium.

  • Cell Washing: Wash the cells once with ice-cold saline.[3] Using saline instead of PBS is recommended to avoid interference of phosphate with the GC-MS analysis.[3]

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

Sample Analysis by GC-MS
  • Sample Preparation:

    • Dry the metabolite extract, typically using a speed vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[9]

  • GC-MS Analysis:

    • Analyze the derivatized sample using a GC-MS system equipped with a suitable column (e.g., DB-5).[9]

    • The GC oven temperature program and MS parameters should be optimized for the separation and detection of the target amino acids and their derivatives.[10]

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Determine the mass isotopomer distributions (MIDs) of the key metabolites.

    • Use the MIDs to calculate metabolic fluxes using appropriate software and modeling approaches.

Visualization of Metabolic Pathways

The following diagrams illustrate key metabolic pathways that can be investigated using 13C labeled amino acids.

Glycolysis_PPP Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P P6G 6-P-Glucono- δ-lactone G6P->P6G G6PD F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Serine Serine PG3->Serine Serine Synthesis PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH P6G_acid 6-P-Gluconate P6G->P6G_acid Ru5P Ribulose-5-P P6G_acid->Ru5P 6PGD R5P Ribose-5-P Ru5P->R5P Xu5P Xylulose-5-P Ru5P->Xu5P R5P->G3P S7P Sedoheptulose-7-P R5P->S7P Xu5P->F6P Xu5P->G3P Xu5P->S7P S7P->F6P E4P Erythrose-4-P S7P->E4P E4P->F6P

Diagram 1: Glycolysis and Pentose Phosphate Pathway.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->AlphaKG

Diagram 2: Tricarboxylic Acid (TCA) Cycle.

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH TiglylCoA Tiglyl-CoA KMV->TiglylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA AcetylCoA_Ile Acetyl-CoA TiglylCoA->AcetylCoA_Ile PropionylCoA_Ile Propionyl-CoA TiglylCoA->PropionylCoA_Ile SuccinylCoA Succinyl-CoA PropionylCoA_Ile->SuccinylCoA PropionylCoA_Val Propionyl-CoA IsobutyrylCoA->PropionylCoA_Val PropionylCoA_Val->SuccinylCoA PropionylCoA Propionyl-CoA

Diagram 3: Branched-Chain Amino Acid (BCAA) Catabolism.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with 13C Amino Acid Start->Labeling Quench Quench Metabolism & Wash Cells Labeling->Quench Extract Metabolite Extraction (e.g., 80% Methanol) Quench->Extract Dry Dry Metabolite Extract Extract->Dry Derivatize Derivatization (e.g., MTBSTFA) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis: - Natural Abundance Correction - MID Calculation - Flux Estimation GCMS->Data End End: Metabolic Flux Map Data->End

Diagram 4: Generalized Experimental Workflow.

References

Evaluating L-Histidine-13C in Cellular Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cellular metabolism, the choice of isotopic tracer is paramount for elucidating pathway dynamics. This guide provides a comprehensive evaluation of L-Histidine-13C as a metabolic tracer in various cell lines, offering a comparison with alternative tracers and supported by detailed experimental protocols.

Introduction to L-Histidine-13C as a Metabolic Tracer

L-Histidine is an essential amino acid, playing a crucial role as a building block for proteins and a precursor for vital biomolecules such as histamine and carnosine.[1][2] Its catabolism also contributes to the one-carbon pool, which is fundamental for the synthesis of nucleotides and for methylation reactions.[3] Consequently, L-Histidine labeled with Carbon-13 (L-Histidine-13C) emerges as a valuable tool for tracing these specific metabolic pathways. By introducing L-Histidine-13C into cell culture, researchers can track the incorporation of the labeled carbon atoms into various downstream metabolites, thereby quantifying the flux through these pathways.

Comparative Analysis of L-Histidine-13C and Alternative Tracers

The performance of a metabolic tracer is contingent on the specific metabolic pathway under investigation. While L-Histidine-13C offers unique advantages for studying histidine metabolism and its contributions to one-carbon units, other tracers are more established for analyzing central carbon metabolism and the primary routes of one-carbon metabolism.

Table 1: Comparison of Common 13C-Labeled Amino Acid Tracers

TracerPrimary Metabolic Pathway(s) TracedCommon Cell Lines UsedAdvantagesLimitations
L-Histidine-13C Histamine Synthesis, Carnosine Synthesis, One-Carbon Metabolism (secondary source)CHO, Neuronal cells, Immune cellsDirect tracing of histidine-specific pathways.[4][5]Less direct tracer for mainstream one-carbon metabolism compared to serine or glycine.
L-Serine-13C One-Carbon Metabolism (primary source), Glycine Synthesis, Pyrimidine SynthesisCancer cell lines (e.g., HeLa, A549), Stem cellsPrimary donor of one-carbon units for nucleotide synthesis and methylation.[3][6]May not fully elucidate pathways where histidine is the primary one-carbon source.
L-Glycine-13C One-Carbon Metabolism, Glutathione Synthesis, Purine SynthesisCancer cell lines, various mammalian cellsTraces the glycine cleavage system and its contribution to the one-carbon pool.Does not capture the upstream contribution of serine to the one-carbon pool.
L-Glutamine-13C TCA Cycle Anaplerosis, Amino Acid Synthesis, Reductive CarboxylationMost cancer cell linesKey tracer for mitochondrial metabolism and nitrogen donation.[7][8]Limited insight into glycolysis and the pentose phosphate pathway.
D-Glucose-13C Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via pyruvate)Virtually all cultured cell linesThe central tracer for carbohydrate metabolism and energy production.[9]Does not directly trace amino acid metabolism.

Quantitative Performance Data

Direct quantitative comparisons of L-Histidine-13C performance across different cell lines are not extensively available in published literature. However, we can infer its utility based on its metabolic roles. The table below provides an illustrative example of how such data would be presented.

Table 2: Illustrative Performance Data of 13C Tracers in a Hypothetical Cancer Cell Line

TracerPathwayKey Metabolite Enrichment (% 13C)Relative Flux Contribution (%)
L-Histidine-13C Histamine SynthesisHistamine(Pathway-specific, not comparable to others)
One-Carbon Poolm+1 Serine5-10
L-Serine-13C One-Carbon Poolm+1 Glycine70-80
m+2 ATP60-70
L-Glycine-13C One-Carbon Poolm+1 Serine15-25
Purine Synthesism+2 ATP20-30

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in metabolic tracing studies.

Protocol 1: General 13C Amino Acid Tracing in Adherent Mammalian Cells

1. Cell Culture and Seeding:

  • Culture cells in their standard growth medium to ~80% confluency.
  • Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase during the labeling experiment.

2. Preparation of Labeling Medium:

  • Prepare a custom medium that is identical to the standard growth medium but lacks the amino acid to be used as a tracer (e.g., histidine-free medium for L-Histidine-13C tracing).
  • Supplement this base medium with the desired concentration of the 13C-labeled amino acid (e.g., L-Histidine-13C). The concentration should be similar to that in the standard medium to avoid metabolic perturbations.

3. Isotopic Labeling:

  • Aspirate the standard growth medium from the cells.
  • Wash the cells once with phosphate-buffered saline (PBS).
  • Add the pre-warmed 13C-labeling medium to the cells.
  • Incubate the cells for a predetermined duration to achieve isotopic steady-state. This duration varies depending on the pathway of interest (e.g., hours for central metabolism, longer for nucleotide synthesis).[10]

4. Metabolite Extraction:

  • Aspirate the labeling medium.
  • Quickly wash the cells with ice-cold saline.
  • Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol, to the cells.
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Perform freeze-thaw cycles to ensure complete cell lysis.
  • Centrifuge the samples to pellet cell debris.
  • Collect the supernatant containing the metabolites.

5. Sample Analysis by Mass Spectrometry (MS):

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
  • Reconstitute the samples in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) or GC-MS analysis.
  • Analyze the samples to determine the mass isotopologue distribution of target metabolites.

Protocol 2: Analysis of One-Carbon Metabolism using 13C-Serine

This protocol is adapted for specifically investigating the contribution of serine to the one-carbon pool.

1. Labeling:

  • Follow the general protocol above, using a serine-free medium supplemented with a known concentration of U-13C3-L-Serine.

2. Metabolite Extraction and Analysis:

  • Perform metabolite extraction as described in the general protocol.
  • Analyze the samples by LC-MS or GC-MS, focusing on the detection of labeled downstream metabolites of one-carbon metabolism, such as glycine, purines (e.g., ATP, GTP), and pyrimidines (e.g., dTMP).

3. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.
  • Calculate the fractional contribution of the tracer to the product metabolites.
  • Use metabolic flux analysis software to model the flux through the one-carbon network.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic networks and experimental designs.

Histidine_Metabolism L-Histidine-13C L-Histidine-13C Histamine-13C Histamine-13C L-Histidine-13C->Histamine-13C Histidine Decarboxylase Carnosine-13C Carnosine-13C L-Histidine-13C->Carnosine-13C Carnosine Synthase One-Carbon Pool One-Carbon Pool L-Histidine-13C->One-Carbon Pool Histidase Protein Synthesis Protein Synthesis L-Histidine-13C->Protein Synthesis

Metabolic fate of L-Histidine-13C.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Sample Processing & Analysis Cell_Seeding Seed Cells Incubation Incubate Cell_Seeding->Incubation Labeling Add 13C-Tracer Incubation->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction MS_Analysis LC-MS / GC-MS Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis & Flux Calculation MS_Analysis->Data_Analysis

General workflow for 13C metabolic tracer experiments.

One_Carbon_Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT THF_Pool THF Pool Serine->THF_Pool SHMT Glycine->THF_Pool Glycine Cleavage System Histidine Histidine Histidine->THF_Pool Histidine Catabolism Purine_Synthesis Purine Synthesis THF_Pool->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF_Pool->Thymidylate_Synthesis Methylation_Cycle Methylation Cycle THF_Pool->Methylation_Cycle

Key inputs into the one-carbon metabolism pathway.

Conclusion

L-Histidine-13C is a specialized tracer with significant potential for investigating specific metabolic pathways, namely histamine and carnosine synthesis, and for providing insights into the contribution of histidine to the one-carbon pool. While tracers like 13C-labeled serine and glycine are the primary choices for a comprehensive analysis of one-carbon metabolism, and 13C-glucose and 13C-glutamine are the gold standards for central carbon metabolism, L-Histidine-13C offers a unique window into pathways that these more common tracers might overlook. The selection of the appropriate tracer is therefore critically dependent on the specific biological question being addressed. The protocols and comparative information provided in this guide are intended to assist researchers in designing robust and informative metabolic tracing experiments.

References

Unveiling Protein Secrets: A Guide to 13C Isotope Labeling in Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein structure and function is paramount. Isotopic labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful tool to illuminate these molecular intricacies. This guide provides a comprehensive comparison of ¹³C labeling with other techniques, supported by experimental data, to help you assess its impact and select the optimal strategy for your research needs.

The introduction of stable isotopes like ¹³C into proteins allows for their detection and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A key advantage of using stable isotopes is that they generally do not significantly alter the protein's native structure or function, making them ideal probes for in-depth analysis.

Comparing Isotopic Labeling Strategies

The choice of isotopic labeling strategy is critical and depends on the specific research question, the protein of interest, and the analytical technique to be employed. While ¹³C labeling is a cornerstone, other isotopes like Nitrogen-15 (¹⁵N) and Deuterium (²H) offer complementary information.

Labeling StrategyPrimary ApplicationAdvantagesDisadvantages
Uniform ¹³C Labeling High-resolution 3D structure determination by NMR; Quantitative proteomics (SILAC)Provides maximal structural information for NMR; Enables accurate relative protein quantification in MS.[1][2][3][4]Can lead to complex NMR spectra due to ¹³C-¹³C scalar couplings; Higher cost compared to other methods.[5][6]
Fractional ¹³C Labeling Simplifying NMR spectra; Cost-effective structure determinationReduces spectral complexity and signal overlap in NMR; Lowers the cost of labeling.[2][7]Provides less structural information compared to uniform labeling.
Selective ¹³C Labeling Studying specific amino acid residues or functional sites; Simplifying complex NMR spectraAllows for targeted analysis of key regions within a protein; Significantly simplifies NMR spectra.[8][9][10]Requires more complex biosynthetic or chemical synthesis methods.
¹⁵N Labeling Protein "fingerprinting" by NMR (HSQC); Backbone dynamics studiesRelatively inexpensive and straightforward to implement; Provides a unique signal for each amino acid residue in the protein backbone.[]Provides limited information on side-chain structure and dynamics.
²H (Deuterium) Labeling Studying large proteins by NMR; Reducing NMR signal broadeningDecreases the rate of T2 relaxation, leading to sharper NMR signals for large proteins.[12]Can introduce isotopic effects that may subtly alter protein dynamics.
¹³C/¹⁵N Dual Labeling Standard for modern protein NMR structure determinationEnables a suite of powerful triple-resonance NMR experiments for unambiguous resonance assignment and structure calculation.[1][]Highest cost among common labeling strategies.

Impact on Protein Structure and Function: The Isotope Effect

A crucial consideration when using isotopic labeling is the potential for "isotope effects," where the difference in mass between the heavy and light isotopes subtly influences the physical or chemical properties of the molecule. For ¹³C, these effects are generally minimal and do not perturb the overall protein fold. However, in sensitive enzymatic reactions, kinetic isotope effects (KIEs) can be observed, providing valuable insights into reaction mechanisms.[13] Studies have shown that ¹³C-enriched testosterone exhibited a significant isotope effect on human cells, highlighting the need to consider such effects in biological research.[14]

Experimental Methodologies

The successful application of ¹³C labeling hinges on robust experimental protocols for protein expression, purification, and analysis.

Key Experimental Protocols

1. Protein Expression and Uniform ¹³C Labeling in E. coli

  • Culture Medium: A minimal medium (e.g., M9) is used to ensure that the sole carbon source is the ¹³C-labeled precursor.

  • Carbon Source: [U-¹³C₆]-glucose is the most common and effective carbon source for high-level uniform labeling.[1] Alternatively, for cost-saving, sodium [1,2-¹³C₂]acetate can be used.[1]

  • Nitrogen Source: If dual ¹³C/¹⁵N labeling is desired, ¹⁵NH₄Cl is used as the sole nitrogen source.

  • Induction and Harvest: Protein expression is induced (e.g., with IPTG for Lac-inducible systems) once the cell culture reaches a suitable density. Cells are then harvested by centrifugation.

2. NMR Spectroscopy for Structural Analysis

  • Sample Preparation: The purified ¹³C-labeled protein is concentrated to a suitable level (typically 0.1 - 1 mM) and exchanged into an appropriate NMR buffer.[4]

  • Data Acquisition: A series of multi-dimensional NMR experiments (e.g., HSQC, HNCO, HNCACB) are performed to assign the chemical shifts of the protein's atoms and to obtain structural restraints (e.g., Nuclear Overhauser Effects - NOEs).[][15]

  • Structure Calculation: The experimental restraints are used in computational algorithms to calculate an ensemble of 3D structures of the protein.[4]

3. Mass Spectrometry for Quantitative Proteomics (SILAC)

  • Cell Culture: Two populations of cells are grown in media that are identical except for the isotopic form of a specific essential amino acid (e.g., "light" ¹²C-arginine vs. "heavy" ¹³C-arginine).[4]

  • Sample Mixing and Digestion: The two cell populations are mixed, and the proteins are extracted and digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Data Analysis: The intensity ratios of the "heavy" to "light" peptide pairs are quantified to determine the relative abundance of the corresponding proteins in the two samples.[4]

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the typical experimental workflows for ¹³C labeling in NMR and MS.

Experimental_Workflow_NMR cluster_Expression Protein Expression & Labeling cluster_Purification Purification cluster_Analysis NMR Analysis Culture Cell Culture in Minimal Medium AddLabel Add ¹³C-labeled Precursor (e.g., Glucose) Culture->AddLabel Induction Induce Protein Expression AddLabel->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Chromatography Purification (e.g., Affinity, Size Exclusion) Lysis->Chromatography SamplePrep NMR Sample Preparation Chromatography->SamplePrep NMR_Acq Multi-dimensional NMR Data Acquisition SamplePrep->NMR_Acq StructureCalc Structure Calculation NMR_Acq->StructureCalc

Caption: Workflow for protein structure determination using ¹³C labeling and NMR spectroscopy.

Experimental_Workflow_MS cluster_SILAC SILAC Labeling cluster_Processing Sample Processing cluster_Analysis MS Analysis CultureLight Cell Culture with 'Light' Amino Acids Mix Mix Cell Populations CultureLight->Mix CultureHeavy Cell Culture with 'Heavy' ¹³C Amino Acids CultureHeavy->Mix Extract Protein Extraction & Digestion Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Data Analysis & Quantification LCMS->Quantify

References

Safety Operating Guide

L-Histidine-13C hydrochloride hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Safe Disposal of L-Histidine-13C Hydrochloride Hydrate

Proper disposal of this compound is crucial for maintaining laboratory safety and environmental compliance. As a laboratory chemical, it must be handled according to specific protocols to mitigate risks. The following guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely dispose of this compound and its packaging.

Pre-Disposal Considerations

Before beginning the disposal process, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification of the waste.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles with side protection, chemical-resistant gloves, and a lab coat.[2][3] If dust formation is possible, respiratory protection may be necessary.[2]

Step-by-Step Disposal Procedure
  • Characterize the Waste: Identify the material as this compound. Note that it should not be mixed with other waste materials.[4] Keep the chemical in its original container whenever possible.

  • Consult a Professional: The recommended primary method of disposal is to engage a licensed professional waste disposal company.[3] These experts can provide guidance and services for proper disposal in accordance with all applicable regulations.[2]

  • Chemical Incineration (Alternative Method): If permissible by local regulations and performed by a licensed facility, an alternative is to dissolve or mix the material with a combustible solvent. This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Handling Spills: In the event of a spill, sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[1][4][6] Avoid generating dust during cleanup.[4] The contaminated area should then be cleaned, and the cleaning materials disposed of in the same manner as the chemical itself.

Disposal of Contaminated Packaging

Contaminated packaging and containers must be treated with the same level of caution as the chemical itself.[2] Handle uncleaned containers as you would the product. Dispose of them as unused product.[3] Once completely emptied and cleaned, packages may be recycled.[2]

Environmental Precautions

It is critical to prevent the release of this compound into the environment. Do not empty the chemical into drains or allow it to contaminate ground and surface water.[2][5] Contaminated washing water should be retained and disposed of properly.[2]

Summary of Disposal Information

For quick reference, the following table summarizes the key logistical and safety information for the disposal of this compound.

AspectGuidelineCitations
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Alternative Method Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air, subject to local regulations.[5]
Contaminated Packaging Handle in the same way as the substance itself. Dispose of as unused product. Completely emptied packages can be recycled.[2][3]
Environmental Safety Do not empty into drains or allow entry into soil or surface water.[2][5]
Regulatory Compliance Consult and adhere to all local, regional, and national waste disposal regulations. The generator must classify the waste.[1][2]
Personal Safety Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Use respiratory protection if dust is generated.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have L-Histidine-13C hydrochloride hydrate for disposal consult_regs Consult Local, State, and National Waste Regulations start->consult_regs is_hazardous Is waste classified as hazardous? consult_regs->is_hazardous contact_pro Contact Licensed Waste Disposal Company is_hazardous->contact_pro Yes non_haz_options Evaluate Non-Hazardous Disposal Options is_hazardous->non_haz_options No follow_pro Follow Professional Guidance for Hazardous Waste Disposal contact_pro->follow_pro dispose_packaging Dispose of Contaminated Packaging as Unused Product follow_pro->dispose_packaging incineration Option 1: Chemical Incineration (via licensed facility) non_haz_options->incineration other_methods Option 2: Other Approved Non-Hazardous Methods non_haz_options->other_methods incineration->dispose_packaging other_methods->dispose_packaging end End: Proper Disposal Complete dispose_packaging->end

Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling L-Histidine-13C Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for L-Histidine-13C hydrochloride hydrate, a stable isotope-labeled amino acid used in research.[1][2] The following procedural guidance outlines operational and disposal plans to facilitate safe laboratory practices.

Hazard Identification and Personal Protective Equipment

While L-Histidine hydrochloride monohydrate is generally not classified as a hazardous substance, it can cause serious eye irritation.[3] Therefore, adherence to standard laboratory safety protocols is crucial. The recommended Personal Protective Equipment (PPE) is detailed below to minimize exposure and ensure user safety.

Personal Protective Equipment (PPE) Specification Purpose
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields (compliant with EN 166 or OSHA 29 CFR 1910.133).[3][4]To prevent eye contact which can cause serious irritation.[3]
Hand Protection Impervious gloves, such as nitrile rubber (0.07mm thickness).[3] Gloves should be inspected before use and disposed of properly after.[5]To prevent skin contact.
Skin and Body Protection Appropriate protective clothing to prevent skin exposure.[3][4]To minimize skin contact with the substance.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[4][5] If dust is generated, a P2 or P1 particulate filter respirator (EN 143) is recommended.[3][6]To prevent inhalation of dust particles.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory until its use in experiments is critical for safety and maintaining compound integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Keep away from strong oxidizing agents.[7][9]

2. Handling and Preparation:

  • Handle in accordance with good industrial hygiene and safety practices.[8]

  • Avoid dust formation.[7] Use in a well-ventilated area or under a fume hood.

  • For solution preparation, slowly add the solid to the solvent to avoid splashing. A 2.5% aqueous solution will have a pH of approximately 2.5.[8]

  • Wash hands thoroughly after handling.[3]

3. In Case of a Spill:

  • Ensure adequate ventilation and wear appropriate PPE.[4]

  • For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3][4]

  • Clean the spill area with water.[10]

  • Prevent the substance from entering drains.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.[3]

  • Contaminated Packaging: Handle uncleaned containers like the product itself.[3] Empty containers should be taken for local recycling, recovery, or waste disposal.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Start Start Receiving Receiving Start->Receiving Compound Arrival Storage Storage Receiving->Storage Inspect & Store Preparation Preparation Storage->Preparation Retrieve for Use Experiment Experiment Preparation->Experiment Weighing & Dissolving Disposal Disposal Experiment->Disposal Waste Collection End End Disposal->End

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。